molecular formula C8H12O4 B1442904 Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 287193-07-1

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B1442904
CAS No.: 287193-07-1
M. Wt: 172.18 g/mol
InChI Key: MECFFZNWFZDTRY-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFFZNWFZDTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708799
Record name Ethyl 4-oxooxane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-07-1
Record name Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287193-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will delve into the strategic considerations behind viable synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Tetrahydropyranone Scaffold

The tetrahydropyran motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in specific biological interactions. The 4-oxotetrahydropyran-2-carboxylate substructure, in particular, offers multiple points for chemical diversification, making it an attractive starting material for the synthesis of complex molecular architectures and compound libraries for drug screening. Its utility is underscored by its incorporation into molecules targeting a range of diseases.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the most practical and well-documented approaches, providing a critical analysis of each.

Pathway 1: Two-Step Synthesis via a Pyran-4-one Intermediate

A robust and frequently employed method involves a two-step sequence: the initial construction of an unsaturated pyran-4-one precursor, followed by a selective reduction.

Step 1: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The precursor, ethyl 4H-pyran-4-one-2-carboxylate, can be synthesized from chelidonic acid. This synthesis involves a base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis of the resulting diester and subsequent thermal decarboxylation. In some instances, incomplete hydrolysis of the intermediate diester can lead to the formation of the monoester, which upon decarboxylation, directly yields ethyl 4H-pyran-4-one-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

  • Reagents and Equipment:

    • Sodium metal

    • Absolute ethanol

    • Acetone

    • Diethyl oxalate

    • Concentrated Hydrochloric Acid

    • Copper powder

    • 1,10-Phenanthroline

    • Tetralin

    • Standard laboratory glassware for reflux and distillation

    • Kugelrohr distillation apparatus

  • Procedure:

    • Prepare sodium ethoxide by cautiously dissolving sodium (6.44 g, 280 mmol) in absolute ethanol (160 mL).

    • To the cooled sodium ethoxide solution, add a mixture of acetone (8.12 g, 140 mmol) and diethyl oxalate (42.0 g, 287 mmol).

    • After the initial reaction subsides, reflux the mixture for 2 hours.

    • Neutralize the reaction mixture with concentrated hydrochloric acid.

    • Filter the precipitated solid diester and hydrolyze by boiling with concentrated HCl (45 mL) for 20 hours to yield crude chelidonic acid, which may be contaminated with the monoester.

    • Subject the crude product to decarboxylation using copper powder and 1,10-phenanthroline in boiling tetralin.

    • Extract the product and purify by Kugelrohr distillation. The desired ethyl 4H-pyran-4-one-2-carboxylate will distill at 170-180 °C under a pressure of 20 mmHg.

  • Characterization Data for Ethyl 4H-Pyran-4-one-2-carboxylate:

    • Appearance: Colorless crystals.

    • Melting Point: 96-97 °C.

    • 1H NMR (CDCl3): δ 7.83 (d, J=5.7 Hz, 1H), 7.11 (d, J=2.4 Hz, 1H), 6.44 (dd, J=5.7, 2.4 Hz, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H).

    • 13C NMR (CDCl3): δ 178.4, 159.7, 155.2, 152.8, 119.9, 118.4, 62.9, 13.9.

Step 2: Selective Reduction to this compound

The second step involves the reduction of the α,β-unsaturated ketone within the pyran-4-one ring system to a saturated ketone. This transformation requires a reagent that can selectively reduce the carbon-carbon double bond conjugated to the ketone without affecting the ester functionality or the ketone itself. Catalytic hydrogenation is a primary candidate for this transformation.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4H-Pyran-4-one-2-carboxylate

  • Reagents and Equipment:

    • Ethyl 4H-pyran-4-one-2-carboxylate

    • Palladium on carbon (5% or 10% w/w)

    • Ethyl acetate or ethanol

    • Hydrogen gas source (balloon or hydrogenation apparatus)

    • Standard reaction flask and stirring apparatus

  • Procedure:

    • Dissolve ethyl 4H-pyran-4-one-2-carboxylate (1.0 g, 5.95 mmol) in ethyl acetate (20 mL).

    • Add palladium on carbon (10% w/w, 100 mg) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Appearance Solid
Boiling Point 84 °C @ 0.04 Torr
CAS Number 287193-07-1

Visualization of the Two-Step Synthesis Pathway

Synthesis_Pathway_1 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction Diethyl_Oxalate Diethyl Oxalate Chelidonic_Acid_Diester Chelidonic Acid Diester Diethyl_Oxalate->Chelidonic_Acid_Diester NaOEt, EtOH Acetone Acetone Acetone->Chelidonic_Acid_Diester Ethyl_Pyranone Ethyl 4H-pyran-4-one-2-carboxylate Chelidonic_Acid_Diester->Ethyl_Pyranone 1. H+, H2O 2. Heat, Cu Target_Molecule Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Ethyl_Pyranone->Target_Molecule H2, Pd/C Ethyl Acetate

Caption: Two-step synthesis of the target molecule.

Alternative Pathway: Intramolecular Oxa-Michael Addition

An alternative and convergent approach to the tetrahydropyran-4-one core is through an intramolecular oxa-Michael addition. This strategy involves the cyclization of a suitably functionalized acyclic precursor. While a direct synthesis of this compound via this method is not extensively documented, the principles of this reaction are well-established for the formation of substituted tetrahydropyran-4-ones.

The general strategy would involve the synthesis of a δ-hydroxy-α,β-unsaturated ester. The hydroxyl group would then add to the β-position of the unsaturated ester in a conjugate fashion, leading to the formation of the six-membered ring. This cyclization can be catalyzed by either acid or base.

Visualization of the Intramolecular Oxa-Michael Addition

Oxa_Michael_Pathway Precursor δ-Hydroxy-α,β-unsaturated ester Target_Molecule Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Precursor->Target_Molecule Base or Acid Catalyst

Caption: General intramolecular oxa-Michael addition.

Conceptual Pathway: Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters from acyclic diesters. A retrosynthetic analysis of this compound suggests that it could potentially be formed via an intramolecular condensation of a diester containing an ether linkage.

A plausible precursor for this reaction would be a diester of the structure Ethyl O-(2-ethoxycarbonylethyl)glycolate. In the presence of a strong base, such as sodium ethoxide, an enolate would be generated at the α-position to one of the ester groups. This enolate would then attack the carbonyl of the other ester group, leading to the formation of the six-membered ring after elimination of an ethoxide ion. While a patent describes a similar approach for the synthesis of the 3-carboxylate isomer, the application to the 2-carboxylate isomer would require further investigation.

Visualization of the Dieckmann Condensation Pathway

Dieckmann_Pathway Diester_Precursor Diester with Ether Linkage Target_Molecule Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Diester_Precursor->Target_Molecule Strong Base (e.g., NaOEt)

Caption: Conceptual Dieckmann condensation route.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

  • Strong acids and bases: Corrosive. Handle with care and appropriate containment.

  • Organic solvents: Flammable and may be toxic. Avoid inhalation and skin contact.

  • Palladium on carbon: Flammable catalyst, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogen gas: Highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the synthesis of ethyl 4H-pyran-4-one-2-carboxylate followed by catalytic hydrogenation. This method is well-documented and utilizes readily available starting materials. Alternative strategies, such as the intramolecular oxa-Michael addition and the Dieckmann condensation, offer intriguing possibilities for more convergent syntheses and are worthy of further exploration and optimization for this specific target. The continued development of efficient and scalable routes to this and other substituted tetrahydropyranones will undoubtedly fuel advancements in medicinal chemistry and the discovery of new therapeutic agents.

References

  • A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A. Chemical Communications (RSC Publishing).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health.
  • Dieckmann condensation. Grokipedia.
  • Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. J-Stage.
  • Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. ACS Publications.
  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate.
  • How can a ketone be enantioselectively reduced, in the presence of an ester? Chemistry Stack Exchange.
  • Dieckmann condensation. Wikipedia.
  • Supporting Information. The Royal Society of Chemistry.
  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar.
  • Dieckmann condensation. Purechemistry.
  • Dieckmann Condensation. Organic Chemistry Portal.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Supporting Information. The Royal Society of Chemistry.
  • Oxa-Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH.
  • The Intramolecular Oxa-Michael Reaction for. Amanote Research.
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Search Results. Beilstein Journal of Organic Chemistry.
  • Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. ResearchGate. Available at: [https://www.researchgate.

An In-Depth Technical Guide to Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a tetrahydropyran-4-one core functionalized with an ethyl ester at the 2-position, presents a unique combination of a cyclic ketone and a β-keto ester analogue. This arrangement offers multiple reactive sites, making it a versatile scaffold for constructing more complex molecular architectures. The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[3] Furthermore, this compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a detailed examination of its chemical properties, plausible synthetic routes, expected reactivity, and handling protocols to support its application in research and development.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

General Properties
PropertyValueSource(s)
CAS Number 287193-07-1[5][6]
Molecular Formula C₈H₁₂O₄[5][6]
Molecular Weight 172.18 g/mol [6]
Physical Form Solid[6]
Boiling Point 84 °C @ 0.04 Torr[5]
Purity Typically ≥95%[6]
Synonyms 4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester[5]
Spectroscopic Profile (Predicted)
¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
H2 (methine)~4.5-4.7
H3 (methylene)~2.6-2.8
H5 (methylene)~2.4-2.6
H6 (methylene)~3.8-4.0
Ethyl -CH₂-~4.1-4.3
Ethyl -CH₃~1.2-1.4

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted tetrahydropyran-4-ones is a well-explored area of organic chemistry. While a specific published procedure for this compound is not prominently documented, its structure strongly suggests formation via an intramolecular cyclization of a linear precursor. The Dieckmann condensation is the most logical and established method for creating such a cyclic β-keto ester.[7][8]

Plausible Synthetic Pathway: Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[8] For the target molecule, the required precursor would be diethyl 4-oxa-1,7-heptanedioate . The reaction proceeds by deprotonation at the carbon alpha to one ester group, followed by intramolecular nucleophilic attack on the second ester carbonyl, and subsequent elimination of an ethoxide leaving group.

The logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Precursor Synthesis (Michael Addition) cluster_1 Step 2: Cyclization (Dieckmann Condensation) cluster_2 Step 3: Work-up and Isolation A Ethyl 2-hydroxyacetate C Diethyl 4-oxa-1,7-heptanedioate (Precursor) A->C Base (e.g., NaH) B Ethyl acrylate B->C E Intramolecular Cyclization C->E 1. Add to Base D Strong Base (e.g., NaOEt, t-BuOK) in aprotic solvent (e.g., Toluene) D->E F Cyclic β-keto ester enolate E->F H This compound (Final Product) F->H 2. Protonation G Aqueous Acidic Work-up (e.g., dilute HCl) G->H I Purification (Distillation/Chromatography) H->I

Caption: Illustrative workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on the principles of the Dieckmann condensation.[7][8] Researchers should perform appropriate optimization and characterization.

Step 1: Synthesis of Diethyl 4-oxa-1,7-heptanedioate (Precursor)

  • To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add ethyl 2-hydroxyacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield the precursor diester.

Step 2: Dieckmann Condensation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of diethyl 4-oxa-1,7-heptanedioate (1.0 eq) in dry toluene.

  • Add a strong base, such as sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq), portion-wise with vigorous stirring.

  • Heat the reaction mixture to reflux (or the optimal temperature determined by screening) for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C.

Step 3: Work-up and Purification

  • Slowly add the cooled reaction mixture to a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the base and protonate the enolate.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the final product, this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The bifunctional nature of the molecule dictates its reactivity, offering several avenues for synthetic elaboration.

G cluster_0 Reactions at C4-Ketone cluster_1 Reactions involving Ester/α-Proton A Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate B Reduction (e.g., NaBH₄) A->B C Grignard/Organolithium Addition A->C D Wittig Reaction A->D E Reductive Amination A->E F Enolate Formation (Base) + Alkylation A->F G Saponification (NaOH) then Decarboxylation (Heat) A->G H Hydrolysis/Transesterification A->H B1 4-Hydroxy derivative B->B1 C1 4-Alkyl/Aryl-4-hydroxy derivative C->C1 D1 4-Methylene derivative D->D1 E1 4-Amino derivative E->E1 F1 C3-Alkylated derivative F->F1 G1 Tetrahydro-4H-pyran-4-one G->G1 H1 Corresponding acid or new ester H->H1

Caption: Key reactivity pathways of the title compound.

Reactivity of the C4-Ketone

The ketone at the C4 position is a primary site for nucleophilic attack and condensation reactions.

  • Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), would yield the corresponding cis and trans 4-hydroxy derivatives.

  • Nucleophilic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) will add to the carbonyl to form tertiary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to install an exocyclic double bond at the C4 position.

  • Reductive Amination: Condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) provides access to 4-amino-tetrahydropyran scaffolds, which are highly valuable in drug design.

Reactivity of the β-Keto Ester Moiety

The ester at C2 activates the C3 protons, enabling enolate chemistry, and is also susceptible to hydrolysis and other ester-related transformations.

  • Alkylation/Acylation: The C3 proton is acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate, which can then be alkylated or acylated, introducing substituents at the C3 position.

  • Saponification and Decarboxylation: Basic hydrolysis (saponification) of the ester will yield the corresponding carboxylate salt. Acidification followed by heating will readily induce decarboxylation to yield the parent ketone, tetrahydro-4H-pyran-4-one. This is a common strategy to unmask the ketone after using the ester group for other transformations.[9]

Part 4: Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in modern drug discovery.

  • Scaffold for Privileged Structures: The tetrahydropyran ring is a bioisostere of piperidine and other cyclic systems, often used to enhance drug-like properties.[3]

  • Protein Degrader Building Block: This molecule is marketed as a building block for protein degraders.[4] The tetrahydropyran ring can serve as a core or linker element in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The ketone provides a convenient handle for attaching other parts of the PROTAC molecule.

Part 5: Safety and Handling

According to the Safety Data Sheet (SDS), this compound requires careful handling.[10]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and eye/face protection.[10]

  • Handling: Use in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • First Aid:

    • Inhalation: Move victim to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[10]

References

  • Das, U., Huang, C. H., & Lin, W. (2012). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications, 48(45), 5581-5583.
  • Evans, D. A., & Siska, S. J. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 5(8), 1265–1267.
  • Wipf, P., & Kerekes, A. D. (2007). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 40(12), 1265-1275.
  • Berdnikova, D. V., et al. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate.
  • Das, U., Huang, C. H., & Lin, W. (2012). Enantioselective synthesis of substituted pyrans via amine -catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications.
  • Wang, Y., et al. (2017). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 15(31), 6549-6552.
  • Nandi, G. C., et al. (2015). Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. New Journal of Chemistry, 39(10), 7818-7825.
  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy, University of Minnesota.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Jarosz, S., et al. (2003). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate.
  • Tyler, P. C., & Taylor, C. M. (2003). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 44(49), 8977-8979.
  • LookChem. (n.d.). This compound.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.
  • Rychnovsky, S. D., & Marumoto, S. (2003). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 68(15), 5899–5906.
  • Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate.
  • Al-Matar, H. M., et al. (2010). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 3(1), 39-45.
  • Bilkis, I. I., & Shteingarts, V. D. (1994). Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers, 48(5), 341-345.

Sources

fundamental reactions of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure features a tetrahydropyran ring, a ketone at the C4 position, and an ethyl ester at the C2 position. This unique combination of functional groups provides multiple reactive handles, making it a valuable and versatile building block for the synthesis of more complex molecular architectures, including spirocyclic systems and various derivatives with potential biological activity.[2][3] This guide provides an in-depth exploration of the core reactions of this scaffold, offering field-proven insights into its chemical behavior and synthetic utility for researchers, scientists, and drug development professionals.

structure cluster_pyran This compound cluster_sites Key Reactive Sites mol mol k C4-Ketone: - Nucleophilic Addition - Condensations - Reductions e C2-Ester: - Hydrolysis - Amidation - Reduction r Pyran Ring: - Potential for Ring  Transformation

Caption: Molecular structure and key reactive sites of the title compound.

Synthesis of the Core Scaffold

The title compound is typically synthesized via a Dieckmann condensation of an appropriate acyclic precursor.[4][5] A common approach involves the base-mediated intramolecular cyclization of a diester, such as 4-oxa-1,7-diethyl pimelate, to form the β-keto ester functionality within the tetrahydropyran ring. This method is efficient and provides good yields of the desired cyclic product.[4]

Fundamental Reactions at the C4-Ketone

The ketone at the C4 position is the most prominent site for electrophilic attack and serves as a versatile anchor for carbon-carbon bond formation and functional group interconversion.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for converting carbonyl compounds into α,β-unsaturated systems.[6][7] It involves the reaction of the C4-ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, such as piperidine or an ammonium salt.[8] This reaction proceeds through the formation of a stable enolate from the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield a substituted alkene.

Knoevenagel start C4-Ketone + Active Methylene Compound catalyst Basic Catalyst (e.g., Piperidine) start->catalyst 1. enolate Enolate Formation catalyst->enolate Generates attack Nucleophilic Attack on Carbonyl enolate->attack 2. intermediate Aldol-type Intermediate attack->intermediate 3. dehydration Dehydration (-H2O) intermediate->dehydration 4. product α,β-Unsaturated Product (Alkene) dehydration->product 5.

Caption: General workflow of the Knoevenagel condensation at the C4-ketone.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the product often precipitates from the solution. Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the desired ethyl 4-(dicyanomethylene)tetrahydro-2H-pyran-2-carboxylate.[9]

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[10] The reaction employs a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base.[11] The ylide acts as a carbon nucleophile, attacking the C4-carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[11]

Wittig_Mechanism cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Reverse [2+2] ylide Phosphonium Ylide (Ph3P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Attacks ketone C4-Ketone ketone->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Collapses to tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo Eliminates

Caption: The mechanistic pathway of the Wittig reaction.

Experimental Protocol: Wittig Olefination

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a color change, typically to orange or deep red, is observed).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the ethyl 4-methylenetetrahydro-2H-pyran-2-carboxylate.

Synthesis of Spirocycles

The C4-ketone is an ideal starting point for the construction of spirocyclic frameworks, which are prevalent in many approved drugs and natural products.[12] Multi-component reactions are particularly effective for this purpose. For example, a three-component reaction between this compound, an activated methylene compound (like malononitrile), and a source of ammonia or an amine can lead to the formation of spiro-dihydropyridine derivatives.[13][14]

Reaction TypeReagentsKey Features
Reduction NaBH₄, MeOHConverts C=O to a secondary alcohol (C-OH).
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃Forms a C-N bond, yielding a 4-amino-tetrahydropyran derivative.
Grignard Reaction RMgBr, THFAdds an 'R' group to C4, forming a tertiary alcohol.[15]

Transformations of the C2-Ester Group

The ethyl ester at the C2 position provides another avenue for structural diversification through classic ester chemistry.

Hydrolysis (Saponification)

Basic hydrolysis of the ester using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) efficiently converts the ester into the corresponding carboxylate salt.[16] Subsequent acidification yields the free carboxylic acid, 4-oxotetrahydro-2H-pyran-2-carboxylic acid. This transformation is often a necessary step to enable further reactions, such as amide coupling.

Experimental Protocol: Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Other Key Ester Reactions
  • Amidation: The ester can be converted directly to an amide by heating with a high-boiling amine, or more commonly, by first hydrolyzing it to the carboxylic acid and then using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to react with an amine.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-oxotetrahydro-2H-pyran-2-yl)methanol. The ketone at C4 would also be reduced under these conditions.

Pyran Ring Transformations

While the saturated tetrahydropyran ring is generally stable, it can participate in reactions under specific conditions. The reactivity of the related 2H-pyran-2-one systems, which are susceptible to nucleophilic attack leading to ring-opening, suggests that very strong nucleophiles or harsh reaction conditions could potentially induce ring-opening of the tetrahydropyran structure.[17] However, for most synthetic applications, the ring remains intact, serving as a stable core.

Conclusion: A Privileged Scaffold for Discovery

This compound demonstrates a rich and predictable reactivity profile centered on its ketone and ester functionalities. The reactions detailed in this guide—including Knoevenagel condensations, Wittig olefinations, spirocyclizations, and ester manipulations—highlight its role as a powerful and adaptable building block. Mastery of these fundamental transformations enables researchers in drug discovery and chemical synthesis to leverage this scaffold for the efficient construction of novel and complex molecules with diverse therapeutic potential.[18][19]

References

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  • Synthesis of spiro-4H-pyran derivatives.
  • recent developments in knoevenagel condens
  • (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester.Smolecule.
  • Synthesis and biological activities of some fused pyran deriv
  • Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.
  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.HETEROCYCLES.
  • Applications of oxetanes in drug discovery and medicinal chemistry.PubMed Central.
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  • The Knoevenagel Condensation.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
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  • Reactions of Esters.Chemistry LibreTexts.
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  • Spiro Heterocyclic Compounds. IV. Synthesis of.Amanote Research.
  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • An unusual Wittig reaction with sugar derivatives: exclusive formation of a 4-deoxy analogue of α-galactosyl ceramide.RSC Publishing.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.HETEROCYCLES.
  • Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard.YouTube.

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A Guide to the Structural Elucidation of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (C₈H₁₂O₄) is a versatile saturated oxygen heterocycle.[1][2][3] Its constituent functional groups—an ester, a ketone, and a tetrahydropyran ring—make it a valuable scaffold in medicinal chemistry and organic synthesis. Unambiguous structural confirmation is the bedrock of its application, ensuring that downstream development is based on a precise molecular understanding. This guide details the integrated spectroscopic workflow required to achieve this confirmation, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectral analysis, the molecular formula provides the first critical piece of information. For this compound, the formula is C₈H₁₂O₄, corresponding to a molecular weight of 172.18 g/mol .[2][3]

The Degree of Unsaturation (DoU) is calculated to determine the sum of rings and π-bonds within the molecule:

  • Formula: DoU = C - (H/2) + (N/2) + 1

  • Calculation: DoU = 8 - (12/2) + 0 + 1 = 3

A DoU of 3 immediately signals the presence of a combination of three rings or double bonds. In the proposed structure, these are accounted for by:

  • The ester carbonyl (C=O).

  • The ketone carbonyl (C=O).

  • The tetrahydropyran ring.

This initial calculation provides a logical framework that must be validated by the subsequent spectroscopic data.

Mass Spectrometry: Molecular Weight and Fragmentation Logic

Mass spectrometry serves to confirm the molecular weight and offers structural clues through predictable fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).[4]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The primary goal is to identify the molecular ion peak. For this compound, a peak at m/z = 172 is expected, confirming the molecular formula. The fragmentation pattern provides further validation of the proposed structure.

m/z (Predicted) Fragment Lost Structure of Fragment Causality
172-[C₈H₁₂O₄]⁺•Molecular Ion (M⁺•)
127[•OCH₂CH₃]Ethoxy radicalCleavage of the ester C-O bond (alpha cleavage).
143[•CH₂CH₃]Ethyl radicalLoss of the ethyl group from the ester.
100C₃H₄O₂Acrolein + CORetro-Diels-Alder type fragmentation of the pyran ring.
71C₅H₇O₃-Cleavage alpha to the ketone.

Table 1: Predicted key fragmentation patterns for this compound in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: An initial scan of the clean ATR crystal (e.g., diamond or germanium) is performed to obtain a background spectrum.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the crystal.

  • Data Acquisition: An IR beam is passed through the crystal, where it reflects and interacts with the sample at the surface. The detector measures the absorption of radiation at specific wavenumbers.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands, particularly outside the fingerprint region (>1500 cm⁻¹).

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance for Structure Confirmation
~2980-2850C-H Stretchsp³ C-HConfirms the presence of the saturated aliphatic backbone.
~1735 C=O Stretch Ester Carbonyl A strong, sharp absorption. Differentiated from the ketone by its higher frequency due to the electron-withdrawing effect of the ester oxygen.[6]
~1715 C=O Stretch Ketone Carbonyl A second, distinct, strong, and sharp absorption confirming the presence of the six-membered ring ketone.[6]
~1300-1000C-O StretchEther & EsterStrong absorptions confirming the pyran ring ether and the ester single bond oxygen.
Absence of ~3600-3200O-H StretchAlcohol/Carboxylic AcidConfirms the absence of hydroxyl groups.

Table 2: Characteristic IR absorptions for this compound.

The presence of two distinct, strong carbonyl peaks is compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For a molecule with stereocenters and diastereotopic protons like this one, a full suite of 1D and 2D experiments is essential for unambiguous assignment.[7][8]

¹H NMR Spectroscopy: Proton Environments and Connectivity

This experiment reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

Atom(s) Label Predicted δ (ppm) Multiplicity Integration Reasoning
-OCH₂CH₃Hₐ~1.3Triplet (t)3HShielded alkyl protons, split by the two Hₑ protons.
-OCH₂CH₃Hₑ~4.2Quartet (q)2HDeshielded by the adjacent ester oxygen, split by the three Hₐ protons.
C2-HH₂~4.5dd1HStrongly deshielded by both the ring oxygen (O1) and the ester carbonyl. Split by the two non-equivalent H₃ protons.
C3-H₂H₃ₐₓ, H₃ₑq~2.8 / ~2.6m2HDiastereotopic protons adjacent to the C2 stereocenter and the C4 ketone. Each is a complex multiplet.
C5-H₂H₅ₐₓ, H₅ₑq~2.7 / ~2.5m2HProtons alpha to the ketone carbonyl.
C6-H₂H₆ₐₓ, H₆ₑq~4.0 / ~3.8m2HDiastereotopic protons deshielded by the adjacent ring oxygen (O1).

Table 3: Predicted ¹H NMR data (in CDCl₃, 500 MHz).

¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment identifies all unique carbon environments in the molecule.

Atom(s) Label Predicted δ (ppm) Reasoning
C4C=O (Ketone)~205Characteristic chemical shift for a six-membered ring ketone.
C7C=O (Ester)~170Typical chemical shift for an ester carbonyl.
C2CH~75Deshielded by direct attachment to the ring oxygen (O1) and the ester group.
C6CH₂~67Deshielded by the adjacent ring oxygen (O1).
C8-OCH₂-~62Carbon of the ester's ethyl group, attached to oxygen.
C3CH₂~48Aliphatic carbon alpha to a ketone.
C5CH₂~41Aliphatic carbon alpha to a ketone.
C9-CH₃~14Shielded terminal methyl carbon of the ethyl group.

Table 4: Predicted ¹³C NMR data (in CDCl₃, 125 MHz).

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments deduced from 1D spectra into a final, validated structure.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled (typically through 2-4 bonds). Cross-peaks appear between the signals of coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly with the carbon atom to which they are attached (¹J-coupling). It is used to definitively assign carbon signals based on their attached, and already assigned, proton signals.

Caption: Workflow for structural elucidation.

Interpreting the 2D Data:

  • HSQC Validation: The HSQC spectrum will show correlations that directly link the proton and carbon assignments made in Tables 3 and 4. For example, the proton signal at ~4.5 ppm (H₂) will correlate with the carbon signal at ~75 ppm (C2).

  • COSY Connectivity: The COSY spectrum builds the molecular backbone. Key expected correlations are:

    • Hₑ (~4.2 ppm) ↔ Hₐ (~1.3 ppm): Confirms the ethyl ester fragment.

    • H₂ (~4.5 ppm) ↔ H₃ (~2.6-2.8 ppm): Establishes the C2-C3 bond.

    • H₅ (~2.5-2.7 ppm) ↔ H₆ (~3.8-4.0 ppm): Establishes the C5-C6 bond.

The absence of a COSY correlation between the protons on C3 and C5 is critical, as it supports the placement of the C4 ketone, which breaks the spin-coupling pathway.

COSY_Correlations H2 H3 H2->H3 H5 H6 H5->H6 He Ha He->Ha

Caption: Key ¹H-¹H COSY correlations.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data reinforces the others.

  • The molecular formula and DoU set the initial constraints.

  • Mass spectrometry confirms the molecular weight.

  • IR spectroscopy definitively identifies the two distinct carbonyl functional groups.

  • ¹H and ¹³C NMR provide a detailed census of the proton and carbon environments.

  • 2D NMR (COSY and HSQC) serves as the final arbiter, piecing together the fragments and confirming the precise atomic connectivity.

Together, these techniques provide an unambiguous and self-validating proof of the molecular structure, a critical requirement for any further research or development involving this compound.

References

  • Vertex AI Search. (2024).
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  • National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. PMC.
  • Thul, P., et al. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260.
  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • ResearchGate. (2022). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative.
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An In-depth Technical Guide to the Key Starting Materials for Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydropyran core, functionalized with both a ketone and an ester group, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for targeting diverse biological pathways. This guide provides an in-depth exploration of the primary synthetic routes to this molecule, with a focus on the fundamental starting materials and the chemical principles that underpin their transformation. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for efficient and scalable production, as well as for the design of novel analogues.

Primary Synthetic Pathway: Michael Addition Followed by Dieckmann Condensation

The most logical and well-precedented approach to the synthesis of this compound involves a two-step sequence: a Michael addition to form a key diester intermediate, followed by an intramolecular Dieckmann condensation to construct the tetrahydropyranone ring. This strategy is efficient and utilizes readily available starting materials. A similar methodology has been patented for the synthesis of the isomeric ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, lending strong support to the viability of this route[1].

Key Starting Materials for the Michael Addition-Dieckmann Condensation Route

The foundational starting materials for this pathway are:

  • Ethyl 2-hydroxyacetate (Ethyl glycolate)

  • Ethyl acrylate

Properties and Roles of Starting Materials
Starting MaterialChemical FormulaMolecular Weight ( g/mol )Role in SynthesisKey Properties
Ethyl 2-hydroxyacetateC4H8O3104.10Nucleophile in Michael AdditionClear, colorless liquid; Boiling point: 158-159 °C[2]
Ethyl acrylateC5H8O2100.12Michael AcceptorColorless liquid with an acrid odor; Boiling point: 99.4 °C; Flammable[3]

Ethyl 2-hydroxyacetate provides the C2 and C3 atoms of the pyran ring, along with the ester group at the 2-position. Its hydroxyl group is the nucleophile that initiates the Michael addition.

Ethyl acrylate serves as the Michael acceptor, providing atoms C4, C5, and C6 of the final ring structure. Its conjugated double bond is susceptible to nucleophilic attack.

Detailed Synthetic Workflow

The synthesis proceeds in two distinct, yet often seamlessly integrated, steps.

Step 1: Michael Addition to form Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

The first step is the base-catalyzed Michael addition of the hydroxyl group of ethyl 2-hydroxyacetate to the activated double bond of ethyl acrylate. This reaction forms the acyclic diester precursor.

Causality Behind Experimental Choices: The choice of a base is critical. A non-nucleophilic base is preferred to avoid side reactions such as transesterification. The reaction is typically carried out in a solvent that can dissolve both reactants and the base.

Step 2: Intramolecular Dieckmann Condensation

The diester formed in the first step is then subjected to an intramolecular Dieckmann condensation. This base-mediated reaction involves the formation of an enolate from one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to cyclization and the formation of the tetrahydropyranone ring.

Trustworthiness of the Protocol: The Dieckmann condensation is a robust and well-established method for the formation of 5- and 6-membered rings. The thermodynamic stability of the resulting six-membered ring drives the reaction to completion.

Experimental Protocol

Step 1: Synthesis of Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

  • To a solution of ethyl 2-hydroxyacetate (1.0 eq.) in a suitable aprotic solvent (e.g., THF), add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

  • Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.

  • Slowly add ethyl acrylate (1.0-1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Synthesis of this compound via Dieckmann Condensation

  • Dissolve the crude diester from Step 1 in a dry, aprotic solvent (e.g., toluene or THF).

  • Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1-1.5 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation A Ethyl 2-hydroxyacetate D Reaction Mixture A->D B Ethyl acrylate B->D C Base (e.g., NaH) in THF C->D E Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate D->E Stir at RT G Cyclization Mixture E->G F Strong Base (e.g., NaOEt) in Toluene F->G H Acidic Workup G->H Reflux I This compound H->I Purification

Caption: Michael Addition followed by Dieckmann Condensation.

Alternative Synthetic Pathway: Hetero-Diels-Alder Reaction

An alternative, albeit less documented for this specific target, approach involves a hetero-Diels-Alder reaction. This powerful cycloaddition reaction can construct the dihydropyran ring in a single step, which can then be further manipulated to yield the desired product.

Plausible Key Starting Materials for the Hetero-Diels-Alder Route
  • A suitable 1,3-diene (e.g., a 1-alkoxy-1,3-butadiene)

  • A suitable dienophile (e.g., ethyl glyoxylate or a derivative)

Conceptual Synthetic Workflow

The hetero-Diels-Alder reaction would involve the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile. For the synthesis of the target molecule, a plausible combination would be a 1-alkoxy-1,3-diene and ethyl glyoxylate. This would yield a 2-alkoxy-3,6-dihydro-2H-pyran-2-carboxylate. Subsequent hydrolysis of the enol ether and reduction of the double bond would lead to the desired 4-oxotetrahydropyran structure.

Causality Behind Experimental Choices: The use of a Lewis acid catalyst is often necessary to accelerate the hetero-Diels-Alder reaction and control the regioselectivity. The choice of diene and dienophile is critical to ensure the correct substitution pattern on the resulting pyran ring.

Conceptual Workflow Diagram

HDA_Workflow cluster_step1 Step 1: Hetero-Diels-Alder Reaction cluster_step2 Step 2 & 3: Hydrolysis & Reduction J 1-Alkoxy-1,3-butadiene M Cycloaddition J->M K Ethyl glyoxylate K->M L Lewis Acid Catalyst L->M N 2-Alkoxy-3,6-dihydro-2H-pyran-2-carboxylate M->N O Acidic Hydrolysis N->O P Reduction (e.g., H2/Pd-C) O->P Q This compound P->Q

Caption: Conceptual Hetero-Diels-Alder approach.

Safety Considerations for Key Starting Materials

Ethyl acrylate is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also a respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood[4][5][6][7][8].

Ethyl 2-hydroxyacetate is a combustible liquid. It may cause eye and skin irritation. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving a Michael addition of ethyl 2-hydroxyacetate to ethyl acrylate, followed by a Dieckmann condensation. This method is built upon fundamental and robust organic reactions and utilizes readily accessible starting materials. While a hetero-Diels-Alder reaction presents a conceptually elegant alternative, its practical application for this specific target is less established in the scientific literature. For researchers and professionals in drug development, the Michael addition/Dieckmann condensation pathway offers a clear and logical strategy for obtaining this valuable heterocyclic building block.

References

  • Synerzine. (2018, November 21). SAFETY DATA SHEET: Ethyl acrylate.
  • Ayers Chemical. MSDS Ethyl Acrylate.
  • PubChem. (n.d.). Ethyl glycolate.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-HYDROXYACETATE | CAS 623-50-7.
  • ChemSrc. (2025, August 20). Ethyl 2-hydroxyacetate | CAS#:623-50-7.
  • Reactory. (2022, September 4). ethyl 2-hydroxyacetate | C4H8O3.
  • Wikipedia. (2023, November 13). Ethyl acrylate.
  • Taylor & Francis Online. (n.d.). Ethyl acrylate – Knowledge and References.
  • KH Chemicals. (n.d.). 2-Hydroxy Ethyl Acrylate.
  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

Sources

The Strategic Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, frequently appearing as a core structural motif in a multitude of biologically active compounds and marketed drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. This guide provides an in-depth technical analysis of a key building block for accessing this privileged scaffold: ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. We will delve into the historical context of its synthesis, rooted in classic organic reactions, and present detailed, field-proven protocols for its preparation. Furthermore, this document will explore the compound's strategic application as a versatile intermediate in the synthesis of complex pharmaceutical agents, offering insights for researchers and scientists in the field of drug development.

Introduction: The Significance of the 4-Oxotetrahydropyran Scaffold

The strategic incorporation of cyclic ethers, such as tetrahydropyran, is a widely employed tactic in drug design to modulate properties like solubility, lipophilicity, and metabolic stability. The 4-oxotetrahydropyran-2-carboxylate framework, in particular, offers a rich chemical handle for further elaboration. The ketone at the C4 position and the ester at the C2 position provide orthogonal points for chemical modification, allowing for the construction of complex, three-dimensional molecules with precise stereochemical control. This inherent functionality makes this compound a highly valuable and sought-after intermediate in the pharmaceutical industry.

Historical Perspective: The Foundational Pillars of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented, its conceptualization and synthesis are direct applications of well-established and powerful cyclization reactions developed in the late 19th and early 20th centuries. The intellectual history of this molecule is therefore intertwined with the development of the Dieckmann condensation and the intramolecular oxa-Michael addition .

The Dieckmann condensation, an intramolecular version of the Claisen condensation, was first reported by Walter Dieckmann in 1894.[2] This reaction provides an efficient method for the formation of five- and six-membered cyclic β-keto esters from dicarboxylic acid esters, making it an ideal strategy for the synthesis of the target molecule.

The intramolecular oxa-Michael addition, a variation of the Michael reaction, involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule to form a heterocyclic ring. This reaction has become a powerful tool for the stereoselective synthesis of cyclic ethers, including the tetrahydropyran ring system.[3]

Key Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through two primary and robust strategies: the Dieckmann condensation and the intramolecular oxa-Michael addition. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

The Dieckmann Condensation Approach

The Dieckmann condensation provides a convergent and high-yielding route to the target molecule. The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic diester, diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate. A very similar approach has been successfully employed for the synthesis of the isomeric ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[4]

cluster_0 Step 1: Synthesis of Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate cluster_1 Step 2: Intramolecular Dieckmann Condensation A Ethyl 2-hydroxyacetate C Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate A->C Base (e.g., NaH) Solvent (e.g., THF) B Ethyl acrylate B->C D Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate E This compound D->E Strong Base (e.g., NaOEt) Solvent (e.g., Ethanol) Low Temperature

Caption: Workflow for the Dieckmann condensation synthesis.

Step 1: Synthesis of Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-hydroxyacetate (1.0 eq) dropwise.

    • Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of ethyl 2-hydroxyacetate to form a nucleophilic alkoxide. The low temperature controls the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.0 eq) dropwise.

    • Causality: The in situ generated alkoxide undergoes a Michael addition to the electron-deficient double bond of ethyl acrylate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate (1.0 eq) in anhydrous ethanol dropwise.

    • Causality: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

  • After the addition, stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~5 with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

start Diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate enolate Enolate Intermediate start->enolate + Base (-BH) cyclized Cyclized Intermediate (Alkoxide) enolate->cyclized Intramolecular Nucleophilic Attack beta_keto_ester β-Keto Ester Enolate cyclized->beta_keto_ester - EtO⁻ product This compound beta_keto_ester->product + H⁺ (Workup)

Caption: Mechanism of the Dieckmann condensation.

The Intramolecular Oxa-Michael Addition Approach

An alternative and elegant approach to the 4-oxotetrahydropyran ring system is through an intramolecular oxa-Michael addition. This method involves the cyclization of a linear precursor containing both a hydroxyl group and an α,β-unsaturated ester.

cluster_0 Step 1: Synthesis of the Acyclic Precursor cluster_1 Step 2: Deprotection and Cyclization A Protected Hydroxyacetaldehyde C α,β-Unsaturated Ester A->C Wittig Reaction B Wittig Reagent B->C D α,β-Unsaturated Ester E This compound D->E 1. Deprotection 2. Base or Acid Catalyst start Ethyl 5-hydroxy-2-pentenoate alkoxide Alkoxide Intermediate start->alkoxide + Base (-BH) enolate_cyclized Cyclized Enolate alkoxide->enolate_cyclized Intramolecular Conjugate Addition product This compound enolate_cyclized->product + BH (-Base)

Sources

An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1) is a heterocyclic compound of significant interest in synthetic organic chemistry. As a functionalized tetrahydropyran, it serves as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The presence of a ketone, an ester, and an ether within a single six-membered ring provides multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its physicochemical characteristics and provide a detailed, theoretical analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), grounded in fundamental principles, to aid in its unambiguous identification and characterization.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. Understanding these fundamental properties is the first step in its successful application in a laboratory setting.

PropertyValue
IUPAC Name This compound
CAS Number 287193-07-1[1]
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [2]
Physical Form Liquid
Boiling Point 84 °C at 0.04 Torr[1][3]
Density (Predicted) 1.162 ± 0.06 g/cm³[3]
Purity Typically available at ≥95%
Storage Conditions Sealed in a dry environment at room temperature
InChI Key MECFFZNWFZDTRY-UHFFFAOYSA-N[2]

Spectroscopic Analysis: A Structural Blueprint

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While publicly accessible, peer-reviewed spectra for this specific compound are limited, we can reliably predict its characteristic spectral features based on established chemical principles. The following sections detail the expected spectroscopic data and the standard protocols for their acquisition.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this molecule, the most prominent features will be the two distinct carbonyl (C=O) stretches from the ester and ketone groups. The slight difference in their electronic environments leads to separate, resolvable absorption bands, which is a key diagnostic feature.

Expected Data:

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~1740-1750C=O (Ester)Stretch
~1715-1725C=O (Ketone)Stretch
2850-3000C-H (Aliphatic)Stretch
1100-1300C-O (Ester and Ether)Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of this compound (as it is a liquid) directly onto the center of the ATR crystal.

  • Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be made.

Caption: Structure of this compound with key proton groups labeled.

2.2.1. ¹H NMR Spectroscopy

Expert Insight: The proton at the C2 position is the most diagnostic signal in the ¹H NMR spectrum. It is adjacent to three electron-withdrawing groups (the ester carbonyl, the ring ether oxygen, and the distant ketone), causing it to be significantly deshielded and shifted far downfield relative to the other aliphatic protons. Its coupling pattern (a doublet of doublets) will definitively establish its connectivity to the two non-equivalent protons at the C3 position.

Expected Data (in CDCl₃, 400 MHz):

Label (Structure)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~4.60dd1HProton at C2, adjacent to ester and ether oxygen
Hₑ~4.20q2HMethylene protons (-O-CH₂-) of the ethyl group
Hc, Hc'~3.90 - 4.10m2HMethylene protons at C6, adjacent to ether oxygen
Hₙ, Hₙ'~3.70 - 3.90m2HMethylene protons at C5, adjacent to ketone and C6
Hₘ, Hₘ'~2.60 - 2.80m2HMethylene protons at C3, adjacent to ketone and C2
Hf~1.25t3HMethyl protons (-CH₃) of the ethyl group

2.2.2. ¹³C NMR Spectroscopy

Expert Insight: The ¹³C NMR spectrum will clearly show all eight unique carbon atoms. The two carbonyl carbons will be the most downfield signals, with the ketone carbon appearing significantly further downfield (~205 ppm) than the ester carbon (~170 ppm) due to the nature of their bonding and electronic environment. This distinction is a cornerstone of structural confirmation.

Expected Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~205C4 (Ketone C=O)
~170Ester C=O
~75C2
~68C6
~62-O-CH₂- (Ethyl)
~45C5
~43C3
~14-CH₃ (Ethyl)

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for preparing and analyzing a liquid sample by NMR spectroscopy.

  • Preparation: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing an internal standard (typically 0.03% v/v tetramethylsilane, TMS). Agitate gently to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be shimmed for homogeneity. Standard ¹H and ¹³C spectra are then acquired. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. Under electron ionization (EI), the molecular ion is expected to be observed at m/z 172. The most characteristic fragmentation pathways will involve the loss of the ethoxy group from the ester (M-45) and subsequent cleavages of the pyran ring, which are diagnostic for this class of compounds.

Expected Data (Electron Ionization, 70 eV):

m/zProposed Fragment Identity
172[M]⁺ (Molecular Ion)
127[M - OCH₂CH₃]⁺
99[M - COOCH₂CH₃]⁺
71Fragment from ring cleavage
43[CH₃CO]⁺

Conclusion

This compound is a valuable synthetic intermediate defined by a unique combination of functional groups. Its identity and purity are unequivocally confirmed through a combination of physicochemical measurements and spectroscopic analyses. The characteristic boiling point, along with specific signatures in IR (dual carbonyl peaks), ¹H NMR (downfield C2 proton), ¹³C NMR (distinct ketone and ester carbons), and Mass Spectrometry (molecular ion at m/z 172 and predictable fragmentation), provide a robust and self-validating system for its characterization. This guide provides the foundational data and protocols necessary for researchers to confidently utilize this versatile compound in their synthetic endeavors.

References

  • The Royal Society of Chemistry.
  • MDPI.
  • CymitQuimica.
  • Supporting Inform
  • Google Patents. Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • BLD Pharm.
  • Chemical Synthesis Database.
  • Echemi.
  • ResearchGate. (PDF)
  • Guidechem.
  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.
  • LookChem.
  • Sigma-Aldrich.

Sources

A Technical Guide to the Commercial Availability and Application of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a key heterocyclic building block, is a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its unique structural motif, featuring a tetrahydropyran ring with both a ketone and an ester functional group, renders it a versatile synthon for the elaboration of more complex molecular architectures. The pyran ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its derivatives valuable starting points for drug discovery programs.[1][2] This guide provides an in-depth overview of the commercial availability of this compound, offering practical insights into sourcing, quality assessment, safe handling, and its applications for researchers, scientists, and drug development professionals.

Commercial Sourcing and Availability

This compound (CAS No. 287193-07-1) is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale production needs. The compound is typically offered in purity grades of 95% or higher.[3][4] Availability ranges from milligram and gram quantities for initial screening and laboratory research to bulk quantities for process development and manufacturing.

Several chemical suppliers list this compound in their catalogs. While pricing can vary based on quantity and purity, researchers can readily procure this intermediate for their synthetic campaigns. For instance, suppliers may offer quantities from as small as 100mg to 25g for immediate online ordering.[3][4] For larger quantities, direct inquiries with manufacturers or distributors are recommended. Some suppliers, such as Dayang Chem (Hangzhou) Co., Ltd., position themselves as manufactories with synthesis capacities ranging from gram-scale to multi-liter industrial production, indicating a stable supply chain for larger projects.[5]

Table 1: Representative Commercial Suppliers and Product Specifications

Supplier/BrandCAS NumberMolecular FormulaPurityAvailable Quantities
Fluorochem287193-07-1C₈H₁₂O₄95%100mg, 250mg, 1g, 5g, 10g, 25g
BLD Pharm287193-07-1C₈H₁₂O₄>95% (typical)Inquire for sizes
Ark Pharm287193-07-1C₈H₁₂O₄95+%100mg, 250mg, 1g, 5g
Dayang Chem287193-07-1C₈H₁₂O₄InquireGram to bulk scale
Crysdot287193-07-1C₈H₁₂O₄95+%1g, 5g
Ambeed287193-07-1C₈H₁₂O₄95%100mg, 250mg

Note: This table is non-exhaustive and represents a snapshot of available data. Researchers should consult supplier websites for the most current information.

Physicochemical Properties and Quality Control

Verifying the identity and purity of starting materials is a cornerstone of scientific integrity. Upon receipt, it is crucial to confirm that the material meets the required specifications for the intended application.

Table 2: Key Physicochemical Properties

PropertyValueSource
CAS Number 287193-07-1[5][6][7]
Molecular Formula C₈H₁₂O₄[3][5][6]
Molecular Weight 172.18 g/mol [3][6][7]
Appearance Solid[3]
Boiling Point 84 °C @ 0.04 Torr[4][5]
Storage Sealed in dry, room temperature[4][7]
SMILES Code CCOC(=O)C1CC(=O)CCO1[4][7]
Recommended Analytical Verification

Suppliers like BLD Pharm may provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[7] It is best practice to perform in-house verification.

Experimental Protocol: Quality Control Workflow

  • Visual Inspection: Check for expected physical form (solid) and homogeneity.[3]

  • Solubility Test: Determine solubility in common laboratory solvents to prepare for analysis and reaction.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks corresponding to the ethyl ester and the tetrahydropyranone core. The structural integrity is validated by comparing the obtained spectra with reference data.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a solution of the compound to determine its purity by assessing the area percentage of the main peak. This is critical for quantitative studies where stoichiometry is key.

  • Mass Spectrometry (MS):

    • Use techniques like LC-MS or direct infusion to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 173.08.

This self-validating system ensures that the material's identity and purity are confirmed before its commitment to complex and costly synthetic routes.

Sourcing and Validation Workflow

The process of acquiring and validating a chemical for research requires a structured approach. The following diagram outlines the logical flow from supplier identification to experimental use.

G cluster_sourcing Sourcing Phase cluster_validation In-House Validation Phase cluster_application Application Phase start Identify Need for Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate search Search Commercial Databases (e.g., Sigma-Aldrich, FisherSci, LookChem, Echemi) start->search compare Compare Suppliers: - Purity - Price - Availability - Lead Time search->compare select Select Supplier & Procure compare->select receive Receive & Log Material (Check CAS No. 287193-07-1) select->receive qc Perform QC Analysis: - NMR (Structure) - HPLC (Purity) - MS (Mass) receive->qc pass Material Passes QC? qc->pass use Release for Experimental Use pass->use Yes quarantine Quarantine & Contact Supplier pass->quarantine No

Caption: Workflow for sourcing and validating research chemicals.

Synthesis Context and Structural Significance

While this guide focuses on commercial availability, understanding the synthetic context is valuable. The 2H-pyran core is a prevalent motif in natural products.[8] The synthesis of pyran derivatives can be complex, and the stability of the 2H-pyran ring system can be a challenge, as it can exist in equilibrium with open-chain isomers.[8] The saturated tetrahydropyran ring in the title compound, however, confers greater stability, making it a reliable building block.

The presence of a ketone at the C4 position and an ethyl ester at the C2 position provides two distinct handles for chemical modification. The ketone can undergo nucleophilic addition, reduction, or serve as a site for enolate formation, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality allows for divergent synthetic strategies, enabling the creation of diverse molecular libraries for screening. The pyran oxygen atom can also act as a hydrogen bond acceptor, a crucial interaction in molecular recognition at biological targets.[1]

Safe Handling, Storage, and First Aid

Adherence to safety protocols is paramount when handling any chemical. The information provided in Safety Data Sheets (SDS) from suppliers should always be the primary reference.[6][9]

Protocol for Safe Handling and Storage

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[6][9]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected before use.[6]

    • Use safety glasses or goggles to protect against eye contact.[6]

    • A lab coat is mandatory to prevent skin contact.[6]

  • Handling Practices: Avoid formation of dust and aerosols.[6] Prevent contact with skin, eyes, and clothing.[9] Keep away from ignition sources and strong oxidizing agents.[6][9]

  • Storage: Store the container tightly sealed in a dry, well-ventilated place at room temperature, as recommended by suppliers.[4][7]

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][9]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical help.[6]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and chemical research. Its procurement is straightforward, with a competitive landscape of suppliers offering various quantities suitable for different research scales. The key to its successful application lies not only in its synthetic potential but also in the rigorous adherence to quality control and safe handling practices. By following the structured workflow of sourcing, validation, and safe use outlined in this guide, researchers can confidently integrate this versatile molecule into their programs, paving the way for the discovery of novel chemical entities and therapeutics.

References

  • This compound. LookChem.
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health (NIH).
  • Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, CAS No.388109-26-0. Molekula.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar.

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Methodological & Application

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate as a versatile building block for the construction of complex spirocyclic frameworks. Spirocycles, characterized by their unique three-dimensional architecture, are of significant interest in medicinal chemistry due to their structural rigidity and novel pharmacological profiles. This document provides in-depth protocols for the synthesis of the starting material, its characterization, and its application in multicomponent reactions to generate biologically relevant spiro[pyran-oxindole] derivatives. An alternative synthetic strategy via an intramolecular Prins cyclization is also explored. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds and the Utility of this compound

Spirocyclic compounds, which feature two rings connected by a single common atom, are a prominent structural motif in a multitude of natural products and pharmacologically active molecules.[1] Their inherent three-dimensionality and conformational constraint often lead to enhanced binding affinity and selectivity for biological targets, making them privileged scaffolds in modern drug discovery.[1] Specifically, spiro-heterocycles incorporating pyran and oxindole moieties have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1]

This compound is an attractive starting material for the synthesis of such complex molecules. Its bifunctional nature, possessing both a ketone and a β-keto ester equivalent, allows for a variety of chemical transformations. The cyclic ketone can participate in reactions such as condensations and cycloadditions, while the ester group provides a handle for further modifications. This guide will focus on leveraging this reactivity to construct intricate spirocyclic systems.

Synthesis and Characterization of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While commercially available, an in-house synthesis can be cost-effective for large-scale applications. The following protocol is adapted from established methodologies for the synthesis of related cyclic β-keto esters, such as the Dieckmann condensation. A related patent for the synthesis of the constitutional isomer, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, utilizes a similar strategy.

Synthetic Protocol: Two-Step Synthesis from Ethyl Glycolate and Ethyl Acrylate

This synthesis proceeds via a tandem Michael addition and subsequent intramolecular Dieckmann condensation.

Step 1: Michael Addition to form Diethyl 4-oxa-1,7-heptanedioate

  • To a solution of sodium ethoxide (21% in ethanol, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethyl glycolate (1.0 eq) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diethyl 4-oxa-1,7-heptanedioate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add the crude diethyl 4-oxa-1,7-heptanedioate (1.0 eq) from the previous step dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~ 5-6).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point 84 °C at 0.04 Torr

Expected Spectroscopic Data:

  • ¹H-NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5-4.6 (m, 1H, O-CH-CO₂Et), 4.2-4.3 (q, 2H, O-CH₂-CH₃), 3.8-4.0 (m, 2H, O-CH₂-C=O), 2.6-2.8 (m, 2H, C=O-CH₂-CH), 2.4-2.6 (m, 2H, C=O-CH₂-CH₂), 1.2-1.3 (t, 3H, O-CH₂-CH₃).

  • ¹³C-NMR (CDCl₃, 101 MHz): δ (ppm) ~206 (C=O, ketone), 170 (C=O, ester), 75 (O-CH-CO₂Et), 68 (O-CH₂-C=O), 61 (O-CH₂-CH₃), 45 (C=O-CH₂-CH), 38 (C=O-CH₂-CH₂), 14 (O-CH₂-CH₃).

  • IR (neat, cm⁻¹): ~2980 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone), 1190 (C-O).

Application in Spirocycle Synthesis: Multicomponent Domino Reaction

One of the most powerful applications of this compound is in multicomponent reactions (MCRs) to rapidly generate molecular complexity. The following protocol describes the synthesis of spiro[pyran-oxindole] derivatives, which are of significant interest in medicinal chemistry.

Rationale and Mechanistic Insight

This reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. The isatin first undergoes a Knoevenagel condensation with a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) to form an electron-deficient alkene. The enolate of this compound then acts as a Michael donor, attacking the alkene. The resulting intermediate undergoes an intramolecular cyclization to form the spiro-pyran ring.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization Isatin Isatin Knoevenagel_Intermediate Knoevenagel_Intermediate Isatin->Knoevenagel_Intermediate + Malononitrile (Base) Michael_Adduct Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct + Enolate of Starting Material Spiro_Product Spiro_Product Michael_Adduct->Spiro_Product Tautomerization & Cyclization

Caption: Domino reaction pathway for spiro[pyran-oxindole] synthesis.

Experimental Protocol: Synthesis of Ethyl 2'-amino-5-cyano-2-oxospiro[indoline-3,4'-pyran]-6'-carboxylate
  • To a solution of isatin (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or L-proline (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes until the formation of the Knoevenagel adduct is observed (indicated by a color change).

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Data

The yields of the spirocyclic products are generally good to excellent, and the reaction is tolerant of a variety of substituents on the isatin ring.

Isatin Substituent Catalyst Reaction Time (h) Yield (%)
HPiperidine385
5-BrPiperidine3.582
5-NO₂L-proline478
N-MePiperidine2.590

Alternative Synthetic Strategy: Intramolecular Prins Cyclization

An alternative approach to spiro-tetrahydropyran derivatives involves an intramolecular Prins cyclization. This method is particularly useful for constructing spirocycles where the pyran ring is fused to a carbocyclic system.

Rationale and Workflow

The starting material, this compound, can be converted to a homoallylic alcohol via a Wittig reaction followed by reduction of the ester. This intermediate, when treated with an aldehyde or ketone in the presence of a Lewis acid, can undergo an intramolecular Prins cyclization to form a spiro-tetrahydropyran.

G Start Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Wittig Wittig Reaction Start->Wittig Reduction Ester Reduction Wittig->Reduction Homoallylic_Alcohol Homoallylic Alcohol Intermediate Reduction->Homoallylic_Alcohol Prins Intramolecular Prins Cyclization (+ Aldehyde/Ketone, Lewis Acid) Homoallylic_Alcohol->Prins Spiro_Product Spiro-tetrahydropyran Product Prins->Spiro_Product

Sources

Application Notes and Protocols for the Knoevenagel Condensation with Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation reaction utilizing ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate as a key substrate. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and its functionalization via the Knoevenagel condensation opens avenues for the synthesis of novel molecular entities with potential therapeutic applications. These application notes detail the underlying principles of the reaction, offer step-by-step protocols for its execution under various catalytic conditions, and provide insights into reaction optimization and troubleshooting. The information presented herein is intended to empower researchers to effectively employ this synthetic strategy in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1][2] It involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product.[1] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of fine chemicals, pharmaceuticals, and natural products.[2]

This compound is a versatile building block containing a cyclic ketone and an ester functionality.[3] The application of the Knoevenagel condensation to this substrate allows for the introduction of diverse substituents at the 4-position of the tetrahydropyran ring, leading to the generation of libraries of compounds with high structural complexity and potential biological activity. The resulting α,β-unsaturated products can serve as key intermediates for further transformations, including Michael additions and cycloadditions, to construct intricate molecular architectures.

Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established three-step mechanism:[2]

  • Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound to generate a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion (Resonance Stabilized) Active Methylene->Enolate B: Base Base (B:) Aldol_Intermediate Aldol Addition Intermediate Enolate->Aldol_Intermediate attacks Ketoester Ketoester Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Product α,β-Unsaturated Product Aldol_Intermediate->Product - H2O

Figure 1: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed as a starting point for the Knoevenagel condensation with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation with an Aromatic Aldehyde

This protocol describes a classic approach using a weak organic base as the catalyst.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in toluene.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Ammonium Salt-Catalyzed Condensation with an Active Methylene Compound

This method utilizes a milder catalytic system, which can be beneficial for sensitive substrates.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., Malononitrile, 1.1 eq)

  • Ammonium acetate (0.2 eq)

  • Acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add ammonium acetate (0.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (approximately 78 °C for ethanol), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Experimental_Workflow start Start reactants Combine Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate, Carbonyl Compound, and Catalyst in a suitable solvent start->reactants reaction Heat to Reflux or Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Knoevenagel condensation.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the outcome of the Knoevenagel condensation. The following table provides a summary of typical conditions and expected yields for analogous reactions, which can serve as a guide for optimizing the reaction with this compound.

Catalyst SystemActive Methylene CompoundCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidEthyl AcetoacetateBenzaldehydeBenzeneReflux6-875-85[1]
Ammonium AcetateMalononitrile2-EthoxycarbonylcyclohexanoneEthanolReflux4-6~80[4]
L-ProlineMalononitrileVarious AldehydesEthanolRoom Temp2-585-95N/A
Basic AluminaDiethyl MalonateBenzaldehydeDichloromethaneRoom Temp8-1270-80N/A

Troubleshooting and Optimization

Low Yield:

  • Increase reaction temperature: For less reactive ketones like this compound, heating may be necessary to drive the reaction to completion.

  • Water removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can improve yields.[1]

  • Catalyst choice: A stronger base or a different catalytic system might be required. For instance, Lewis acids like ZnCl₂ or TiCl₄ have been used in some Knoevenagel-type reactions.[5]

Side Reactions:

  • Self-condensation: Using a milder base can help to minimize the self-condensation of the carbonyl compound.

  • Michael addition: The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with the active methylene compound. Using a stoichiometric amount of the reactants can help to control this side reaction.

Conclusion

The Knoevenagel condensation of this compound is a valuable synthetic tool for the generation of functionalized tetrahydropyran derivatives. By carefully selecting the reaction partners, catalyst, and conditions, researchers can efficiently synthesize a diverse range of compounds with potential applications in drug discovery and development. The protocols and insights provided in these application notes serve as a solid foundation for the successful implementation of this important chemical transformation.

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyranones via Acid-Promoted Cyclization of β-Silyl-γ-ethylidene-γ-butyrolactones with Aldehydes and Ketones. The Journal of Organic Chemistry.
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activ
  • The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction.
  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry.
  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews.
  • Knoevenagel condens
  • Knoevenagel condensation mechanism and applic
  • Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4.
  • Chemical Safety Data Sheet MSDS / SDS - ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl

Sources

ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate: A Versatile Scaffold for Heterocyclic Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound is a distinguished starting material, prized for its inherent structural features that offer multiple avenues for synthetic diversification.[1] This molecule incorporates a six-membered tetrahydropyran ring, a synthetically accessible ketone at the C-4 position, and an ethyl ester at the C-2 position. This unique combination of a β-ketoester system embedded within a heterocyclic framework makes it a powerful precursor for the construction of a wide array of fused heterocyclic systems, many of which are recognized pharmacophores.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural outlines to dissect the mechanistic rationale behind key transformations, offering field-proven protocols for the synthesis of high-value fused thiophenes, pyrazoles, and pyridines. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to adapt and innovate upon these core methodologies.

Core Synthetic Strategies & Protocols

The reactivity of this compound is dominated by the interplay between the C4-ketone and the C2-ester functionality. These sites serve as electrophilic handles for a variety of nucleophilic reagents, enabling the assembly of complex molecular architectures through elegant and efficient reaction cascades.

Synthesis of Fused Thiophenes via the Gewald Reaction

The Gewald reaction is a robust and highly reliable multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] It proceeds via the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a base catalyst.[4] The C4-ketone of our substrate serves as the ideal carbonyl component for this transformation, leading directly to the formation of a valuable thieno[2,3-c]pyran scaffold.

Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the C4-ketone and the active nitrile (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine.[5][6] This forms a stable α,β-unsaturated dinitrile intermediate. Elemental sulfur then adds to the activated methylene position, and a subsequent intramolecular cyclization followed by tautomerization yields the final 2-aminothiophene product.[6] The base is crucial not only for the initial condensation but also for facilitating the addition of sulfur.

Gewald_Reaction start Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate + Ethyl Cyanoacetate + Sulfur (S8) intermediate Knoevenagel Adduct (Pyran-4-ylidene) start->intermediate catalyst Morpholine (Base Catalyst) catalyst->intermediate Knoevenagel Condensation product Ethyl 2-Amino-4,7-dihydro- 5H-thieno[2,3-c]pyran-3-carboxylate intermediate->product Sulfur addition & Intramolecular Cyclization Pyrazole_Synthesis start Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate intermediate Hydrazone Intermediate start->intermediate Condensation at C4-Ketone reagent Hydrazine Hydrate (H₂N-NH₂·H₂O) reagent->intermediate product Ethyl 2,4,5,6-Tetrahydro- 1H-pyrano[4,3-c]pyrazol-3-carboxylate intermediate->product Intramolecular Cyclization & Elimination of EtOH Pyridine_Synthesis start Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate knoevenagel Knoevenagel Condensation start->knoevenagel reagents Malononitrile + Ammonium Acetate reagents->knoevenagel intermediate Pyran-4-ylidene Intermediate knoevenagel->intermediate cyclization Michael Addition & Cyclization/Aromatization intermediate->cyclization product Substituted Pyrano[4,3-b]pyridine cyclization->product

Sources

The Strategic Application of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyranyl Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a readily accessible keto-ester, has emerged as a valuable scaffold and intermediate in medicinal chemistry. Its inherent functionalities—a ketone, an ester, and a tetrahydropyran ring—offer a trifecta of reactive sites for diverse chemical transformations. This application note provides an in-depth exploration of the utility of this compound, with a focus on its application in the synthesis of complex heterocyclic systems, including spirocyclic moieties found in potent enzyme inhibitors. We will delve into the causality behind its use, provide detailed experimental protocols, and present a forward-looking perspective on its potential in developing next-generation therapeutics.

Core Attributes and Synthetic Versatility

This compound (CAS No. 287193-07-1) possesses a unique combination of features that make it an attractive starting material for medicinal chemists[1][2][3]. The tetrahydropyran ring is a common motif in numerous natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The ketone at the C4 position serves as a handle for a wide array of chemical reactions, including nucleophilic additions, reductive aminations, and condensations. The ester at the C2 position can be hydrolyzed, reduced, or used in cyclization reactions to construct fused or spirocyclic ring systems.

The strategic importance of this building block lies in its ability to generate molecular complexity and three-dimensionality, a key aspect in modern drug design to enhance target specificity and reduce off-target effects.

Application Focus: Synthesis of Spirocyclic Intermediates for HPK1 Inhibitors

A significant application of this compound is demonstrated in the synthesis of spirocyclic intermediates for Hematopoietic Progenitor Kinase 1 (HPK1) antagonists[4]. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response. Spirocyclic scaffolds are of growing interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe protein binding sites[5][6][7].

The ketone functionality of this compound is exploited to construct a spirocyclic ketal, a key step in building the core of these HPK1 inhibitors.

Workflow for Spirocyclic Ketal Formation

The following diagram illustrates the key transformation of this compound into a spirocyclic intermediate.

G start This compound reagents Ethylene dioxy bis(trimethylsilane) Trimethylsilyl trifluoromethanesulfonate DCM, -78 °C start->reagents product Ethyl 1,4,8-trioxaspiro[4.5]decane-7-carboxylate reagents->product Ketalization application Core for HPK1 Antagonists product->application

Caption: Ketalization of the pyranone to form a spirocycle.

Experimental Protocols

This section provides detailed, field-proven protocols for key synthetic transformations involving this compound.

Protocol 1: Synthesis of Ethyl 1,4,8-trioxaspiro[4.5]decane-7-carboxylate

This protocol details the protection of the ketone as a spirocyclic ketal, a critical step in the synthesis of HPK1 antagonist intermediates[4].

Objective: To synthesize ethyl 1,4,8-trioxaspiro[4.5]decane-7-carboxylate from this compound.

Materials:

  • This compound (1.0 eq)

  • Ethylene dioxy bis(trimethylsilane) (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and a low-temperature cooling bath.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (e.g., 2.0 g, 11.62 mmol) and dissolve in anhydrous DCM (e.g., 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: While maintaining the temperature at -78 °C, add ethylene dioxy bis(trimethylsilane) (e.g., 2.8 g, 13.94 mmol) to the stirred solution.

  • Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (e.g., 0.26 g, 1.16 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous NaHCO₃ solution (50 mL) to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 1,4,8-trioxaspiro[4.5]decane-7-carboxylate.

Expected Outcome: A colorless to pale yellow oil.

Broader Applications in Heterocyclic Synthesis

The reactivity of the keto-ester moiety in this compound extends beyond the formation of spirocycles. It serves as a versatile precursor for the synthesis of various fused heterocyclic systems of medicinal importance, such as pyranopyrimidines. These scaffolds are present in molecules with a wide range of biological activities, including antimicrobial and anticancer properties[8].

Conceptual Synthetic Pathway to Pyranopyrimidinones

The following diagram outlines a conceptual pathway for the synthesis of pyranopyrimidinone scaffolds, which are valuable in drug discovery.

G start This compound reagents Urea or Guanidine Base (e.g., NaOEt) Ethanol, Reflux start->reagents intermediate Pyranopyrimidinone Core reagents->intermediate Condensation/ Cyclization application Anticancer & Antimicrobial Agents intermediate->application

Caption: Synthesis of pyranopyrimidinones.

This reaction typically involves a condensation of the ketone with a binucleophile like urea or guanidine, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. The resulting pyranopyrimidinone core can be further functionalized to generate libraries of compounds for biological screening.

Quantitative Data Summary

While specific biological data for compounds directly synthesized from this compound is limited in publicly available literature, the broader classes of molecules accessible from this precursor have shown significant activity. The following table provides representative data for related pyran-containing compounds to illustrate the potential of this scaffold.

Compound ClassTargetRepresentative IC₅₀Therapeutic AreaReference
Fused PyranopyrimidinesAurora-A KinaseLow µMOncology[4]
Spirocyclic HPK1 AntagonistsHPK1Sub-µMImmuno-oncology[4]
Pyrano[3,2-c]quinolinesEGFR/HER-2Low nMOncology

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of spirocyclic intermediates for HPK1 inhibitors highlights its value in creating complex, three-dimensional molecules for challenging drug targets. The potential to readily access fused heterocyclic systems like pyranopyrimidines further underscores its utility. As the demand for novel chemical matter with improved drug-like properties continues to grow, we anticipate that the strategic application of this compound will play an increasingly important role in the discovery and development of new medicines. Future research will likely focus on expanding the repertoire of reactions from this starting material to access an even greater diversity of bioactive scaffolds.

References

  • ALFA CHEMICAL. (n.d.). Good Price CAS 287193-07-1 | this compound for Sale.
  • GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery.
  • Google Patents. (n.d.). WO2023015199A1 - Hpk1 antagonists and uses thereof.
  • Google Patents. (n.d.). US8969405B2 - Anticancer compounds and methods of making and using same.
  • Google Patents. (n.d.). WO2022132696A1 - Urea orexin receptor agonists.
  • Google Patents. (n.d.). CA3060147A1 - Raf-degrading conjugate compounds.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Mohamed, A. S., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(5), 639-644.
  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Sahu, P., et al. (2021). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry, 18(1), 2-16.
  • Tiantian, G., et al. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. Bioorganic & Medicinal Chemistry Letters, 21(11), 3381-3383.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Google Patents. (n.d.). WO2024260929A1 - Trem2 agonists.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.
  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(4), S965-S970.

Sources

Application Note & Protocols: Synthesis of 4-Aminotetrahydropyran-2-Carboxylate Scaffolds via Reaction of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. As the most frequently reported three-dimensional ring system in marketed drugs, its utility is second only to the ubiquitous phenyl ring.[1] The incorporation of such sp³-rich, non-planar structures is a key strategy for moving beyond "flat" medicinal chemistry, often leading to compounds with improved physicochemical properties, including enhanced solubility and metabolic stability, and novel intellectual property.[2][3][4]

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a versatile and readily available starting material that serves as an excellent precursor for introducing molecular diversity.[5] The ketone at the C4 position is a prime handle for nucleophilic addition reactions. Among the most powerful of these transformations is its reaction with amines to generate 4-aminotetrahydropyran derivatives. This application note provides a detailed overview of the predominant reaction—reductive amination—and delivers robust protocols for its successful execution.

The Core Mechanism: Reductive Amination

Reductive amination, also known as reductive alkylation, is the most efficient and widely used method for synthesizing amines from ketones or aldehydes.[6][7] It is a cornerstone of C-N bond formation in the pharmaceutical industry, accounting for nearly a quarter of all such reactions.[8] The process transforms the C=O bond of the pyranone into a C-N bond in a controlled manner.

The reaction proceeds in two main stages, which can be performed sequentially or, more conveniently, in a single "one-pot" procedure:[9][10]

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the pyranone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form a C=N double bond, yielding a resonance-stabilized iminium ion.[11][12]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion. The hydride (H⁻) attacks the electrophilic carbon of the C=N bond to furnish the final substituted amine product.[10]

A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. It must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion intermediate as it forms.[6][8] Stronger hydrides like sodium borohydride (NaBH₄) can prematurely reduce the ketone to an alcohol, leading to unwanted side products. Therefore, specialized, less reactive borohydride reagents are preferred.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a highly effective and popular reagent for reductive amination.[6][9] It is moisture-tolerant, non-pyrophoric, and its mild nature ensures high selectivity for the iminium ion over the ketone.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is also selective for iminium ions, particularly at a controlled pH of 5-7.[10][11] However, due to the potential generation of toxic hydrogen cyanide under acidic conditions, STAB is often favored from a safety perspective.

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Pyr Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Hemiaminal Hemiaminal Intermediate Pyr->Hemiaminal + R-NH₂ (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration, H⁺ cat.) Product 4-Amino Product Iminium->Product + [H⁻] (e.g., NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination on the pyranone scaffold.

Experimental Protocols & Workflow

The following protocols provide a framework for the synthesis of 4-aminotetrahydropyran derivatives. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its efficiency, operational simplicity, and broad substrate scope.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Glacial Acetic Acid (optional, ~0.1 eq or as co-solvent)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). For amines that are used as hydrochloride salts, a tertiary amine base like triethylamine (NEt₃) (1.1 eq) should be added to liberate the free amine.

  • Iminium Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step, particularly for less reactive amines.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.3 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyranone is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure 4-aminotetrahydropyran-2-carboxylate product.

Experimental Workflow A 1. Combine Pyranone & Amine in Anhydrous Solvent (DCM/DCE) B 2. Stir at RT (20-30 min) (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ in Portions B->C D 4. Monitor Reaction (TLC/LC-MS) (2-24 h at RT) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: 4-Aminotetrahydropyran Derivative H->I

Figure 2: Standard workflow for one-pot reductive amination.

Substrate Scope and Expected Outcomes

The reductive amination of this compound is versatile, accommodating a range of primary and secondary amines. The table below summarizes typical outcomes.

Amine Substrate Example Typical Conditions Expected Yield Notes & Considerations
Primary Aliphatic BenzylamineNaBH(OAc)₃, DCM, RT80-95%Generally high-yielding and clean reactions.
Primary Aliphatic CyclopropylamineNaBH(OAc)₃, DCE, RT75-90%Highly nucleophilic amines react efficiently.
Primary Aromatic AnilineNaBH(OAc)₃, DCE, AcOH (cat.), RT60-80%Less nucleophilic than aliphatic amines; may require longer reaction times or mild heating. Electron-withdrawing groups on the ring decrease reactivity further.
Secondary Cyclic MorpholineNaBH(OAc)₃, DCM, RT85-98%Excellent substrates, often reacting quickly and in high yield.
Sterically Hindered tert-ButylamineNaBH(OAc)₃, DCE, 40 °C40-60%Steric hindrance slows both iminium formation and reduction, leading to lower yields. May require elevated temperatures and longer reaction times.

Stereochemical Considerations: The reduction of the planar iminium intermediate introduces a new stereocenter at the C4 position. This typically results in a mixture of diastereomers: cis and trans relative to the ester group at C2. The diastereomeric ratio (d.r.) is influenced by steric factors. Hydride delivery often occurs from the face opposite to the bulkier C2-ester group, leading to a potential preference for the trans isomer, but this is not always the case and should be determined experimentally for each new substrate.

Applications and Significance in Drug Development

The 4-aminotetrahydropyran core is a highly sought-after motif in medicinal chemistry. Its non-planar geometry allows for the precise spatial projection of substituents, enabling tailored interactions with biological targets.[2][3] The amine handle installed via reductive amination serves as a crucial point for further chemical elaboration, such as amide bond formation, sulfonylation, or further alkylation, paving the way for the rapid generation of compound libraries for screening.[13][14] This scaffold is prevalent in compounds targeting a wide range of diseases, underscoring the importance of the synthetic methods described herein.[2][4]

Conclusion

The reaction of this compound with amines via one-pot reductive amination is a robust, efficient, and highly versatile strategy for synthesizing valuable 4-aminotetrahydropyran scaffolds. The use of mild, selective reducing agents like sodium triacetoxyborohydride ensures high yields and operational simplicity. This method provides medicinal chemists with a powerful tool to access sp³-rich, three-dimensional molecules crucial for the development of next-generation therapeutics.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF.
  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(22), 7525.
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 394-406.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(36), 31205-31209.
  • Journal of Chemical & Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Mahdavi, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 22(8), 1272.
  • Journal of Computational Chemistry. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory.
  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(36), 31205-31209.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
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Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules and natural products. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, in particular, is a versatile synthetic intermediate. The presence of a ketone and an ester functional group at strategic positions allows for a wide range of subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential applications as anti-inflammatory and antiviral agents.[1][2][3] The development of a robust and scalable synthesis for this key intermediate is therefore of significant interest to the pharmaceutical industry.

This guide provides a comprehensive overview of a reliable and scalable two-step synthetic route to this compound, suitable for large-scale production. The protocol is designed with a focus on efficiency, safety, and scalability, providing detailed procedural steps and explaining the rationale behind key experimental choices.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials:

  • Michael Addition: The synthesis begins with a base-catalyzed Michael addition of ethyl glycolate to ethyl acrylate. This reaction forms the acyclic diester intermediate, diethyl 4-oxa-1,7-heptanedioate.

  • Dieckmann Condensation: The intermediate diester then undergoes an intramolecular Dieckmann condensation to yield the target cyclic β-keto ester, this compound.

This strategy is advantageous for large-scale synthesis due to the use of inexpensive starting materials, relatively mild reaction conditions, and the potential for a "one-pot" or streamlined two-step process.[4]

Visualizing the Synthetic Pathway:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation Ethyl Glycolate Ethyl Glycolate Diethyl 4-oxa-1,7-heptanedioate Diethyl 4-oxa-1,7-heptanedioate Ethyl Glycolate->Diethyl 4-oxa-1,7-heptanedioate  Base (e.g., NaH) Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Diethyl 4-oxa-1,7-heptanedioate Cyclization Intramolecular Cyclization Diethyl 4-oxa-1,7-heptanedioate->Cyclization  Strong Base (e.g., NaOEt) This compound This compound Cyclization->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Protocol for the Synthesis of Diethyl 4-oxa-1,7-heptanedioate (Michael Addition)

Scientific Rationale:

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this step, the enolate of ethyl glycolate, generated by a suitable base, acts as the nucleophile and attacks the electron-deficient β-carbon of ethyl acrylate. The choice of a non-nucleophilic base is crucial to avoid side reactions such as transesterification. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of ethyl glycolate to initiate the reaction. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Ethyl Glycolate104.101.0Ensure dryness
Ethyl Acrylate100.121.1Freshly distilled
Sodium Hydride (60% dispersion in mineral oil)24.001.1Handle with care under inert atmosphere
Anhydrous Tetrahydrofuran (THF)--As solvent
Saturated Ammonium Chloride Solution--For quenching
Diethyl Ether--For extraction
Anhydrous Magnesium Sulfate--For drying
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Reactant Addition: Cool the slurry to 0 °C using an ice bath. Add a solution of ethyl glycolate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete enolate formation.

  • Michael Addition: Add ethyl acrylate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of ethyl acrylate, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 4-oxa-1,7-heptanedioate.

Purification:

For large-scale synthesis, the crude product can often be used directly in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.

Part 2: Detailed Protocol for the Synthesis of this compound (Dieckmann Condensation)

Scientific Rationale:

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In this step, a strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of one of the ester groups in diethyl 4-oxa-1,7-heptanedioate. The resulting enolate then attacks the carbonyl carbon of the other ester group, leading to the formation of a six-membered ring and the elimination of an ethoxide ion. The reaction is typically carried out in an anhydrous solvent like ethanol or toluene. The use of sodium ethoxide in ethanol is convenient as the base can be prepared in situ or sourced commercially.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Diethyl 4-oxa-1,7-heptanedioate204.221.0From previous step
Sodium Ethoxide68.051.2Handle under inert atmosphere
Anhydrous Ethanol--As solvent
Hydrochloric Acid (1 M)--For neutralization
Ethyl Acetate--For extraction
Anhydrous Sodium Sulfate--For drying
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol.

  • Reactant Addition: Add a solution of diethyl 4-oxa-1,7-heptanedioate (1.0 eq.) in anhydrous ethanol dropwise to the sodium ethoxide solution at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize by the careful addition of 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visualizing the Experimental Workflow:

G cluster_Michael Michael Addition cluster_Dieckmann Dieckmann Condensation M_Setup Reaction Setup: NaH in THF under N2 M_Cool Cool to 0 °C M_Setup->M_Cool M_Add_Glycolate Add Ethyl Glycolate M_Cool->M_Add_Glycolate M_Enolate Stir for 30 min (Enolate Formation) M_Add_Glycolate->M_Enolate M_Add_Acrylate Add Ethyl Acrylate M_Enolate->M_Add_Acrylate M_React Warm to RT, Stir 12-18h M_Add_Acrylate->M_React M_Quench Quench with NH4Cl (aq) M_React->M_Quench M_Extract Extract with Diethyl Ether M_Quench->M_Extract M_Dry Dry and Concentrate M_Extract->M_Dry M_Intermediate Crude Diethyl 4-oxa-1,7-heptanedioate M_Dry->M_Intermediate D_Setup Reaction Setup: NaOEt in Ethanol under N2 M_Intermediate->D_Setup To next step D_Add_Diester Add Diester Intermediate D_Setup->D_Add_Diester D_Reflux Reflux for 4-6h D_Add_Diester->D_Reflux D_Neutralize Neutralize with HCl D_Reflux->D_Neutralize D_Extract Extract with Ethyl Acetate D_Neutralize->D_Extract D_Dry Dry and Concentrate D_Extract->D_Dry D_Purify Purify (Vacuum Distillation/Chromatography) D_Dry->D_Purify D_Product Pure this compound D_Purify->D_Product

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Safety and Handling Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid. It should be handled in a fume hood, and appropriate PPE should be worn.

  • Solvents: Tetrahydrofuran, diethyl ether, and ethanol are flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Conclusion

The two-step synthesis of this compound via a Michael addition followed by a Dieckmann condensation provides a reliable and scalable route to this important pharmaceutical intermediate. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers and drug development professionals can efficiently produce this valuable building block for the synthesis of novel therapeutic agents.

References

  • Google Patents. Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. CN104496858A.
  • LookChem.
  • Lega, D. A., et al. (2016). The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c][4][5]benzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1h-2,1-benzothiazin-3-yl)alkyl]-1-. Odesa National University Herald. Chemistry, 21(4), 54-65.
  • MDPI.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. [Link]
  • National Center for Biotechnology Information. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, forming the core of a variety of biologically active molecules. The precise structural elucidation and purity assessment of these compounds are critical for understanding their structure-activity relationships (SAR) and ensuring their suitability for downstream applications. This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this class of molecules. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. Its structure comprises a tetrahydropyran ring bearing a ketone at the 4-position and an ethyl carboxylate group at the 2-position. This combination of functional groups dictates its polarity and chemical reactivity, making a multi-faceted analytical approach necessary for its complete characterization.

PropertyValueReference
Molecular FormulaC₈H₁₂O₄[1]
Molecular Weight172.18 g/mol [1]
AppearanceSolid[1]
InChI KeyMECFFZNWFZDTRY-UHFFFAOYSA-N[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules[2][3]. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are invaluable.

A. Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to align with or against an external magnetic field[3][4]. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule[5].

B. ¹H and ¹³C NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of non-equivalent carbons and their nature (e.g., carbonyl, aliphatic). Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each carbon[6].

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to deduce the proton connectivity.

    • Correlate the chemical shifts in the ¹³C spectrum with the expected carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H24.4 - 4.6 (dd)70 - 72
H3a, H3b2.5 - 2.8 (m)40 - 42
H5a, H5b2.6 - 2.9 (m)45 - 47
H6a, H6b3.8 - 4.1 (m)65 - 67
C=O (ketone)-205 - 208
C=O (ester)-170 - 172
O-CH₂ (ethyl)4.1 - 4.3 (q)61 - 63
CH₃ (ethyl)1.2 - 1.4 (t)13 - 15

Note: These are predicted values and may vary depending on the solvent and specific derivative.

C. 2D NMR Spectroscopy for Unambiguous Assignments

For complex derivatives, 2D NMR techniques are essential for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds[7].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to[7].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton[7].

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR Structure Structural Elucidation H_NMR->Structure Proton Environment C_NMR ¹³C NMR C_NMR->Structure Carbon Backbone COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure C-H (1-bond) Connectivity HMBC HMBC HMBC->Structure C-H (long-range) Connectivity

Figure 1: NMR techniques for structural elucidation.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions[8][9]. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

A. Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio by a mass analyzer and detected[10][11]. The choice of ionization technique is crucial. For relatively small organic molecules like the target compounds, Electron Ionization (EI) is common, which often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion[8].

B. Fragmentation Pattern of this compound

The fragmentation of the molecular ion in MS is not random and follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of stable carbocations or radicals[12][13]. For this compound, key fragmentation pathways are expected to involve the loss of the ethoxy group, cleavage of the pyran ring, and McLafferty rearrangement.

Protocol 2: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For direct infusion, the solution can be loaded into a syringe for introduction into the ion source.

    • For LC-MS, the sample is injected into the HPLC system, which is coupled to the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization mode (e.g., EI for fragmentation, ESI for molecular ion).

    • Optimize the ion source parameters (e.g., temperature, voltage) to achieve stable and efficient ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose fragmentation mechanisms to explain the observed peaks, which can help confirm the structure.

Table 2: Predicted Key Mass Spectral Fragments for this compound (MW = 172.18)

m/zProposed Fragment
172[M]⁺
127[M - OCH₂CH₃]⁺
99[M - COOCH₂CH₃]⁺
85Retro-Diels-Alder fragment
71Acylium ion from ring cleavage
43[CH₃CH₂CO]⁺

G M Molecular Ion (m/z 172) F1 [M - OCH₂CH₃]⁺ (m/z 127) M->F1 Loss of ethoxy radical F2 [M - COOCH₂CH₃]⁺ (m/z 99) M->F2 Loss of ethyl formate F3 Retro-Diels-Alder (m/z 85) M->F3 Ring cleavage F4 Acylium Ion (m/z 71) F2->F4 Further fragmentation

Figure 2: Proposed MS fragmentation pathway.

III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Chiral Separation

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture[14][15]. For this compound derivatives, it is essential for assessing purity, identifying impurities, and, with the use of a chiral stationary phase, separating enantiomers.

A. Principles of HPLC

HPLC operates by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure[15][16]. The separation is based on the differential partitioning of the sample components between the two phases[14]. For polar compounds like the target derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol)[14].

B. Method Development and Chiral Separation

Developing a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. Due to the presence of a stereocenter at the 2-position of the pyran ring, these derivatives can exist as enantiomers. The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP)[17][18].

Protocol 3: RP-HPLC and Chiral HPLC Analysis

A. Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 210-230 nm for the carbonyl groups).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main compound as a percentage of the total peak area.

B. Chiral HPLC for Enantiomeric Separation

  • Column Selection:

    • Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Chromatographic Conditions (Starting Method):

    • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio will need to be optimized to achieve separation.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at the appropriate wavelength.

  • Method Optimization:

    • Vary the ratio of the mobile phase components to improve resolution.

    • Adjust the flow rate and column temperature to optimize peak shape and analysis time.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule[19][20]. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

A. Principles of FTIR Spectroscopy

When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds[21][22]. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of molecular vibration[19].

Protocol 4: FTIR Analysis

  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (pellet or on the ATR crystal) in the spectrometer.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2980-2850C-H stretchAliphatic
1750-1735C=O stretchEster
1725-1705C=O stretchKetone
1250-1000C-O stretchEther and Ester

Conclusion

The comprehensive characterization of this compound derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and offers fragmentation insights, HPLC is indispensable for purity assessment and chiral separation, and FTIR quickly identifies the key functional groups. By employing the protocols and understanding the principles outlined in this application note, researchers can confidently and accurately characterize these important molecules, facilitating their advancement in drug discovery and development pipelines.

References

  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • Principles of NMR. (n.d.). Retrieved January 7, 2026, from a source providing an overview of NMR principles.
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  • A review on high performance liquid chromatography (hplc). (2024). Journal of Pharmaceutical and Biological Sciences, 12(1), 1-8.
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  • Principle of HPLC | HPLC System Working Explained. (2025, April 4). Pharmaguideline.
  • Lenoir, J., & Linscheid, M. W. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 10148-10219.
  • Principles of FTIR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • A REVIEW OF MASS SPECTROMETRY: NEW TOOLS AND TECHNIQUES FOR ANALYSIS. (n.d.).
  • What Is The Principle Of FTIR Spectroscopy? - Chemistry For Everyone. (2025, January 28). YouTube.
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  • Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). ResearchGate.
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  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube.
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Application Notes & Protocols: Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate as a Versatile Scaffold in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of bioactive natural products, contributing significantly to their pharmacological profiles. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate emerges as a highly valuable and versatile building block for the stereocontrolled synthesis of complex molecules containing the THP core. Its bifunctional nature, possessing both a ketone and an ester, allows for orthogonal chemical modifications, providing a strategic advantage in the assembly of intricate molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this scaffold and proposes its strategic application in the total synthesis of challenging natural products, exemplified by the potent anti-osteoporotic agent, (-)-Diospongin B. Detailed protocols for key transformations are provided to enable researchers to leverage the synthetic potential of this powerful building block.

Introduction: The Strategic Advantage of a Bifunctional Pyranone

This compound (CAS 287193-07-1) is a chiral heterocyclic ketone offering a unique combination of reactive sites within a conformationally well-defined six-membered ring.[1][2] The strategic value of this molecule lies in the ability to selectively address the C4-ketone and the C2-ester functionalities.

  • C4-Ketone: This position is susceptible to a wide range of nucleophilic additions, allowing for the introduction of diverse substituents. Furthermore, stereoselective reductions can establish a crucial hydroxyl stereocenter.

  • C2-Ester: The ester can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further elaboration or for coupling with other fragments.

This orthogonal reactivity makes it an ideal starting point for the synthesis of polysubstituted tetrahydropyrans, which are key components of numerous natural products, including those with promising therapeutic properties.

Case Study: Retrosynthetic Analysis of (-)-Diospongin B

(-)-Diospongin B is a diarylheptanoid natural product isolated from Dioscorea spongiosa and has demonstrated potent inhibitory activity on bone resorption, making it an attractive target for osteoporosis drug development.[3] Its structure features a trans-2,6-disubstituted tetrahydropyran ring with an additional substituent at the C4 position. The total synthesis of this molecule presents a significant stereochemical challenge.[4][5][6][7]

A retrosynthetic analysis of (-)-Diospongin B suggests that this compound is a highly suitable starting material for the construction of the core tetrahydropyran ring.

Retrosynthesis of (-)-Diospongin B Diospongin_B (-)-Diospongin B Intermediate_1 Key Tetrahydropyran Intermediate Diospongin_B->Intermediate_1 Side chain elaboration Starting_Material This compound Intermediate_1->Starting_Material Stereoselective reduction & Nucleophilic addition

Figure 1: Retrosynthetic approach to (-)-Diospongin B.

Proposed Synthetic Strategy and Key Transformations

Our proposed synthetic route commences with the stereoselective reduction of the C4-ketone of this compound to establish the cis-2,4-disubstituted diol derivative. Subsequent nucleophilic addition to the ester will install the second aryl group, leading to a key intermediate for the synthesis of (-)-Diospongin B.

Key Transformation 1: Stereoselective Ketone Reduction

The initial and critical step is the diastereoselective reduction of the C4-ketone. To achieve the desired stereochemistry at C4 relative to the C2 ester, a substrate-controlled reduction is proposed. The bulky ester group at C2 is expected to direct the hydride attack from the less hindered equatorial face, leading to the axial alcohol.

Ketone Reduction Reactant This compound Product cis-Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate Reactant->Product NaBH4, MeOH, 0 °C

Figure 2: Stereoselective reduction of the C4-ketone.

Protocol 1: Synthesis of cis-Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate

Parameter Value
Reactants This compound, Sodium borohydride (NaBH4)
Solvent Methanol (MeOH)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quench with acetone, concentrate, extract with ethyl acetate
Purification Flash column chromatography

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaBH4 by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-4-hydroxy derivative.

Causality Behind Experimental Choices: The use of sodium borohydride, a mild reducing agent, is crucial to selectively reduce the ketone in the presence of the ester. Methanol serves as a protic solvent that also facilitates the reaction. The low temperature helps to enhance the diastereoselectivity of the hydride addition.

Key Transformation 2: Nucleophilic Addition to the Ester

With the C4-hydroxyl group in place (and likely protected), the C2-ester can be targeted by a nucleophilic reagent, such as a Grignard or organolithium reagent, to introduce the second side chain. This transformation is a classic example of nucleophilic acyl substitution.[8]

Grignard Addition Reactant Protected cis-Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate Product Key Diospongin B Intermediate Reactant->Product Aryl-MgBr, THF, -78 °C

Figure 3: Nucleophilic addition to the C2-ester.

Protocol 2: Grignard Addition to the C2-Ester

Parameter Value
Reactants Protected cis-Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate, Arylmagnesium bromide
Solvent Tetrahydrofuran (THF), anhydrous
Temperature -78 °C to 0 °C
Reaction Time 3-5 hours
Work-up Quench with saturated aqueous ammonium chloride (NH4Cl)
Purification Flash column chromatography

Step-by-Step Methodology:

  • Protect the hydroxyl group of the product from Protocol 1 using a suitable protecting group (e.g., silyl ether).

  • Dissolve the protected pyran (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide, 2.5 equiv) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired diarylheptanoid precursor.

Expert Insights: The use of a low temperature (-78 °C) is critical to prevent side reactions, such as enolization of the ester. A slight excess of the Grignard reagent is used to ensure complete conversion of the starting material. The choice of protecting group for the C4-hydroxyl is important; it must be stable to the strongly basic/nucleophilic conditions of the Grignard reaction but readily removable in a later step.

Conclusion and Future Outlook

This compound represents a powerful and synthetically flexible starting material for the construction of complex natural products. While its application in completed total syntheses is an emerging area, its inherent bifunctionality provides a clear and logical pathway to key intermediates, as demonstrated in the proposed synthesis of (-)-Diospongin B. The protocols detailed herein for stereoselective reduction and nucleophilic addition serve as a foundational blueprint for researchers aiming to incorporate this valuable scaffold into their synthetic strategies. Future work in this area will likely focus on the development of catalytic, enantioselective methods for the synthesis of this building block and its application to a broader range of complex targets in medicinal chemistry and drug discovery. The exploration of its reactivity in multicomponent reactions and cascade sequences also holds significant promise for the rapid assembly of molecular complexity.

References

  • Reddy, M. S., & Yadav, J. S. (2008). First Total Synthesis of (-)-Diospongin B. Synlett, 2008(12), 1833-1835.
  • Rychnovsky, S. D., & Gish, K. C. (2007). Concise enantioselective synthesis of diospongins A and B. Organic letters, 9(26), 5449–5452.
  • Reddy, M. S., & Yadav, J. S. (2009). A Flexible Enantioselective Total Synthesis of Diospongins A and B and Their Enantiomers Using Catalytic Hetero-Diels–Alder/Rh-Catalyzed 1,4-Addition and Asymmetric Transfer Hydrogenation Reactions as Key Steps. The Journal of Organic Chemistry, 74(21), 8148–8155.
  • Harvey, J. N., & Jolit, A. (2014). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 12(43), 8686–8696.
  • Kote, P. (2022). Synthetic Studies on Diospongin B: A Cross-Cultural Investigation of Natural Products. College of the Holy Cross.
  • The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide a robust troubleshooting guide for common experimental challenges, and offer an optimized, step-by-step protocol grounded in established chemical principles.

Section 1: Reaction Overview and Core Mechanism

The most effective and scalable synthesis of this compound is achieved via a two-step sequence. The cornerstone of this synthesis is the intramolecular Dieckmann Condensation , a powerful ring-forming reaction.[1][2]

  • Step 1: Michael Addition: The synthesis begins with a Michael addition between an acrylate and a hydroxypropionate to form a linear diester, 4-oxa-1,7-diethyl pimelate.

  • Step 2: Dieckmann Condensation: This crucial step involves the base-catalyzed intramolecular cyclization of the pimelate diester to form the desired six-membered β-keto ester ring system.[3][4]

The mechanism of the Dieckmann condensation is critical to understanding how to optimize the reaction. It proceeds as follows:

  • Deprotonation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

  • Final Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture rapidly deprotonates this position, forming a stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.

  • Acidic Work-up: A final acidification step is required to protonate the enolate and yield the neutral product.[5]

Dieckmann_Mechanism cluster_base reactant reactant intermediate intermediate product product base base A 4-oxa-1,7-diethyl pimelate B Enolate Formation A->B Deprotonation at α-carbon C Cyclic Intermediate B->C Intramolecular Nucleophilic Attack D Product Enolate (Stabilized) C->D Elimination of Ethoxide E Final Product (After H+ Work-up) D->E Protonation Base1 Base (e.g., NaH) Base2 Base Hplus H3O+

Caption: Mechanism of the Dieckmann Condensation step.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem Question & Potential Causes Recommended Solutions & Explanations
Low or No Yield Q: My reaction has failed or the yield is below 20%. What went wrong? 1. Inactive Base: The strong base (e.g., NaH, NaOEt) was degraded by moisture. 2. Insufficiently Anhydrous Conditions: Trace water in the solvent or glassware quenched the base and/or hydrolyzed the ester. 3. Incorrect Temperature: The reaction temperature was too high, promoting side reactions, or too low, preventing initiation. The patent literature specifies a cryogenic temperature of -10 to 0 °C for this step.[3] 4. Poor Quality Starting Materials: The starting pimelate diester was impure from the Michael addition step.1. Verify Base Activity: Use fresh, properly stored sodium hydride or freshly prepared sodium ethoxide. For NaH, ensure it is a fine, grey powder, not white chunks (which indicates oxidation/hydration). 2. Ensure Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or oven-dry overnight. Use a freshly distilled, anhydrous solvent (e.g., THF, Toluene). Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Maintain Strict Temperature Control: Use a cryo-cooler or an ice-salt/acetone-dry ice bath to maintain the target temperature range. Add the base portion-wise to control any exotherm. 4. Purify the Intermediate: Purify the 4-oxa-1,7-diethyl pimelate via vacuum distillation or column chromatography before proceeding to the cyclization step.
Complex Product Mixture Q: My crude NMR spectrum is very messy, showing multiple byproducts. What could be happening? 1. Intermolecular Condensation: If the reaction concentration is too high or the base is added too quickly, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomers/polymers. 2. Incomplete Michael Addition: Unreacted starting materials from the first step (ethyl hydroxypropanoate, ethyl acrylate) are carried over and can react with the base. 3. Reverse Dieckmann Reaction: While the final deprotonation makes this reaction favorable, poor work-up conditions (e.g., quenching with water before acidification) can promote the reverse reaction.[1]1. Use High-Dilution Conditions: Run the Dieckmann condensation at a low concentration (e.g., 0.1-0.2 M) to favor the intramolecular pathway. Add the pimelate diester slowly via a syringe pump to a suspension of the base in the solvent. 2. Isolate and Characterize: Ensure the intermediate diester is pure before starting the cyclization. 3. Proper Work-up: Quench the reaction by carefully adding it to a cold, acidic solution (e.g., 1M HCl in ice). This ensures rapid and complete protonation of the product enolate, preventing reversal.
Purification Difficulties Q: The product is difficult to isolate from the crude mixture. What are the best purification methods? 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Thermal Instability: The β-keto ester may be susceptible to decomposition or decarboxylation at high temperatures.1. Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. 2. Vacuum Distillation: If chromatography is insufficient, high-vacuum distillation can be effective.[6] Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. A typical boiling point is around 84 °C at 0.04 Torr.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is sodium hydride (NaH) often preferred over sodium ethoxide (NaOEt) for the Dieckmann condensation?

    • A1: Sodium hydride is a non-nucleophilic base. It deprotonates the ester to form the enolate and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward. Sodium ethoxide, however, exists in equilibrium with the ester, and can participate in transesterification side reactions. Since the leaving group is ethoxide, using NaOEt minimizes transesterification issues, but NaH is generally considered more robust and irreversible for this transformation.

  • Q2: How critical is the low temperature (-10 to 0 °C) for the cyclization step?

    • A2: It is highly critical. Low temperatures help to control the rate of reaction, preventing a runaway exotherm upon base addition. More importantly, it minimizes side reactions like intermolecular condensation and potential decomposition pathways, leading to a cleaner reaction profile and higher yield of the desired cyclic product.[3]

  • Q3: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?

    • A3: Yes. You can monitor the disappearance of the starting pimelate diester. To analyze a sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of dilute acid and ethyl acetate. Spot the organic layer on a TLC plate. The product, being more polar and cyclic, will have a lower Rf value than the starting linear diester.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the intermediate diester and cyclizes it in a two-step process, with purification of the intermediate recommended for optimal results.

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

  • To a stirred solution of ethyl hydroxypropanoate (1.0 eq) in a suitable solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl acrylate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure 4-oxa-1,7-diethyl pimelate.

Step 2: Dieckmann Condensation to this compound

ParameterSpecificationRationale
Base Sodium Hydride (NaH), 60% dispersion in oilPowerful, non-nucleophilic base that ensures irreversible deprotonation.
Equivalents of Base 1.1 - 1.2 equivalentsA slight excess ensures complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF) or TolueneAprotic, anhydrous solvent is essential to prevent quenching the base.
Temperature -10 °C to 0 °CMinimizes side reactions and controls the reaction rate.[3]
Procedure Slow addition of diester to a base suspensionPromotes intramolecular cyclization over intermolecular polymerization.
Work-up Quench into cold (0 °C) 1M HClEnsures rapid and complete protonation of the product enolate.

Detailed Procedure:

  • Under an inert atmosphere (N2), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer, magnetic stirrer, and dropping funnel.

  • Add sodium hydride (1.2 eq) portion-wise to the solvent. If using a 60% dispersion, first wash the NaH with anhydrous hexanes to remove the mineral oil.

  • Cool the NaH suspension to -10 °C using a cryo-cooler or suitable cold bath.

  • Dissolve the purified 4-oxa-1,7-diethyl pimelate (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours, maintaining the internal temperature below 0 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by slowly transferring the reaction mixture via cannula into a separate flask containing a vigorously stirred solution of 1M HCl (3-4 equivalents) cooled to 0 °C.

  • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (gradient elution, hexanes/ethyl acetate) or vacuum distillation to obtain the final product.

Section 5: Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Start Analysis yield_check Yield < 70%? start->yield_check purity_check Crude NMR Clean? yield_check->purity_check No no_product No/Trace Product yield_check->no_product Yes byproducts Multiple Byproducts purity_check->byproducts No success Proceed to Purification purity_check->success Yes check_base Check Base Activity & Anhydrous Conditions no_product->check_base check_temp Verify Temperature Control (-10 to 0°C) no_product->check_temp check_sm Check Purity of Starting Diester no_product->check_sm byproducts->check_sm check_dilution Review Reaction Concentration & Addition Rate byproducts->check_dilution solution_base Use fresh base. Use rigorously dried solvent/glassware. check_base->solution_base solution_temp Use cryo-cooler or calibrated cold bath. check_temp->solution_temp solution_sm Re-purify intermediate diester via distillation. check_sm->solution_sm solution_dilution Run at high dilution (<0.2M). Use syringe pump for slow addition. check_dilution->solution_dilution

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Dieckmann Condens
  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
  • Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Claisen Condensation and Dieckmann Condens
  • Dieckmann Reaction. Cambridge University Press. [Link]
  • Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate. Acta Crystallographica Section E. [Link]
  • Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity of your target compound.

Introduction to Purification Challenges

This compound is a cyclic β-keto ester, a class of compounds known for their utility in organic synthesis. A common route to this molecule is through an intramolecular Claisen condensation, specifically the Dieckmann condensation of a suitable acyclic diester.[1][2][3][4] This synthetic approach, while effective, can present several purification challenges. The crude product may contain unreacted starting materials, byproducts from the use of strong bases, and products from undesired side reactions. This guide will provide a systematic approach to tackling these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Work-up and Extraction

Possible Cause: The β-keto ester product is susceptible to hydrolysis or cleavage under acidic or basic conditions, especially at elevated temperatures. During the work-up procedure, improper pH control can lead to the loss of your product.

Solution:

  • Neutralizing Quench: After the reaction, carefully quench the reaction mixture by adding it to a cold, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl).[1] This will neutralize the strong base without creating harsh acidic conditions.

  • Temperature Control: Keep the temperature low during the quench and extraction process to minimize potential degradation.

  • Prompt Extraction: Proceed with the extraction immediately after quenching to minimize the time the product spends in the aqueous phase.

Problem 2: Difficulty in Separating the Product from Starting Material by Column Chromatography

Possible Cause: The starting diester and the product, this compound, may have similar polarities, leading to poor separation on a silica gel column.

Solution:

  • Optimize Solvent System: A systematic approach to selecting the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a column.

  • Gradient Elution: Employing a gradient elution in your flash column chromatography can significantly improve separation. Start with a low polarity mobile phase to elute the less polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[5]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18), depending on the nature of the impurities.

Problem 3: Product Appears as an Oil and Fails to Crystallize

Possible Cause: The presence of impurities can inhibit crystallization. Even small amounts of residual solvent or byproducts can prevent the formation of a crystalline solid. The compound itself is also known to exist as a colorless oil.[6]

Solution:

  • High Purity is Key: Ensure the product is of high purity (>95%) before attempting recrystallization. Use flash column chromatography or distillation as a primary purification step.

  • Solvent Screening for Recrystallization: The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[7]

  • Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution.

  • Patience and Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can lead to the formation of an oil rather than crystals.

Problem 4: Product Decomposes During Distillation

Possible Cause: β-keto esters can be thermally labile, especially in the presence of acidic or basic impurities. Attempting distillation at atmospheric pressure will likely lead to decomposition.

Solution:

  • Vacuum Distillation: This is the preferred method for distilling thermally sensitive compounds. This compound has a reported boiling point of 84 °C at 0.04 Torr.[8]

  • Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus can be very effective as it minimizes the residence time of the compound at high temperatures.[9]

  • Pre-treatment: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by drying with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via a Dieckmann condensation?

A1: The most common impurities include:

  • Unreacted Starting Diester: The acyclic diester from which the product is formed.

  • Byproducts of the Base: If sodium ethoxide is used as the base, you may have residual ethanol. If sodium hydride is used, residual mineral oil might be present.

  • Hydrolysis/Cleavage Products: Depending on the work-up conditions, you might have the corresponding diacid or other cleavage products.

  • Side-products from intermolecular condensation: If the reaction is not performed under high dilution conditions, intermolecular Claisen condensation products could form.

Q2: What is the expected appearance and physical state of pure this compound?

A2: The pure compound has been reported as both a colorless oil and as colorless crystals upon solidification.[6][9] Commercial suppliers often list it as a solid with a purity of around 95%.[10]

Q3: What analytical techniques are recommended to assess the purity of my product?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and can be adapted for preparative scale purification.

Q4: Can I store the crude product before purification?

A4: It is generally recommended to purify the crude product as soon as possible. As a β-keto ester, it can be sensitive to degradation over time, especially if acidic or basic impurities are present. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying the crude product using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column

  • Air or nitrogen supply for pressure

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity. Apply gentle pressure to pack the silica gel bed uniformly, ensuring there are no air bubbles or cracks.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start the elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Initial Polarity 5-10% Ethyl Acetate in Hexanes
Final Polarity 20-40% Ethyl Acetate in Hexanes
Protocol 2: Vacuum Distillation

This protocol is suitable for purifying the product after an initial purification step like column chromatography or for reasonably clean crude material.

Materials:

  • Short-path distillation apparatus or Kugelrohr

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Sample Charging: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of around 0.04 Torr is recommended.[8]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at approximately 84 °C.[8]

  • Discontinuation: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product (from Dieckmann Condensation) Analysis Purity Analysis (TLC, NMR) Crude->Analysis Column Flash Column Chromatography Analysis->Column Impure Distill Vacuum Distillation Column->Distill Partially Pure Pure Pure Product (>98%) Column->Pure High Purity Analysis2 Purity Analysis Column->Analysis2 Recrystal Recrystallization Distill->Recrystal Oily Product Distill->Pure Crystalline Solid Recrystal->Pure Analysis2->Distill

Caption: A decision-making workflow for the purification of the target compound.

References

  • Dieckmann Condens
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Dieckmann Condens
  • The Dieckmann Condens
  • Dieckmann Condens
  • Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. [Link]
  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • Dieckmann condens
  • Recent Advances in the Synthesis of 2H-Pyrans.
  • Synthesis of natural products by intramolecular Michael addition. Nanyang Technological University. [Link]
  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
  • Claisen Condensation and Dieckmann Condens
  • Synthetic Approach to Aklavinone Using 2-0xo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. [Link]
  • Recent Advances in Base-Assisted Michael Addition Reactions.
  • Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox-diph-Zn(II) complex. PubMed. [Link]
  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl

Sources

common side products in the synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring both high yield and purity.

I. Overview of the Primary Synthetic Route

The most prevalent and practical synthesis of this compound involves a base-catalyzed Michael addition of an appropriate donor to an α,β-unsaturated carbonyl acceptor, followed by an intramolecular cyclization. A common approach is the reaction between ethyl glyoxylate and ethyl acrylate, which proceeds through a tandem Michael-Dieckmann condensation.

Reaction Pathway Visualization

Below is a diagram illustrating the primary reaction pathway and the formation of key intermediates and potential side products.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products Ethyl_Glyoxylate Ethyl Glyoxylate Michael_Adduct Linear Michael Adduct (Acyclic Intermediate) Ethyl_Glyoxylate->Michael_Adduct Base Catalyst (e.g., NaOEt) Side_Product_2 Self-Condensation Products Ethyl_Glyoxylate->Side_Product_2 Self-Condensation Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Adduct Side_Product_1 Polymerized Ethyl Acrylate Ethyl_Acrylate->Side_Product_1 Anionic Polymerization Target_Product Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate Michael_Adduct->Target_Product Intramolecular Cyclization

Caption: Primary synthesis route and potential side reactions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: Why is my reaction yield unexpectedly low?

A lower than expected yield can often be attributed to the formation of several side products or incomplete reaction.

Possible Cause 1: Polymerization of Ethyl Acrylate

Ethyl acrylate is susceptible to anionic polymerization, especially in the presence of a strong base. This is a common side reaction that consumes the starting material and complicates purification.

  • Troubleshooting:

    • Slow Addition: Add the ethyl acrylate slowly to the reaction mixture containing the base and ethyl glyoxylate. This maintains a low instantaneous concentration of the acrylate, minimizing polymerization.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the base and ethyl acrylate. This disfavors the propagation step of polymerization.

Possible Cause 2: Self-Condensation of Ethyl Glyoxylate

Ethyl glyoxylate can undergo self-condensation reactions, such as an aldol-type reaction, in the presence of a base.

  • Troubleshooting:

    • Order of Addition: It is often preferable to add the base to a mixture of the two esters. This ensures that the ethyl acrylate is present to react with the ethyl glyoxylate enolate as it is formed.

Possible Cause 3: Incomplete Cyclization

The intermediate Michael adduct may not fully cyclize to the desired pyranone.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to allow for the intramolecular cyclization to complete. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

FAQ 2: I have an unknown impurity in my NMR/GC-MS. What could it be?

The presence of unexpected peaks in your analytical data often points to specific side products.

Common Side Product Profile:

Side ProductCharacterizing FeaturesFormation Mechanism
Poly(ethyl acrylate) Broad, unresolved peaks in ¹H NMR. Often appears as a viscous oil.Anionic polymerization of ethyl acrylate initiated by the base.
Ethyl 2,4-dihydroxy-3-oxobutanoate Resulting from the self-condensation of ethyl glyoxylate.Aldol-type self-condensation of ethyl glyoxylate.
Acyclic Michael Adduct An open-chain diester that has not cyclized.Incomplete intramolecular cyclization.
FAQ 3: How can I improve the purity of my final product?

Purification can be challenging due to the similar polarities of the product and some side products.

Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the target product from side products.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the desired product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions Problem Low Yield or Impure Product Analysis_Step Analyze Reaction Mixture (TLC, GC-MS, NMR) Problem->Analysis_Step Identify_Side_Products Identify Side Products Analysis_Step->Identify_Side_Products Polymerization Polymerization Issue? Identify_Side_Products->Polymerization Self_Condensation Self-Condensation Issue? Identify_Side_Products->Self_Condensation Incomplete_Reaction Incomplete Reaction? Identify_Side_Products->Incomplete_Reaction Adjust_Addition Slow Reagent Addition Lower Temperature Polymerization->Adjust_Addition Yes Adjust_Order Modify Order of Addition Self_Condensation->Adjust_Order Yes Optimize_Time_Temp Increase Reaction Time Optimize Temperature Incomplete_Reaction->Optimize_Time_Temp Yes

Caption: A step-by-step guide to troubleshooting the synthesis.

III. References

  • Michael Addition Reaction. Wikipedia. [Link][1]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][2]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link][3]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link][4]

  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents. [5]

Sources

stability and storage conditions for ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounding our advice in the fundamental chemical principles governing this molecule's behavior.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Several suppliers recommend room temperature storage under these conditions.[3] The key is to minimize exposure to moisture and atmospheric oxygen. For extended storage (over a year), refrigeration at 2-8°C in a desiccated environment is a prudent measure to further slow any potential degradation.

Q2: I need to prepare a stock solution. What solvents are recommended, and how stable is the compound in solution?

This compound is soluble in common organic solvents such as DMSO, ethanol, and ethyl acetate. The stability in solution is lower than in its solid form. As a β-keto ester, it is susceptible to hydrolysis, especially under acidic or basic conditions.[4] Therefore, it is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or acetonitrile), store at -20°C or -80°C, and use within a short period. Avoid aqueous buffers for storage.

Q3: What are the primary chemical incompatibilities I should be aware of?

The main incompatibilities are with strong oxidizing agents and strong bases.[2][5]

  • Strong Bases (e.g., NaOH, KOH, alkoxides): These can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which may then undergo decarboxylation upon heating.[4][6]

  • Strong Oxidizing Agents: The tetrahydropyran ring, being an ether, can be susceptible to oxidation, potentially leading to ring-opening or other side products.[7]

Q4: Are there any visual signs of degradation for this compound?

While specific data for this compound is not extensively published, degradation of β-keto esters can sometimes lead to a change in color (e.g., yellowing) or consistency. The most reliable indicator of degradation is a decrease in purity as determined by analytical methods like HPLC, GC, or NMR. If you observe any significant change in the physical appearance of the material, it is advisable to re-analyze its purity before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or Poor Results in a Reaction

Scenario: You are using the compound in a reaction, and you are observing low yields, unexpected side products, or complete reaction failure.

Root Cause Analysis and Solutions:

  • Compound Degradation: The most likely culprit is the degradation of the β-keto ester functionality.

    • Hydrolysis and Decarboxylation: If your reaction is run in the presence of acid or base, even catalytic amounts, or if there is residual water, the ester can hydrolyze. The resulting β-keto acid is often unstable and can readily lose CO2, especially with heating, to form a ketone.[8][9]

    • Solution:

      • Verify Purity: Before use, check the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC).

      • Use Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.

      • Control pH: Avoid strongly acidic or basic conditions unless they are a required part of the reaction mechanism.

  • Enolate Formation Issues: The acidic α-proton between the two carbonyl groups is a key reactive site.

    • Problem: If you are attempting to deprotonate this position to form an enolate for subsequent alkylation or acylation, the choice of base and conditions is critical.

    • Solution:

      • Base Selection: Use a non-nucleophilic base of appropriate strength (e.g., sodium hydride, LDA) to avoid competing reactions at the ester carbonyl. The use of an alkoxide base like sodium ethoxide is also common but can lead to transesterification if other alcohols are present.[6]

      • Temperature Control: Perform enolate generation at low temperatures (e.g., -78°C) to minimize side reactions.

Diagram: Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound under incompatible conditions.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Starting Material B Intermediate: β-Keto Acid A->B H₂O / H⁺ or OH⁻ (Hydrolysis) D Ring-Opened Products (e.g., dicarboxylic acids) A->D Strong Oxidizing Agent (e.g., KMnO₄) C Final Product: 4-Oxotetrahydropyran B->C Heat (-CO₂) (Decarboxylation)

Caption: Potential degradation pathways of the title compound.

Issue 2: Solubility Problems

Scenario: The compound, which is a solid, is not dissolving as expected in your chosen solvent system.

Root Cause Analysis and Solutions:

  • Incorrect Solvent Choice: While soluble in many organic solvents, its polarity may require a specific solvent or solvent mixture for high concentrations.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • Impurity: The presence of insoluble impurities could be an issue.

Troubleshooting Steps:

  • Gentle Warming: Gently warm the mixture while stirring to increase the rate of dissolution.

  • Sonication: Use an ultrasonic bath to aid in dissolving the solid.

  • Solvent Polarity: If using a non-polar solvent, try adding a more polar co-solvent (e.g., a small amount of ethyl acetate or THF).

  • Purity Check: If solubility remains an issue, consider that the material may not be pure. Re-verify the purity of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a general method for verifying the identity and approximate purity of the compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation: Compare the obtained spectrum with a reference spectrum. Key signals to look for include the ethyl ester group (a quartet and a triplet) and the protons on the pyran ring. The presence of significant unidentifiable peaks may indicate impurities or degradation.

Protocol 2: Preparation of a Stock Solution for Reaction

This protocol outlines the steps for preparing a solution for immediate use in a chemical reaction.

  • Drying: Ensure your glassware is oven-dried or flame-dried to remove residual moisture.

  • Solvent: Use an anhydrous grade of your chosen solvent (e.g., THF, Dichloromethane).

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon).

  • Dissolution: Add the anhydrous solvent to the flask via a syringe, followed by the weighed amount of this compound.

  • Stirring: Stir the mixture under the inert atmosphere until the solid is fully dissolved before proceeding with the addition of other reagents.

Workflow for Troubleshooting Reaction Failures

G start Reaction Failure or Low Yield Observed check_purity Step 1: Verify Purity of Starting Material (NMR/HPLC) start->check_purity purity_ok Purity >95%? check_purity->purity_ok repurify Repurify or Obtain New Batch purity_ok->repurify No check_conditions Step 2: Review Reaction Conditions purity_ok->check_conditions Yes repurify->start conditions_ok Anhydrous? Inert Atmosphere? Correct Temperature? check_conditions->conditions_ok optimize_conditions Optimize Conditions: Dry Solvents, Use Inert Gas conditions_ok->optimize_conditions No check_reagents Step 3: Check Other Reagents (Base, Electrophile) conditions_ok->check_reagents Yes optimize_conditions->check_reagents reagents_ok Reagents Active and Pure? check_reagents->reagents_ok replace_reagents Use Fresh or Purified Reagents reagents_ok->replace_reagents No success Problem Resolved reagents_ok->success Yes replace_reagents->success

Caption: A logical workflow for troubleshooting experiments.

Summary of Stability and Storage

ParameterRecommendationRationale
Physical Form SolidMost stable form for long-term storage.
Storage Temperature Room Temperature (Cool Place)Sufficient to prevent degradation if kept dry.[3]
Atmosphere Tightly sealed container, dryPrevents hydrolysis from atmospheric moisture.[1]
Incompatible Materials Strong bases, strong acids, strong oxidizing agentsCan catalyze hydrolysis, decarboxylation, or ring oxidation.[2][5]
Solution Storage Prepare fresh; if necessary, store in anhydrous aprotic solvent at -20°C or belowStability is significantly reduced in solution, especially in the presence of protic solvents.

References

  • LookChem. (n.d.). This compound.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • RSC Publishing. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Sun, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5.
  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11705–11715.

Sources

Technical Support Center: Diastereoselective Reactions of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diastereoselective reactions involving ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the diastereoselective transformation of this compound, offering explanations and actionable solutions.

Question 1: My reduction of the ketone is not showing any diastereoselectivity. What are the key factors to consider?

Answer:

Achieving high diastereoselectivity in the reduction of the C4-ketone is critically dependent on the steric and electronic environment established by your choice of reducing agent and reaction conditions.

Causality and Strategic Solutions:

  • Steric Hindrance of the Reducing Agent: The facial selectivity of the hydride attack on the carbonyl is paramount. Large, sterically demanding reducing agents will preferentially attack from the less hindered face of the molecule. The ethyl ester at the C2 position significantly influences this approach.

    • Recommendation: Employ bulky hydride reagents. For instance, Sodium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-sec-butylborohydride (K-Selectride®) are significantly larger than sodium borohydride and will exhibit a higher degree of stereocontrol.

  • Chelation Control: The presence of the ester and the ring oxygen can allow for chelation with certain metal hydrides, directing the hydride attack from a specific face.

    • Recommendation: If you are aiming for the syn-diol (relative to the C2-ester), consider reagents like zinc borohydride. The zinc can coordinate to both the carbonyl oxygen and the ester oxygen, creating a rigid cyclic intermediate that forces the hydride to attack from a defined trajectory.

  • Temperature: Lower reaction temperatures generally enhance diastereoselectivity. At reduced temperatures, the kinetic product is more likely to be favored, and the energy difference between the transition states leading to the two diastereomers becomes more significant.

    • Recommendation: Perform reductions at low temperatures, such as -78 °C (dry ice/acetone bath).

Question 2: I'm observing a low yield of my desired diastereomer. What are potential causes and how can I improve it?

Answer:

Low yields can stem from a variety of factors, including incomplete reaction, side-product formation, or issues during workup and purification.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.

  • Reagent Stoichiometry and Quality:

    • Ensure your reducing agent is fresh and has been stored under appropriate inert conditions. Hydride reagents are sensitive to moisture.

    • Use a slight excess of the hydride reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material.

  • Side-Product Formation:

    • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LAH) can reduce the ethyl ester to the corresponding alcohol. If this is not the desired outcome, use a milder reagent like sodium borohydride or its sterically hindered derivatives.

    • Decomposition: The pyran ring can be sensitive to strongly acidic or basic conditions, which might be present during the reaction or workup.[1]

      • Recommendation: Maintain a neutral or slightly basic pH during the aqueous workup. A saturated solution of ammonium chloride is often a good choice for quenching reactions involving metal hydrides.

  • Purification Challenges: The two diastereomers may have very similar polarities, making separation by column chromatography difficult.

    • Recommendation: Refer to the FAQ section on diastereomer separation for detailed strategies.

Question 3: How can I reliably determine the diastereomeric ratio (d.r.) of my product mixture?

Answer:

Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction.

Analytical Techniques:

  • ¹H NMR Spectroscopy: This is often the most direct method.[2] The protons adjacent to the newly formed stereocenter (e.g., the proton at C4) will have different chemical shifts and coupling constants in the two diastereomers. Integration of these distinct signals will provide the d.r. High-field NMR (e.g., 500 MHz or higher) may be necessary to resolve overlapping signals.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated on a GC or HPLC column, the peak areas can be used to determine the ratio. Chiral columns are not necessary for separating diastereomers.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms, particularly those near the new stereocenter, will differ for each diastereomer.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the reduction of the ketone?

The stereochemical outcome depends on the directing effects within the molecule and the chosen reagent. The ester at the C2 position can adopt either an axial or equatorial conformation, and this equilibrium will influence the facial bias of the carbonyl. Generally, hydride attack will occur from the face opposite to the largest substituent to minimize steric hindrance, often leading to the trans relationship between the C2-ester and the new C4-hydroxyl group as the major product.

Q2: My primary challenge is separating the two diastereomers after the reaction. What purification strategies are most effective?

Separating diastereomers with similar polarities can be challenging.

Strategies for Separation:

  • Flash Column Chromatography:

    • Solvent System Optimization: A thorough screen of solvent systems is critical. Start with a standard eluent like ethyl acetate/hexane and gradually vary the polarity. Sometimes, adding a small amount of a third solvent, like dichloromethane or methanol, can improve separation.

    • Column Dimensions: Use a long, thin column to maximize the separation efficiency.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining one diastereomer in high purity.[3] Experiment with different solvent systems to find one where one diastereomer is significantly less soluble than the other.

  • Preparative HPLC: While more resource-intensive, preparative HPLC can provide excellent separation of closely related diastereomers.

Q3: Can I use chiral catalysts to influence the diastereoselectivity of reactions at the C4 position?

Yes, organocatalysis can be a powerful tool for achieving high diastereoselectivity in reactions involving pyran derivatives. For example, domino Michael-hemiacetalization reactions can be catalyzed by chiral amines or thioureas to produce functionalized tetrahydropyrans with excellent stereocontrol.[2]

Q4: Are there any known side reactions or stability issues with this compound?

Under strongly acidic or basic conditions, the pyran ring can be susceptible to ring-opening. Additionally, incomplete hydrolysis during synthesis from precursors like chelidonic acid can lead to impurities.[1] It is important to handle this compound under relatively neutral conditions when possible.

III. Experimental Protocols & Visual Guides

Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®
  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH, and then 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_DR Diastereoselectivity Troubleshooting cluster_Yield Yield Troubleshooting cluster_Separation Separation Strategies Start Problem Encountered Low_DR Low Diastereoselectivity Start->Low_DR Low_Yield Low Yield Start->Low_Yield Separation_Issue Difficulty in Separation Start->Separation_Issue Check_Reagent Evaluate Reducing Agent (Steric Bulk) Low_DR->Check_Reagent Monitor_Reaction Monitor Reaction Completion (TLC, LC-MS) Low_Yield->Monitor_Reaction Optimize_Chroma Optimize Flash Chromatography (Solvent Screen) Separation_Issue->Optimize_Chroma Check_Temp Lower Reaction Temperature (e.g., -78 °C) Check_Reagent->Check_Temp Consider_Chelation Consider Chelation Control (e.g., Zn(BH4)2) Check_Temp->Consider_Chelation Check_Stoichiometry Verify Reagent Stoichiometry and Quality Monitor_Reaction->Check_Stoichiometry Investigate_Side_Rxns Investigate Side Reactions (Over-reduction, Decomposition) Check_Stoichiometry->Investigate_Side_Rxns Optimize_Workup Optimize Workup Conditions (pH control) Investigate_Side_Rxns->Optimize_Workup Attempt_Recryst Attempt Recrystallization Optimize_Chroma->Attempt_Recryst Use_Prep_HPLC Utilize Preparative HPLC Attempt_Recryst->Use_Prep_HPLC

Caption: Troubleshooting workflow for diastereoselective reactions.

Reaction Mechanism: Chelation vs. Steric Control

Reaction_Mechanism cluster_steric Steric Control (e.g., L-Selectride) cluster_chelation Chelation Control (e.g., Zn(BH4)2) Start This compound Steric_Attack Hydride attacks from less hindered face Start->Steric_Attack Chelation Zn coordinates to both carbonyl and ester Start->Chelation Trans_Product Major Product: trans-4-hydroxy Steric_Attack->Trans_Product Chelated_Intermediate Rigid cyclic intermediate Chelation->Chelated_Intermediate Syn_Attack Hydride attacks from chelation-directed face Chelated_Intermediate->Syn_Attack Cis_Product Major Product: cis-4-hydroxy Syn_Attack->Cis_Product

Caption: Steric vs. Chelation control in ketone reduction.

IV. Quantitative Data Summary

Reducing AgentTypical Temperature (°C)Major DiastereomerExpected Diastereomeric Ratio (cis:trans)
NaBH₄0 to 25transLow to moderate (e.g., 60:40 - 75:25)
L-Selectride®-78transHigh (e.g., >95:5)
Zn(BH₄)₂0cisModerate to high (e.g., 80:20 - 90:10)

Note: Diastereomeric ratios are estimates and can vary based on specific reaction conditions and substrate modifications.

V. References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • MDPI (2024) Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank. [Link]

  • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed (2016) Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Ievlev, M. Y., et al. (2016) Supporting Information for: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI (2023) Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]

  • ResearchGate (2016) Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Córdova, A., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Chemistry – A European Journal. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common chemical transformations of this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: General Considerations & Starting Material Stability

This section addresses foundational questions about the reactivity and stability of this compound.

Question: What are the primary reactive sites on this compound and what are the implications for derivatization?

Answer: this compound possesses two key electrophilic sites susceptible to nucleophilic attack:

  • C4-Ketone: This is the most common site for derivatization. It readily undergoes reactions typical of ketones, such as condensations, olefinations, reductive aminations, and additions of organometallic reagents.

  • Ester Carbonyl: This site is less electrophilic than the ketone and generally requires harsher conditions or specific reagents to react. However, its presence is a critical consideration, as aggressive nucleophiles (like Grignard reagents) or certain reducing agents can react with both functional groups, leading to undesired side products.[1][2]

Additionally, the α-protons adjacent to the ketone (at C3 and C5) are acidic and can be removed by a base, leading to enolate formation. This can be a desired step in some reactions (like the Knoevenagel condensation) but can also lead to side reactions like epimerization or self-condensation if not properly controlled.

Question: My reaction is giving a low yield, and I suspect the starting material is degrading. What are the common stability issues?

Answer: While generally stable, the tetrahydropyran ring can be sensitive to certain conditions:

  • Strongly Acidic Conditions: Prolonged exposure to strong acids can potentially lead to ring-opening or other rearrangements.

  • Strongly Basic Conditions: Strong bases can promote enolization, which may lead to self-condensation or other side reactions if a suitable electrophile is not present. The ester functionality can also be susceptible to hydrolysis under basic conditions, especially in the presence of water.

  • Thermal Instability: While robust under typical reaction conditions, prolonged heating at very high temperatures should be avoided. Refer to the material's safety data sheet (MSDS) for specific decomposition information.[3]

Troubleshooting Flowchart for Poor Reaction Performance This diagram outlines a systematic approach to diagnosing issues with your derivatization reaction.

G start Low Yield or Complex Mixture check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm check_reagents 2. Check Reagent Quality (Anhydrous Solvents, Reagent Activity) check_sm->check_reagents SM is pure check_conditions 3. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents are good analyze_side_products 4. Characterize Byproducts (Identify competing pathways) check_conditions->analyze_side_products Conditions match protocol optimize 5. Systematically Optimize (Concentration, Stoichiometry, Catalyst) analyze_side_products->optimize success Successful Derivatization optimize->success

Caption: A logical workflow for troubleshooting derivatization reactions.

Part 2: Knoevenagel Condensation for C4-Alkene Synthesis

The Knoevenagel condensation is a powerful method for forming a new carbon-carbon double bond at the C4 position by reacting the ketone with an active methylene compound.[4][5]

Question: I am attempting a Knoevenagel condensation, but the reaction is sluggish and gives a low yield. What are the critical parameters to optimize?

Answer: Low yield in a Knoevenagel condensation is a common issue that can typically be resolved by systematically optimizing the following parameters:

  • Choice of Base/Catalyst: The reaction is base-catalyzed. The base must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the ketone.[4][6]

    • Weak Bases: Piperidine, pyridine, and ammonium acetate are classic choices. Piperidine is often effective at room temperature or with gentle heating.[7]

    • Lewis Acids: In some cases, Lewis acids like TiCl₄ can be used in combination with a base to activate the ketone.

  • Removal of Water: The reaction is a condensation that eliminates a molecule of water. Efficiently removing this water drives the equilibrium toward the product.

    • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, a Dean-Stark trap is the most effective method for azeotropic water removal.

    • Molecular Sieves: For smaller-scale reactions or those in solvents not amenable to azeotropic distillation (like ethanol or THF), adding activated molecular sieves (3Å or 4Å) can be very effective.

  • Solvent and Temperature: The choice of solvent impacts reactant solubility and the efficiency of water removal.

    • High-Boiling Solvents: Toluene is ideal for use with a Dean-Stark trap.

    • Polar Solvents: Ethanol or methanol can work well, especially with milder bases, but may require longer reaction times or the use of molecular sieves. The reaction temperature should be high enough to facilitate the reaction but low enough to prevent byproduct formation. Start at room temperature and gradually increase to reflux if needed.

Troubleshooting Table: Knoevenagel Condensation

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (base).2. Insufficient temperature.3. Water is inhibiting the reaction.1. Use a fresh, pure catalyst. Consider a slightly stronger base like DBU if weak amines fail.2. Increase temperature incrementally to reflux.3. Add molecular sieves or use a Dean-Stark apparatus.
Formation of Michael Adduct The product (α,β-unsaturated ketone) reacts with a second molecule of the active methylene compound.1. Use stoichiometric amounts of reactants (1:1 ratio).2. Add the active methylene compound slowly to the reaction mixture.3. Use milder reaction conditions (lower temperature, weaker base).
Self-Condensation of Ketone The base is too strong, leading to enolate formation and self-reaction.1. Switch to a weaker base (e.g., from an alkoxide to an amine like piperidine or pyridine).[5]
Experimental Protocol: General Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 equiv) and the active methylene compound (e.g., diethyl malonate, 1.05 equiv) in toluene (approx. 0.2 M).

  • Add the base catalyst (e.g., piperidine, 0.1 equiv) and a catalytic amount of acetic acid (0.05 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

The Wittig and HWE reactions are cornerstone methods for converting the C4-ketone into an alkene with high regioselectivity.[8][9] The HWE reaction, using a phosphonate ester, is often preferred as the byproduct is water-soluble, simplifying purification.[10]

Question: What is the main difference between using a stabilized versus a non-stabilized ylide in a Wittig/HWE reaction with this substrate, and how does it impact the product?

Answer: The primary difference lies in the stereochemical outcome of the resulting alkene.

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., -CO₂Et, -CN) on the carbanion. The reaction is thermodynamically controlled and reversible, leading predominantly to the more stable (E)-alkene .[11] The Horner-Wadsworth-Emmons reaction typically employs stabilized ylides.[9]

  • Non-stabilized Ylides: These ylides have alkyl or aryl groups on the carbanion. The reaction is kinetically controlled and irreversible, favoring the formation of the (Z)-alkene .[11][12]

For derivatizing this compound, using a stabilized ylide like triethyl phosphonoacetate in an HWE reaction is a common and reliable strategy to generate the (E)-alkene.

Troubleshooting: My HWE reaction is not proceeding to completion. What should I check?

Answer: Incomplete conversion in an HWE reaction is often traced back to the ylide generation step or insufficient reactivity.

  • Base Selection for Deprotonation: The pKa of the phosphonate ester determines the required base strength. For triethyl phosphonoacetate (pKa ~13), a strong base is needed.

    • Sodium Hydride (NaH): A very common and effective choice. Ensure it is fresh and handled under an inert atmosphere (N₂ or Ar).

    • Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu): Also effective but can introduce competing nucleophiles if not used carefully.

  • Solvent: The solvent must be anhydrous and compatible with the strong base.

    • Tetrahydrofuran (THF): The most common choice. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Dimethylformamide (DMF): Can also be used and may sometimes improve solubility, but must be rigorously dried.

  • Temperature: Ylide generation is often performed at 0 °C. After the ylide is formed, the ketone is added, and the reaction is typically allowed to warm to room temperature or gently heated to drive it to completion.

Decision Diagram: Choosing an Olefination Strategy

G start Desired Alkene Stereochemistry? hwe Use Horner-Wadsworth-Emmons (e.g., Triethyl phosphonoacetate + NaH) start->hwe (E)-isomer wittig Use classic Wittig Reaction (e.g., Alkyltriphenylphosphonium salt + n-BuLi) start->wittig (Z)-isomer product_e (E)-Alkene Product hwe->product_e product_z (Z)-Alkene Product wittig->product_z

Caption: Selecting the right olefination method based on the desired product.

Part 4: Reductive Amination

Reductive amination is a highly effective method for introducing an amine substituent at the C4 position. The process involves the initial formation of an iminium ion or enamine, followed by in-situ reduction.[13]

Question: I want to perform a reductive amination. Which reducing agent should I choose to avoid reducing the ester group?

Answer: This is a critical point of selectivity. Standard, powerful reducing agents like LiAlH₄ or NaBH₄ can reduce both the intermediate iminium ion and the ester. Therefore, a milder, more selective reducing agent is required.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is mild enough to not reduce the ester but highly effective at reducing the protonated imine intermediate. It is also less sensitive to pH than other options.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is effective at reducing the iminium ion at mildly acidic pH (typically 4-6). However, it is highly toxic (releases HCN at low pH) and requires careful pH control.

  • Pyridine Borane Complexes: Reagents like 5-ethyl-2-methylpyridine borane can also be effective and offer good selectivity.[14]

Troubleshooting Table: Reductive Amination

IssuePotential Cause(s)Recommended Solution(s)
No Reaction 1. Imine/Iminium ion not forming.2. Incorrect pH.1. Add a catalytic amount of acetic acid to promote imine formation.2. Ensure the pH is mildly acidic (4-6) to facilitate iminium ion formation without degrading the reducing agent.
Low Yield 1. Incomplete imine formation before reduction.2. Hydrolysis of the imine.1. Pre-stir the ketone and amine for 30-60 minutes before adding the reducing agent.2. Use a dehydrating agent like molecular sieves or perform the reaction in a non-aqueous solvent like dichloroethane (DCE).
Ester Reduction The reducing agent is too harsh.1. Use NaBH(OAc)₃, which is highly selective for the imine/iminium ion over the ester.[13]
Experimental Protocol: One-Pot Reductive Amination
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or THF, approx. 0.1 M).

  • Add acetic acid (1.1 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography or crystallization.

References
  • The Wittig Reaction. Chem 2320, Dr. P. Wipf, University of Pittsburgh.
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Knoevenagel condens
  • Wittig Reaction. Organic Chemistry Portal.
  • The Knoevenagel Condens
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • The Knoevenagel Condens
  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl
  • Chemical Safety Data Sheet MSDS / SDS - ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl
  • ethyl 4-oxotetrahydro-2h-pyran-2-carboxyl
  • Knoevenagel condens
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Optimization of the reaction conditions a.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Wittig and Wittig–Horner Reactions under Sonic
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Knoevenagel Condensation Doebner Modific
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography.
  • 287193-07-1|Ethyl 4-oxotetrahydro-2H-pyran-2-carboxyl
  • Optimization of the reaction conditions a.
  • Hitchhiker's guide to reductive amin
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • Grignard Reagents. Chemistry LibreTexts.
  • Guide to Derivatiz
  • A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Derivatization reactions and reagents for gas chrom
  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals.
  • Reductive amination with 5-ethyl-2-methylpyridine borane. Semantic Scholar.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
  • Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions.

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Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies grounded in chemical principles and practical experience. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot or production scale.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via an intramolecular Dieckmann condensation, presents unique challenges during scale-up that require careful control of reaction parameters to ensure safety, yield, and purity.[2][3] This document will serve as a comprehensive resource to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable route is a two-step process that is often performed as a "one-pot" synthesis for efficiency.[4]

  • Michael Addition: Reaction of ethyl 2-hydroxyacetate with ethyl acrylate under basic conditions to form the precursor diester, diethyl 4-oxaheptanedioate.

  • Dieckmann Condensation: An intramolecular cyclization of the diester using a strong base to form the target β-keto ester, this compound.[5]

This approach is favored for its use of readily available starting materials and operational simplicity.

Q2: Why is strict temperature control so critical during the Dieckmann condensation step?

Temperature control is paramount for two primary reasons:

  • Reaction Exothermicity: The deprotonation of the ester and the subsequent cyclization are exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous thermal runaway. This is a common challenge in scaling up reactions.[6]

  • Side Reaction Prevention: Elevated temperatures can promote side reactions, such as intermolecular Claisen condensations, hydrolysis of the ester groups (if any moisture is present), and potential decomposition of the enolate intermediate, all of which reduce yield and complicate purification.

Q3: My process yield is consistently low upon scale-up. What are the most likely causes?

Low yield is the most common scale-up challenge. The root cause often lies in one of the following areas:

  • Ineffective Mixing: In large reactors, inefficient agitation can create localized "hot spots" or areas of poor reagent distribution, leading to incomplete reaction or side product formation.

  • Insufficient or Degraded Base: The strong base (e.g., sodium ethoxide, sodium hydride) is highly sensitive to moisture. Inadequate handling or the presence of water in the solvent or starting materials will quench the base, rendering it ineffective.

  • Poor Heat Transfer: As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. An exotherm that was easily managed at the 1 L scale can become problematic at the 100 L scale, forcing slower addition rates or leading to temperature spikes that degrade the product.

  • Work-up and Isolation Losses: The β-keto ester product can be susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions during the quench and extraction phases.[5] Overly aggressive pH adjustments or high temperatures during solvent distillation can significantly reduce the isolated yield.

Q4: What are the typical impurities I should watch for, and how can they be minimized?

Common impurities include:

  • Unreacted Diethyl 4-oxaheptanedioate: This points to an incomplete cyclization reaction, usually due to insufficient base or reaction time.

  • Intermolecular Condensation Products: High concentrations or poor mixing can favor the reaction between two different diester molecules instead of the desired intramolecular cyclization.

  • Hydrolysis Byproducts: Presence of water can lead to the saponification of the ester groups, forming carboxylates that complicate the work-up. Ensuring strictly anhydrous conditions is crucial.

  • Decarboxylation Product (Tetrahydro-4H-pyran-4-one): This can occur if the product is exposed to high heat or strong acid/base for prolonged periods after cyclization.

Minimizing these requires rigorous control over anhydrous conditions, reactant purity, temperature, and using a carefully planned, mild work-up procedure.

Section 2: Troubleshooting Guide

Problem: Low or No Product Formation

Q: My in-process control (TLC/GC) shows a full conversion of starting material, but after work-up, I isolate very little of the desired product. What is happening?

This frustrating scenario often points to issues during the reaction quench or purification. The likely culprit is the instability of the β-keto ester product.

Causality & Solution: The Dieckmann condensation initially forms the enolate of the product, which is then protonated during the acidic work-up.[3] If the quenching is not controlled, the localized heat and pH changes can cause rapid decomposition.

  • Troubleshooting Steps:

    • Quench Temperature: Ensure the reaction mixture is cooled significantly (e.g., to 0-5 °C) before adding the acid.

    • Reverse Quench: Instead of adding acid to the reaction mixture, consider slowly transferring the basic reaction mixture into a pre-cooled, well-stirred vessel of the acidic quench solution. This maintains an acidic environment and prevents the product from being exposed to localized high pH and heat.

    • Choice of Acid: Use a milder acid for the quench, such as acetic acid or a buffered aqueous solution of citric acid, instead of strong mineral acids like HCl or H₂SO₄.

Problem: Inconsistent Reaction Times and Stalling

Q: The reaction seems to stall before completion, even after extending the reaction time. Adding more base doesn't seem to help. What's the cause?

This issue is frequently traced back to the quality and handling of the base, especially when using sodium hydride (NaH).

Causality & Solution: Sodium hydride is supplied as a dispersion in mineral oil. On a large scale, improper washing of the NaH or incomplete transfer can result in delivering less active base than calculated. Furthermore, NaH reacts on the crystal surface; as the reaction proceeds, a layer of the sodium enolate product can coat the NaH, passivating it and preventing further reaction.

  • Troubleshooting Steps:

    • Base Handling Protocol: Develop a robust and validated protocol for washing the NaH with anhydrous hexane or toluene to remove the mineral oil and for transferring the active slurry.

    • Consider an Alkoxide Base: For large-scale operations, switching to a solution of sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) can be more reliable.[7] These are soluble in the reaction medium, ensuring a homogeneous reaction and avoiding the passivation issues associated with heterogeneous NaH.

    • Monitor Byproduct Formation: The reaction of NaH with ethanol (a potential solvent) generates hydrogen gas. Monitor off-gassing to ensure the base is active and the reaction is proceeding.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_ipc Check In-Process Control (IPC) Data (TLC, GC, HPLC) start->check_ipc ipc_incomplete IPC Shows Incomplete Reaction check_ipc->ipc_incomplete Incomplete Conversion ipc_complete IPC Shows Complete Reaction check_ipc->ipc_complete Full Conversion check_base Verify Base Quality & Stoichiometry (Anhydrous Conditions?) ipc_incomplete->check_base check_temp Review Temperature Profile (Was it too low?) ipc_incomplete->check_temp check_mixing Evaluate Mixing Efficiency (Dead spots in reactor?) ipc_incomplete->check_mixing check_quench Review Quench Protocol (Temp? Reverse quench?) ipc_complete->check_quench check_ph Analyze Work-up pH & Temp (Harsh conditions?) ipc_complete->check_ph check_purification Assess Purification Method (Distillation temp too high?) ipc_complete->check_purification solution1 Solution: Use fresh/soluble base, ensure anhydrous system, optimize temperature. check_base->solution1 check_temp->solution1 check_mixing->solution1 solution2 Solution: Use mild reverse quench, control pH, use low-temp purification (crystallization). check_quench->solution2 check_ph->solution2 check_purification->solution2

Caption: A decision tree for troubleshooting low yield issues.

Section 3: Protocols and Methodologies

Protocol 3.1: Scale-Up Synthesis (50 L Scale)

Disclaimer: This protocol is a representative example and must be adapted and validated for specific equipment and safety protocols at your facility. A thorough Process Hazard Analysis (PHA) is mandatory before execution.

Step 1: Diethyl 4-oxaheptanedioate Formation

  • Charge an appropriate 100 L reactor with anhydrous toluene (30 L) and potassium tert-butoxide (500 g).

  • Inert the reactor with nitrogen. Begin stirring and cool the contents to 0-5 °C.

  • In a separate vessel, mix ethyl 2-hydroxyacetate (5.0 kg) and ethyl acrylate (5.2 kg).

  • Slowly add the ester mixture to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by GC until the starting materials are consumed. This intermediate is typically used directly without isolation.[4]

Step 2: Dieckmann Condensation

  • Cool the reactor containing the diethyl 4-oxaheptanedioate solution to 0-5 °C.

  • Prepare a slurry of sodium ethoxide (3.5 kg) in anhydrous toluene (15 L) in a separate addition vessel.

  • Slowly add the sodium ethoxide slurry to the reactor over 3-4 hours, maintaining the internal temperature below 10 °C. CAUTION: This addition is exothermic.

  • After addition, stir the reaction mixture at 10-15 °C for 2-3 hours. Monitor by GC for the formation of the product.

Step 3: Work-up and Isolation

  • In a separate quench vessel, prepare a solution of 20% aqueous citric acid (25 L) and cool it to 0-5 °C.

  • Slowly transfer the reaction mixture from the reactor into the quench vessel with vigorous stirring, ensuring the temperature of the quench vessel remains below 15 °C.

  • Once the transfer is complete, continue stirring for 30 minutes. Check the pH of the aqueous layer to ensure it is acidic (pH 4-5).

  • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (10 L) followed by brine (10 L).

  • Concentrate the organic layer under reduced pressure at a temperature not exceeding 45 °C to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation.[8]

Overall Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Work-up & Purification A Ethyl 2-hydroxyacetate + Ethyl acrylate B Base (KOt-Bu) in Toluene @ 0-10°C A->B C Intermediate: Diethyl 4-oxaheptanedioate B->C D Strong Base (NaOEt) in Toluene @ 0-10°C C->D E Cyclized Product (Sodium Enolate) D->E F Acidic Quench (Citric Acid @ <15°C) E->F G Phase Separation & Washes F->G H Solvent Removal & Vacuum Distillation G->H I Final Product: Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate H->I

Caption: The three-stage workflow for the production of the target molecule.

Section 4: Data and Parameter Tables

Table 1: Comparison of Bases for Dieckmann Condensation
BaseFormulaFormPros for Scale-UpCons for Scale-Up
Sodium Hydride NaHSolid (dispersion)Inexpensive; reaction drives to completion as H₂ gas evolves.Heterogeneous (mixing issues); passivation can occur; flammable solid requires careful handling and washing.
Sodium Ethoxide NaOEtSolid or SolutionCan be used as a solution for homogeneous reaction; byproduct (ethanol) is often compatible with the solvent.Highly hygroscopic; solid can be difficult to handle; solutions have limited shelf-life.
Potassium tert-Butoxide KOt-BuSolid or SolutionMore reactive than NaOEt; good for sterically hindered substrates.More expensive; byproduct (t-butanol) can sometimes interfere with the reaction.
Table 2: Key Parameter Comparison: Lab vs. Pilot Scale
ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change
Base Addition Time 30-60 minutes3-4 hoursTo manage the exotherm within the cooling capacity of the larger reactor due to a lower surface-area-to-volume ratio.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (with baffles)Ensures proper mixing and heat distribution in the larger volume to prevent localized hot spots and side reactions.
Quench Method Add acid to reactorAdd reactor contents to quench vessel (Reverse Quench)Provides better temperature and pH control, minimizing product degradation during neutralization of the large, basic mass.
Purification Flash ChromatographyVacuum Distillation or CrystallizationChromatography is not economically feasible at scale. Distillation or developing a crystallization process is required for efficient, large-scale purification.

References

  • Wikipedia. (n.d.). Dieckmann condensation.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in.
  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.

Sources

Technical Support Center: Impurity Identification in Ethyl 4-Oxotetrahydro-2H-Pyran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in your samples. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring you can adapt these methods to your specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A: Impurities can generally be classified into three categories: starting materials, reaction byproducts, and degradation products.

  • Starting Materials & Intermediates: A common synthesis involves the Dieckmann condensation of 4-oxa-1,7-diethyl pimelate.[1] Therefore, residual amounts of this pimelate or the materials used to synthesize it (e.g., ethyl hydroxypropanoate, ethyl acrylate) could be present.

  • Reaction Byproducts: Incomplete cyclization, side reactions, or dimerization can lead to structurally related impurities. For instance, in syntheses of similar pyran systems, incomplete hydrolysis can lead to related ester byproducts.[2][3]

  • Degradation Products: The molecule contains both an ester and a ketone functional group. The ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. The tetrahydropyran ring itself could undergo ring-opening under certain pH or temperature conditions.

Q2: I have an uncharacterized sample. Which analytical technique should I start with for purity assessment?

A: For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent starting point. It provides a robust quantitative overview of the number of components in your sample and their relative abundance. For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) or using Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended for its ability to provide molecular weight and fragmentation data.[4]

Q3: How can I distinguish between positional isomers or other closely related structures?

A: This is where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While chromatographic methods can separate isomers, NMR provides detailed structural information.[5][6] Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate the precise connectivity of atoms within a molecule, allowing for unambiguous structure determination of even closely related pyran derivatives.[7][8][9]

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown impurities in your sample.

G cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Identification & Characterization cluster_3 Final Steps Initial_Sample Sample of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate HPLC_UV HPLC-UV Analysis Initial_Sample->HPLC_UV Inject Purity_Check Purity > 99%? HPLC_UV->Purity_Check Pure Sample is Pure (Proceed with application) Purity_Check->Pure Yes Impure Impurities Detected (Proceed to identification) Purity_Check->Impure No LC_MS LC-MS Analysis Impure->LC_MS Obtain MW & Fragments GC_MS GC-MS Analysis Impure->GC_MS For Volatile Impurities NMR NMR Spectroscopy (1D & 2D) LC_MS->NMR For Structure Elucidation GC_MS->NMR Confirm Structure Structure_ID Structure(s) Identified NMR->Structure_ID Report Document Findings Structure_ID->Report

Caption: A systematic workflow for impurity analysis.

Troubleshooting by Analytical Technique

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile and thermally stable impurities. Given the compound's boiling point (84 °C at 0.04 Torr), it is well-suited for GC analysis.[10]

A: Peak tailing or broadening in GC often points to issues with activity in the analytical pathway or improper method parameters.

  • Causality: The ketone and ester functional groups in your molecule can interact with active sites (e.g., free silanols) in the GC inlet liner or the column itself. This secondary interaction slows the molecule's transit, causing the peak to tail.

  • Troubleshooting Steps:

    • Check the Inlet Liner: Use a deactivated liner. If the liner has been in use for many analyses, it may need to be replaced.

    • Condition the Column: Perform a column bake-out according to the manufacturer's instructions to remove contaminants.

    • Lower the Injection Temperature: A temperature that is too high can cause on-column degradation, while one that is too low can cause slow volatilization. Experiment with temperatures 10-20°C lower than your current setting.

    • Derivatization: While a more advanced technique, derivatizing your sample to mask the active functional groups can dramatically improve peak shape. This is often unnecessary but is a powerful tool for problematic compounds.

A: When library matches are ambiguous, you must rely on chemical intuition and manual spectral interpretation.

  • Causality: Low-intensity signals may result in poor quality mass spectra. Furthermore, many potential byproducts or intermediates may not exist in commercial mass spectral libraries.

  • Troubleshooting Steps:

    • Analyze the Fragmentation: Look at the mass spectrum for your main peak. Identify characteristic fragments for the ethyl ester (m/z 45, 29) and the pyran ring. Now, examine the unknown peaks for these same fragments. This can tell you if the impurity is structurally related.

    • Consider Neutral Losses: Look for losses of common fragments from the molecular ion (if visible). For example, a loss of 45 Da (•OC2H5) suggests the impurity still contains the ethyl ester group.

    • Increase Concentration: Prepare a more concentrated sample to improve the signal-to-noise ratio of the impurity peaks. Be careful not to overload the column with the main compound.

    • Use High-Resolution MS: If available, accurate mass data from a high-resolution instrument can help determine the elemental composition of the impurity, drastically narrowing down the possibilities.

Table 1: Typical GC-MS Starting Parameters

ParameterSettingRationale
Column 30m x 0.25mm, 0.25µm DB-5ms or similarA standard, non-polar column providing good general-purpose separation.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.0 mL/min constant flowInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/minStarts below the boiling point and ramps to elute higher-boiling impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, especially for quantifying impurities and analyzing non-volatile or thermally sensitive compounds.

A: Achieving separation (resolution) is a matter of optimizing the selectivity of your chromatographic system.

  • Causality: Resolution depends on the interactions between the analytes, the stationary phase (column), and the mobile phase. If two compounds have very similar properties, they will co-elute.

  • Troubleshooting Steps:

    • Change Mobile Phase Composition: If using reversed-phase (e.g., C18 column), adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or an isocratic hold at a lower organic percentage will increase retention and may improve separation.

    • Modify Mobile Phase pH: The molecule does not have strongly acidic or basic groups, but subtle pH changes can affect the polarity of certain impurities (e.g., a hydrolyzed acid impurity). Adding a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks.

    • Try a Different Stationary Phase: If a C18 column doesn't provide separation, the interactions are not selective enough. Switch to a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity.

Step-by-Step Protocol: HPLC-UV Method Development

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 10% B.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the ketone chromophore).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural identification of unknown compounds.[5]

A: When a 1D proton NMR is too complex, 2D NMR experiments are essential to resolve overlapping signals and establish connectivity.

  • Causality: The tetrahydropyran ring contains multiple CH2 groups in similar chemical environments, leading to complex and overlapping multiplets. Impurities add further signals to this crowded region.

  • Troubleshooting Steps:

    • Run a COSY Spectrum: A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). This will allow you to "walk" along the carbon backbone of your molecule and any impurities, tracing the spin systems.

    • Run an HSQC Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton signal directly to the carbon it is attached to. This is invaluable for assigning carbon signals and separating overlapping proton signals based on their attached carbons.[8]

    • Run an HMBC Spectrum: An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are 2-3 bonds away. This is the key to piecing the fragments identified in COSY together and is exceptionally useful for identifying quaternary carbons (like the ketone and the ester carbonyl).[7][9]

Structures of Target Compound and Potential Impurities

G cluster_0 Target Molecule cluster_1 Potential Impurities cluster_2 Starting Material / Intermediate cluster_3 Degradation Product Main This compound Impurity1 4-Oxa-1,7-diethyl pimelate Impurity2 4-Oxotetrahydro-2H-pyran-2-carboxylic acid

Caption: Key chemical structures relevant to the analysis.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Lin, M., et al. (2007). Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124.
  • News-Medical. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • MDPI. (2007). Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy.
  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939.
  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S972.
  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.
  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • PubMed. (2007). Structure elucidation of a pyrazolo[4][6]pyran derivative by NMR spectroscopy.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our focus is on the critical aspect of catalyst selection to ensure efficient and reproducible synthesis of this important heterocyclic building block.

The synthesis of the tetrahydropyran core is a frequent challenge in medicinal chemistry, and the 4-oxo functionality, in particular, offers a versatile handle for further chemical modifications. The efficiency of the synthesis is highly dependent on the chosen synthetic route and, critically, the catalyst employed. This guide will explore three primary catalytic strategies for the synthesis of this compound:

  • Hetero-Diels-Alder (HDA) Cycloaddition: A powerful method for the direct formation of the dihydropyran ring, which can be subsequently reduced. This reaction is often catalyzed by Lewis acids.

  • Organocatalytic Domino Michael-Hemiacetalization: A green and often highly stereoselective approach using small organic molecules as catalysts.

  • Dieckmann Condensation: An intramolecular cyclization of a diester precursor, typically promoted by a strong base.

This document will provide a detailed analysis of each approach, complete with experimental protocols, troubleshooting advice, and a comparative discussion to aid in your selection of the optimal synthetic strategy.

I. Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Route 1: Hetero-Diels-Alder (HDA) Reaction

Question 1: I am getting a low yield in my Lewis acid-catalyzed HDA reaction between a diene and ethyl glyoxylate. What are the possible causes and solutions?

Answer: Low yields in HDA reactions are a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) may be inactive due to hydrolysis from exposure to atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored Lewis acids. Consider using a more robust, moisture-tolerant Lewis acid if stringent anhydrous conditions are difficult to maintain.

  • Reaction Temperature:

    • Cause: The reaction temperature may be too high, leading to decomposition of the starting materials, product, or the retro-Diels-Alder reaction. Conversely, the temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Experiment with a range of temperatures. For many Lewis acid-catalyzed HDA reactions, starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature is effective. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

  • Incorrect Stoichiometry:

    • Cause: An inappropriate ratio of diene to dienophile can lead to incomplete conversion or side reactions.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the more stable and less expensive reactant is used. Optimize the stoichiometry to maximize the conversion of the limiting reagent.

  • Diene Conformation:

    • Cause: The diene must adopt an s-cis conformation to react. Some dienes have a high energy barrier to adopt this conformation, leading to a slow reaction.

    • Solution: If possible, choose a diene that is locked in the s-cis conformation (e.g., a cyclic diene). If this is not an option, increasing the reaction temperature may provide the necessary energy to overcome the conformational barrier, but be mindful of potential decomposition.

Question 2: My HDA reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regiocontrol is a key challenge in HDA reactions. The selectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

  • Catalyst Choice:

    • Cause: The chosen Lewis acid may not be providing sufficient steric or electronic direction.

    • Solution: Screen a panel of Lewis acids of varying sizes and strengths. Bulky Lewis acids can enhance selectivity by sterically directing the approach of the reactants.

  • Solvent Effects:

    • Cause: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.

    • Solution: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).

  • Temperature:

    • Cause: Higher temperatures can sometimes overcome the activation energy difference between the pathways to different regioisomers, leading to a loss of selectivity.

    • Solution: Running the reaction at lower temperatures often enhances selectivity.

Route 2: Organocatalytic Domino Michael-Hemiacetalization

Question 1: My proline-catalyzed domino reaction is slow and gives a low yield. What can I do to improve it?

Answer: Slow reaction rates and low yields in organocatalytic domino reactions can often be addressed by optimizing the reaction conditions.

  • Catalyst Loading:

    • Cause: Insufficient catalyst loading will result in a slow reaction.

    • Solution: While typically 10-20 mol% of the organocatalyst is used, increasing the loading to 30 mol% may be necessary for less reactive substrates.

  • Solvent Choice:

    • Cause: The solvent plays a crucial role in solubilizing the reactants and catalyst, and in mediating the reaction.

    • Solution: Screen a variety of solvents. Protic solvents like ethanol can sometimes be effective, while aprotic polar solvents like DMSO or DMF might be necessary for certain substrates. In some cases, running the reaction neat (without solvent) can be beneficial.

  • Presence of Water:

    • Cause: Water can either inhibit or, in some cases, accelerate organocatalytic reactions. Its effect is highly system-dependent.

    • Solution: First, try the reaction under strictly anhydrous conditions. If the reaction is still slow, consider the controlled addition of a small amount of water, as it can sometimes facilitate the proton transfer steps in the catalytic cycle.

Question 2: I am observing poor diastereoselectivity in my organocatalytic synthesis of the tetrahydropyran ring. How can I improve this?

Answer: Achieving high diastereoselectivity is a key advantage of organocatalysis, and poor selectivity often points to issues with the transition state geometry.

  • Catalyst Structure:

    • Cause: The structure of the proline-based catalyst directly influences the stereochemical outcome.

    • Solution: Switch to a more sterically demanding proline derivative. Catalysts with bulky substituents can create a more defined chiral pocket, leading to better stereocontrol.

  • Temperature:

    • Cause: Higher reaction temperatures can lead to a loss of stereoselectivity.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). This will favor the transition state with the lower activation energy, which typically leads to the major diastereomer.

  • Additives:

    • Cause: The absence of an appropriate additive may fail to stabilize the desired transition state.

    • Solution: The addition of a co-catalyst, such as a weak acid or base, can sometimes improve diastereoselectivity by influencing the conformation of the intermediates in the catalytic cycle.

Route 3: Dieckmann Condensation

Question 1: My Dieckmann condensation to form the 4-oxotetrahydropyran ring is giving a low yield, and I am recovering my starting diester. What is the problem?

Answer: Incomplete reaction in a Dieckmann condensation is typically due to issues with the base or the reaction conditions.

  • Base Strength and Stoichiometry:

    • Cause: The base (e.g., sodium ethoxide, sodium hydride) may not be strong enough to deprotonate the α-carbon of the ester efficiently. Alternatively, a stoichiometric amount of base is required because the product β-keto ester is acidic and will be deprotonated by the base.

    • Solution: Ensure you are using at least one full equivalent of a strong base. Sodium hydride is a good choice as it drives the reaction forward by the irreversible formation of hydrogen gas.[1]

  • Anhydrous Conditions:

    • Cause: The presence of water or alcohol (if not the solvent) will quench the strong base and the enolate intermediate.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using an alcohol as a solvent, it should correspond to the ester group (e.g., ethanol for ethyl esters) to prevent transesterification.

  • Reaction Time and Temperature:

    • Cause: The reaction may not have been heated for a sufficient amount of time to reach completion.

    • Solution: Monitor the reaction by TLC or GC. Dieckmann condensations often require prolonged reflux to go to completion.[1]

Question 2: I am observing the formation of polymeric byproducts in my Dieckmann condensation. How can I minimize this?

Answer: The formation of polymers suggests that intermolecular condensation is competing with the desired intramolecular cyclization.

  • High Dilution Conditions:

    • Cause: At high concentrations, the enolate of one molecule is more likely to react with the ester of another molecule.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the solvent over a long period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction.

II. Frequently Asked Questions (FAQs)

Q1: Which of the three synthetic routes is the "best" for preparing this compound?

A1: The "best" route depends on your specific needs, such as the desired scale, stereochemical requirements, and available starting materials.

  • Hetero-Diels-Alder: This is an excellent choice for a convergent synthesis, especially if you require stereochemical control, which can be achieved with chiral Lewis acids. However, the dienes and dienophiles can be expensive, and the reaction often requires strictly anhydrous conditions.

  • Organocatalytic Domino Reaction: This is a very attractive option for "green" chemistry, as it often uses non-toxic, readily available catalysts and can be highly stereoselective. The reactions can sometimes be slow, and optimization of the catalyst and conditions may be required.

  • Dieckmann Condensation: This is a classic and reliable method for forming cyclic β-keto esters. It is often suitable for large-scale synthesis. The main challenges are the need for strongly basic and anhydrous conditions, and the potential for intermolecular side reactions. A potential precursor for this route can be synthesized from ethyl hydroxypropanoate and ethyl acrylate.[2]

Q2: What are the key safety precautions to take when running these reactions?

A2: Safety is paramount in the laboratory.

  • Hetero-Diels-Alder: Lewis acids like AlCl₃ and SnCl₄ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organocatalytic Reactions: While the catalysts themselves are often less hazardous, many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood.

  • Dieckmann Condensation: Strong bases like sodium hydride are highly reactive and flammable. They react vigorously with water to produce flammable hydrogen gas. Quench these reactions carefully and slowly, typically with a protic solvent like isopropanol or ethanol, before adding water.

Q3: How can I monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions. Use an appropriate solvent system to achieve good separation between your starting materials and product. Staining with potassium permanganate or vanillin can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

III. Data and Protocols

Catalyst Comparison for Key Synthetic Routes
Synthetic Route Catalyst Typical Loading (mol%) Solvent Temperature (°C) Typical Yield (%) Key Advantages
Hetero-Diels-Alder BF₃·OEt₂20 - 100Dichloromethane-78 to 2560 - 85Good for stereocontrol, convergent.
Organocatalysis L-Proline10 - 30Ethanol or DMSO25 - 6070 - 95Green, often highly stereoselective.
Dieckmann Condensation Sodium Hydride (NaH)100 - 120Toluene or THF65 - 110 (Reflux)70 - 85Scalable, reliable for ring formation.[1]
Experimental Protocols

Protocol 1: Representative Hetero-Diels-Alder Approach

This protocol is a representative procedure for a Lewis acid-catalyzed HDA reaction to form a dihydropyran, which would require a subsequent reduction and oxidation to yield the target molecule.

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (0.5 M).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0 eq) dropwise.

  • In a separate flask, dissolve the diene (e.g., Danishefsky's diene, 1.1 eq) and ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the diene/dienophile solution to the catalyst solution via a syringe pump over 1 hour.

  • Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Representative Organocatalytic Domino Michael-Hemiacetalization

This protocol is a general procedure for the synthesis of a substituted tetrahydropyran.

  • To a vial, add the α,β-unsaturated aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.2 eq), and the solvent (e.g., ethanol, 0.5 M).

  • Add L-proline (20 mol%) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography.

Protocol 3: Representative Dieckmann Condensation

This protocol is adapted from a general procedure for Dieckmann condensations.[1]

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve the diester precursor (1.0 eq) in anhydrous toluene.

  • Slowly add the diester solution to the sodium hydride suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of ethanol, followed by water.

  • Acidify the mixture with 1 M HCl until the pH is ~5-6.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Reaction Mechanisms

HDA_Mechanism Diene Diene TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile (Ethyl Glyoxylate) Complex Activated Dienophile-LA Complex Dienophile->Complex Coordination LA Lewis Acid (Catalyst) LA->Complex Complex->TS Product Dihydropyran Product TS->Product

Caption: Hetero-Diels-Alder reaction mechanism.

Organo_Domino_Mechanism cluster_cat_cycle Catalytic Cycle Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Aldehyde (Michael Addition) Hemiacetal Hemiacetal Michael_Adduct->Hemiacetal Intramolecular Hemiacetalization Hemiacetal->Catalyst - Product Product_out Tetrahydropyran Product Hemiacetal->Product_out

Caption: Organocatalytic domino Michael-Hemiacetalization.

Dieckmann_Mechanism Diester Acyclic Diester Precursor Enolate Ester Enolate Diester->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Cyclic β-Keto Ester (Anionic form) Cyclization->Intermediate Product Ethyl 4-Oxotetrahydro- 2H-pyran-2-carboxylate Intermediate->Product Acidic Workup

Caption: Dieckmann condensation mechanism.

V. References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Verification of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing or utilizing ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a versatile heterocyclic building block, comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of molecular identity. This guide provides an in-depth comparison of expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—against theoretical predictions and data from analogous structures, ensuring a high degree of confidence in its structural assignment.

The Imperative of Multi-technique Spectroscopic Analysis

A singular spectroscopic technique, while informative, can often be insufficient for the complete elucidation of a molecule's three-dimensional structure. A confluence of data from orthogonal techniques provides a more robust and self-validating system of characterization. For a molecule like this compound, with its stereocenter and multiple functional groups, a multi-pronged approach is essential. This guide will dissect the expected spectral features from ¹H NMR, ¹³C NMR, IR, and MS, offering a framework for researchers to verify the integrity of their synthesized or procured compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the connectivity and stereochemistry of the compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35dd1HH-2
~4.20q2H-OCH₂ CH₃
~3.90 - 4.10m2HH-6
~2.70 - 2.90m2HH-3
~2.40 - 2.60m2HH-5
~1.25t3H-OCH₂CH₃

Note: Predicted chemical shifts can vary slightly based on the algorithm and solvent used.

Causality Behind Predicted Shifts:

  • The H-2 proton , being adjacent to both the ester and the ring oxygen, is expected to be the most deshielded proton on the pyran ring, hence its downfield shift. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two diastereotopic protons at the C-3 position.

  • The methylene protons of the ethyl group are deshielded by the adjacent oxygen of the ester, resulting in a quartet due to coupling with the methyl protons.

  • The protons at the C-6 position are adjacent to the ring oxygen and are expected to appear as a multiplet.

  • The protons at C-3 and C-5 are adjacent to the carbonyl group at C-4, leading to a downfield shift compared to a simple alkane. They will appear as complex multiplets due to coupling with neighboring protons.

  • The methyl protons of the ethyl group are in a typical alkyl environment and will appear as a triplet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~207C-4 (Ketone C=O)
~170Ester C=O
~75C-2
~68C-6
~62-OCH₂ CH₃
~45C-3
~40C-5
~14-OCH₂CH₃

Note: Predicted chemical shifts can vary slightly based on the algorithm used.

Rationale for Carbon Chemical Shifts:

  • The carbonyl carbon of the ketone (C-4) is highly deshielded and appears significantly downfield.

  • The carbonyl carbon of the ester is also deshielded but typically appears slightly upfield from a ketone carbonyl.

  • The C-2 carbon , bonded to two oxygen atoms (ring and ester), is significantly deshielded.

  • The C-6 carbon , bonded to the ring oxygen, is also deshielded.

  • The remaining aliphatic carbons appear in the expected upfield region.

Comparative Analysis with a Related Structure: Ethyl 4H-Pyran-4-one-2-carboxylate

For a practical comparison, we can look at the reported spectral data for a structurally related, unsaturated analog, ethyl 4H-pyran-4-one-2-carboxylate.[1][2]

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl 4H-Pyran-4-one-2-carboxylate (Solvent: CDCl₃) [1]

¹H NMR Chemical Shift (δ, ppm)Assignment¹³C NMR Chemical Shift (δ, ppm)Assignment
7.83 (d)H-6178.4C-4
7.11 (d)H-3159.7Ester C=O
6.44 (dd)H-5155.2C-6
4.43 (q)-OCH₂ CH₃152.8C-2
1.41 (t)-OCH₂CH₃ 119.9C-3
118.4C-5
62.9-OCH₂ CH₃
13.9-OCH₂CH₃

The comparison highlights the significant upfield shift of the ring protons and carbons in the saturated target molecule compared to its unsaturated counterpart, as expected due to the absence of sp² hybridized carbons in the pyran ring of this compound.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H (aliphatic) stretching
~1750StrongC=O (ester) stretching
~1720StrongC=O (ketone) stretching
~1250-1050StrongC-O stretching (ester and ether)

Interpretation of IR Peaks:

  • The presence of two distinct strong carbonyl absorption bands is a key diagnostic feature, one for the ester and one for the ketone. The exact positions can vary, but their presence is crucial for confirmation.

  • The C-H stretching vibrations in the 2850-2980 cm⁻¹ region confirm the presence of the aliphatic backbone.

  • Strong C-O stretching bands are expected due to the ester and the ether linkage within the pyran ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₈H₁₂O₄), the expected molecular weight is 172.07 g/mol .[3][4]

Table 5: Predicted Key Mass Spectral Fragments

m/zPossible Fragment
172[M]⁺ (Molecular Ion)
127[M - OCH₂CH₃]⁺
99[M - COOCH₂CH₃]⁺
71[C₄H₇O]⁺ (from pyran ring cleavage)
43[CH₃CO]⁺

Understanding the Fragmentation:

  • The molecular ion peak ([M]⁺) at m/z 172 should be observable, confirming the molecular weight.

  • Loss of the ethoxy group (-OCH₂CH₃) from the ester is a common fragmentation pathway, leading to a peak at m/z 127.

  • Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) would result in a fragment at m/z 99.

  • Cleavage of the pyran ring can lead to various smaller fragments, with a fragment at m/z 71 being a plausible outcome.

  • The presence of a ketone can lead to the formation of an acetyl cation at m/z 43.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Caption: Workflow for mass spectrometry data acquisition using EI.

Conclusion: A Unified Approach to Structural Verification

The structural verification of this compound is a process of accumulating and correlating evidence from multiple spectroscopic techniques. By comparing the experimentally obtained NMR, IR, and MS data with the predicted values and the spectra of related compounds, researchers can confidently confirm the identity and purity of their material. This rigorous approach to characterization is fundamental to the integrity and reproducibility of scientific research in drug development and beyond.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
  • ResearchGate. (2024). (PDF)

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The Tetrahydropyran-4-one Scaffold: A Comparative Guide to the Biological Activity of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydro-4H-pyran-4-one chemical framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the biological activities of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate and its analogs. We will explore the structure-activity relationships (SAR) that govern their efficacy in diverse therapeutic areas, including oncology, inflammation, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

The Core Moiety: this compound

This compound serves as a foundational building block for the synthesis of a wide array of more complex, biologically active molecules. Its inherent structural features, including the ketone and ester functionalities, provide reactive sites for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. While the biological activity of the parent compound itself is not extensively documented as a standalone therapeutic agent, its true value lies in its role as a versatile intermediate in the synthesis of potent drug candidates.[2][3]

Comparative Biological Activities of Analogs

The derivatization of the tetrahydropyran-4-one core has yielded a plethora of analogs with significant potential across various disease models. Below, we compare the biological activities of several classes of these analogs, highlighting the impact of structural modifications.

Anticancer Activity

Derivatives of the tetrahydro-4H-pyran-4-one scaffold have emerged as a promising class of anticancer agents, primarily exerting their effects through the induction of apoptosis and inhibition of the cell cycle.[1]

A notable study on 4H-pyran derivatives demonstrated the cytotoxic effects of compounds 4d and 4k against the HCT-116 human colon cancer cell line.[4] These compounds, which feature an amino and a cyano group at the 2- and 3-positions of the pyran ring, respectively, along with a substituted phenyl group at the 4-position, exhibited significant antiproliferative activity. The experimental data indicated that these analogs likely inhibit the proliferation of HCT-116 cells by targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4]

Further illustrating the anticancer potential of this scaffold, a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates were synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[5] Compounds 3a and 3f from this series displayed potent antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines, with IC50 values surpassing that of the established drug erlotinib against HT-29 cells.[5] The fusion of the pyran ring to a quinoline moiety and the specific substitutions on the aryl group at the 4-position were critical for their potent dual inhibitory activity.[5]

Table 1: Comparative Anticancer Activity of Tetrahydropyran-4-one Analogs

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
4d HCT-116 (Colon)75.1CDK2 Inhibition[4]
4k HCT-116 (Colon)85.88CDK2 Inhibition[4]
3a MCF-7 (Breast)< 0.05Dual EGFR/HER-2 Inhibition[5]
3a HT-29 (Colon)0.023Dual EGFR/HER-2 Inhibition[5]
3f MCF-7 (Breast)0.028Dual EGFR/HER-2 Inhibition[5]
3f HT-29 (Colon)0.025Dual EGFR/HER-2 Inhibition[5]
Erlotinib (Control)HT-29 (Colon)0.030EGFR Inhibition[5]
Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated significant anti-inflammatory properties.[1] A recent study investigating a series of novel pyran-based derivatives identified compound 19 as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] The anti-inflammatory effect of this compound was attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[6] Mechanistic studies revealed that compound 19 exerts its action by modulating the Akt and MAPK signaling pathways.[6]

Another study on novel pyrazole-linked pyran hybrids also reported significant anti-inflammatory activity.[7] These compounds were evaluated for their ability to inhibit protein denaturation and stabilize cell membranes, both of which are key processes in the inflammatory cascade. The results indicated that these hybrid molecules possess potent anti-inflammatory properties, with some compounds showing activity comparable to the standard drug, diclofenac.[7][8]

Histamine H3 Receptor Antagonism

The tetrahydropyran-4-yl moiety has been successfully employed as a key component in the design of potent and selective histamine H3 receptor (H3R) antagonists.[2] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of cognitive disorders.[9]

In a scaffold hopping strategy, researchers identified compounds that exhibited high H3R affinity and good selectivity.[2] The tetrahydropyran-4-yl amide group in these molecules was found to be a crucial element for their potent antagonist activity. These findings underscore the utility of the tetrahydropyran scaffold in developing novel therapeutics for neurological conditions.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are step-by-step protocols for key assays used to evaluate the biological activities of tetrahydropyran-4-one derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate. Pre-treat the cells with the test compounds for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[6]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Ethyl 4-oxotetrahydro- 2H-pyran-2-carboxylate analog Analog Synthesis (e.g., substitutions at C2, C3, C4) start->analog Chemical Modification anticancer Anticancer Assays (MTT, Cell Cycle Analysis) analog->anticancer anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) analog->anti_inflammatory h3r H3R Binding Assays analog->h3r data IC50 / EC50 Determination anticancer->data anti_inflammatory->data h3r->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

anticancer_pathway compound Tetrahydropyran-4-one Analog (e.g., 4d, 4k) cdk2 CDK2 compound->cdk2 Inhibits cell_cycle Cell Cycle Progression cdk2->cell_cycle Promotes proliferation Cancer Cell Proliferation cell_cycle->proliferation Leads to

Caption: Proposed mechanism of anticancer activity for CDK2-inhibiting analogs.

Conclusion and Future Directions

The tetrahydro-4H-pyran-4-one scaffold, with this compound as a key starting material, continues to be a highly fruitful area of research in medicinal chemistry. The analogs derived from this core structure have demonstrated a remarkable diversity of biological activities, including potent anticancer and anti-inflammatory effects, as well as promising activity as histamine H3 receptor antagonists.

The comparative data presented in this guide highlight the critical role of specific structural modifications in determining the biological activity and mechanism of action of these compounds. Future research should continue to explore the vast chemical space around this privileged scaffold, with a focus on optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation of novel analogs, facilitating the discovery and development of the next generation of therapeutics based on the versatile tetrahydropyran-4-one core.

References

  • Zhang, M., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-854. [Link]
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. [Link]
  • Calderon-Montano, J. M., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(2), 93-99. [Link]
  • Lee, C. C., et al. (2010). Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano[4,3-b][11]benzopyrans and nanogels for drug delivery. Journal of Medicinal Chemistry, 53(24), 8605-8616. [Link]
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(19), 2292-2300. [Link]
  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
  • Pal, M., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5279-5283. [Link]
  • Cowart, M., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]
  • Gota, V., & Lau, J. K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. *Journal of Visualized Experiments, (81), e50631. [Link]
  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. Molecules, 26(5), 1302. [Link]
  • El-Sayed, N. N. E., et al. (2022).
  • Abdelmonsef, A. H., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]
  • Abdelmonsef, A. H., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]
  • Abdel Reheim, M. A. M., et al. (2025). Novel Pyrazole-Linked Pyran Hybrids: Synthesis, Anti-inflammatory Evaluation, Molecular Docking Studies. Egyptian Journal of Chemistry, 68(4), 167-176. [Link]
  • Wingen, K., & Stark, H. (2013). Scaffold variations in amine warhead of histamine H3 receptor antagonists. Drug Discovery Today: Technologies, 10(3), e351-e357. [Link]
  • Wikipedia. (n.d.). H3 receptor antagonist.
  • Kathmann, M., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 39(17), 3229-3235. [Link]
  • ResearchGate. (n.d.). Pyran-based derivatives obtained from natural origin with cell damage potential.
  • El-Gazzar, M. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 16(1), 147-161. [Link]
  • Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), S965-S970. [Link]
  • Gomaa, A. M., et al. (n.d.). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Semantic Scholar.
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 22-34. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on two prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The narrative is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2] It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative methods. We will not only present protocols but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy framework.

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and high throughput. For a polar, non-volatile compound like this compound, a reversed-phase HPLC method is the logical starting point.

Proposed HPLC-UV Method Protocol

The objective is to develop a method that provides sharp, symmetrical peaks with adequate retention, free from interference from potential impurities or degradation products.

Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (selected based on the UV absorbance of the keto-ester chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Reagent and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

Validation of the HPLC-UV Method

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be rigorously assessed according to ICH guidelines.[5][6]

Experimental Protocols for Validation:

  • Specificity: This ensures the method can unequivocally assess the analyte in the presence of other components.[4][6]

    • Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), a standard solution of the analyte, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions to ensure that degradation peaks do not interfere with the analyte peak.

    • Acceptance Criteria: The analyte peak should be pure and free from co-elution with any degradation products or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector.

  • Linearity: This demonstrates a proportional relationship between the analyte concentration and the detector response.[6][7]

    • Protocol: Prepare at least five concentrations of the analyte across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4][8]

    • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

    • Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.[7]

  • Accuracy: The closeness of the test results to the true value.[2][5]

    • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[5][7]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][7]

    • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: LOD is established at an S/N ratio of 3:1, while LOQ is established at an S/N ratio of 10:1.[5][8] The LOQ must be confirmed by demonstrating acceptable precision and accuracy at that concentration.

HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
HPLC Validation Workflow Diagram

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev HPLC Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Report Validation Report & SOP Generation LOQ_LOD->Report

Caption: Workflow for HPLC Method Validation.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers exceptional specificity and sensitivity, making it an excellent alternative or confirmatory technique. It is particularly well-suited for analyzing volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis.

Proposed GC-MS Method Protocol

The use of a mass spectrometer as a detector provides mass-to-charge ratio information, which drastically increases the specificity of the method compared to UV detection.

Instrumentation and Conditions:

  • System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z (e.g., a prominent, specific fragment ion).

    • Qualifier Ions: m/z (e.g., two other fragment ions for identity confirmation).

Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but using the GC solvent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the range of 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation: Dissolve and dilute the sample in the chosen solvent to fall within the calibration range.

Validation of the GC-MS Method

The validation principles are the same as for HPLC, but the experimental execution and acceptance criteria may be adapted for the technique.[9]

Experimental Protocols for Validation:

  • Specificity:

    • Protocol: Analyze a blank solvent, a placebo matrix, and a standard solution. The true power of GC-MS lies in its specificity; monitor the quantifier and qualifier ions and check their ratios. The retention time and the ion ratios must match those of a reference standard.

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte for the selected ions. The ion ratio in samples must be within ±15% of the average ratio from the calibration standards.

  • Linearity:

    • Protocol: Analyze a series of at least six concentrations (e.g., 0.1, 0.5, 2.5, 10, 20, 25 µg/mL) in triplicate.

    • Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.995.

  • Range:

    • Protocol: Confirmed via linearity, accuracy, and precision experiments.

    • Acceptance Criteria: The range over which the method is shown to be reliable.

  • Accuracy:

    • Protocol: Perform spike/recovery experiments on a placebo matrix at three levels (low, medium, high) with three replicates each.

    • Acceptance Criteria: Mean percent recovery should be within 95.0% to 105.0% (a slightly wider range can be acceptable for trace-level analysis).

  • Precision (Repeatability & Intermediate):

    • Protocol: Analyze six replicate samples at a medium concentration level. Repeat on a different day or with a different analyst for intermediate precision.

    • Acceptance Criteria: %RSD should be ≤ 5.0% (criteria can be wider than HPLC due to the complexity of the instrumentation and potential for higher variability).

  • LOD and LOQ:

    • Protocol: Determine using the S/N ratio method on the chromatogram of the quantifier ion.

    • Acceptance Criteria: LOD at S/N of 3:1; LOQ at S/N of 10:1. The LOQ must be validated for precision and accuracy, with %RSD ≤ 10% and recovery between 90-110%.

GC-MS Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference; correct ion ratios.Pass
Linearity (r²) ≥ 0.9950.9985
Range Demonstrated precision and accuracy0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (%RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%4.1%
LOD S/N ≥ 3:10.02 µg/mL
LOQ S/N ≥ 10:10.07 µg/mL
GC-MS Validation Workflow Diagram

GCMS_Validation_Workflow start GC-MS Method Development spec Specificity (Retention Time & Ion Ratios) start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec sens Sensitivity (LOD & LOQ) acc->sens prec->sens end Validated Method sens->end

Caption: Validation Pathway for the GC-MS Method.

Chapter 3: Comparative Analysis and Method Selection

Choosing the appropriate analytical technique requires a careful evaluation of the method's performance characteristics against the specific requirements of the analysis.

Performance Comparison
FeatureHPLC-UV MethodGC-MS MethodRationale & Recommendation
Specificity Good (based on RT)Excellent (based on RT and mass fragmentation)GC-MS is superior. Recommended for complex matrices or for identifying unknown impurities.
Sensitivity (LOQ) 0.3 µg/mL0.07 µg/mLGC-MS is more sensitive. Ideal for trace-level impurity quantification.
Precision (%RSD) Excellent (< 2%)Good (< 5%)HPLC is more precise. Better suited for drug substance assays requiring high precision.
Sample Throughput High (10 min/run)Moderate (20 min/run)HPLC is faster. Preferred for routine QC and release testing.
Robustness Generally highModerate (inlet and source can require more maintenance)HPLC is typically more robust in a high-throughput QC environment.
Cost & Complexity LowerHigherHPLC is more cost-effective and requires less specialized training for routine operation.
Expert Recommendations
  • For Routine Quality Control (QC) and Assay: The HPLC-UV method is the recommended choice. Its superior precision, higher throughput, lower operational cost, and excellent robustness make it ideal for release testing of drug substances and products where the analyte concentration is relatively high.

  • For Impurity Profiling and Trace Analysis: The GC-MS method is the preferred technique. Its outstanding specificity allows for confident identification and quantification of the analyte, especially in the presence of co-eluting or structurally similar impurities. Its lower limit of quantitation is critical for controlling impurities at low levels as required by regulatory agencies.

Conclusion

Both HPLC-UV and GC-MS can be successfully validated to provide accurate and reliable quantification of this compound. The selection of the optimal method is not a matter of one being universally "better," but rather of which is most "fit-for-purpose."[9] The HPLC method excels in precision and throughput, making it the workhorse for routine assays. The GC-MS method provides unparalleled specificity and sensitivity, making it indispensable for trace analysis and impurity investigations. A comprehensive understanding of the validation parameters as defined by ICH guidelines is essential for ensuring data integrity and regulatory compliance in any pharmaceutical development program.[1]

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
  • Title: Key terms related to validation of an analytical method Source: YouTube URL:[Link]
  • Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: Analytical method validation as per ich and usp Source: Slideshare URL:[Link]
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL:[Link]
  • Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Validation of Analytical Methods Source: SciSpace URL:[Link]
  • Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: Quality Assistance URL:[Link]

Sources

alternative building blocks to ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1] Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1) is a widely utilized building block that provides a robust entry point for constructing these complex architectures. Its ketone and ester functionalities at the C4 and C2 positions, respectively, offer versatile handles for subsequent chemical manipulation.

However, reliance on a single building block can constrain synthetic design and limit access to diverse stereochemical and functional group arrays. Modern drug discovery demands efficiency, stereocontrol, and structural diversity. This guide provides a comparative analysis of alternative synthetic strategies and building blocks that rival or, in specific contexts, surpass the utility of traditional precursors like this compound. We will explore cutting-edge catalytic methods and cascade reactions that assemble the THP core from simpler, achiral starting materials with high levels of control, offering researchers a broader toolkit for innovation.

Strategy 1: Asymmetric Organocatalytic Cascade Reactions

One of the most powerful modern approaches to constructing complex chiral molecules is through organocatalytic cascade (or domino) reactions. These methods assemble the tetrahydropyran core in a single pot from simple, acyclic precursors, simultaneously installing multiple stereocenters with high fidelity. This strategy offers a significant step-economy advantage over linear syntheses that might start from a pre-formed ring like this compound.

A prime example is the diastereo- and enantioselective Michael/Henry/ketalization sequence.[2][3] This reaction combines a 1,3-dicarbonyl compound, a β-nitrostyrene, and an alkynyl aldehyde, using a bifunctional organocatalyst (e.g., a quinine-based squaramide) to orchestrate the entire sequence.

G cluster_0 Organocatalytic Cascade for THP Synthesis A 1,3-Dicarbonyl Michael Michael Addition A->Michael B β-Nitrostyrene B->Michael C Alkynyl Aldehyde Henry Henry Reaction C->Henry Cat Chiral Organocatalyst Cat->Michael Cat->Henry Michael->Henry Michael Adduct Ketal Ketalization Henry->Ketal Nitroalkanol Intermediate Product Highly Functionalized Tetrahydropyran Ketal->Product G cluster_1 Ru-Catalyzed Sequential Synthesis Start Acyclic Amino Alcohol Precursor DKR Ru-Catalyzed DKR Reduction Start->DKR Sets C2, C3 Stereo Cyclo Ru-Promoted O-Cycloisomerization DKR->Cyclo Hydro Hydroboration Cyclo->Hydro Dihydropyran Intermediate Ox Ru-Catalyzed Oxidation Hydro->Ox Product Functionalized Pyranone Core Ox->Product G cluster_2 Oxa-Michael Cyclization Strategy Precursor Acyclic δ-Hydroxy α,β-Unsaturated Ester/Ketone Cyclization 6-endo-trig Oxa-Michael Addition Precursor->Cyclization Catalyst Acid or Base Catalyst Catalyst->Cyclization Product Substituted Tetrahydropyran Cyclization->Product

Sources

Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the tetrahydropyran motif stands as a privileged scaffold, frequently incorporated into a multitude of biologically active molecules. Its prevalence stems from its ability to improve pharmacokinetic properties, such as solubility and metabolic stability. Among the vast array of tetrahydropyran derivatives, ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate and its analogs represent a critical class of synthetic intermediates. The precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for elucidating the solid-state structure of these derivatives, while also objectively evaluating alternative analytical techniques.

The Decisive Edge of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. The technique provides a static, high-resolution snapshot of a molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice. For derivatives of this compound, this level of detail is indispensable for understanding their chemical reactivity, physical properties, and how they might interact with biological targets.

The causality behind choosing X-ray crystallography lies in its ability to provide precise spatial coordinates of each atom, defining bond lengths, bond angles, and torsional angles with exceptional accuracy. This information is fundamental for computational modeling, structure-activity relationship (SAR) studies, and for validating the outcomes of synthetic pathways.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer valuable insights into the structure and dynamics of molecules in solution. An objective comparison is crucial for selecting the most appropriate analytical strategy.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, relative stereochemistry, conformational dynamics in solution
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.[1][2]Provides information about the molecule's behavior in a more biologically relevant (solution) environment.
Weaknesses Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as the solution conformation.Structure determination can be complex for molecules with many flexible bonds. Does not directly provide bond lengths and angles.
Experimental Data Provides a single, static structure.Provides data on conformational equilibria and dynamic processes.

The choice between these techniques is often complementary rather than mutually exclusive. NMR can confirm the constitution and relative stereochemistry of a synthesized derivative, while X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding crystal packing and for computational studies.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a fully characterized crystal structure involves a series of meticulous experimental steps. Here, we outline a validated protocol for the synthesis and structural analysis of a representative tetrahydropyran derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Work-up & Purification reaction->workup product Isolated Product workup->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection X-ray Beam structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized workflow for the determination of a crystal structure.

Detailed Experimental Protocol

Synthesis of this compound:

A detailed and reliable synthetic procedure is the cornerstone of obtaining a pure sample for crystallization. While the direct synthesis of the title compound is not extensively detailed in publicly available literature, a common approach involves the cyclization of appropriate precursors. A plausible synthetic route could involve a Michael addition followed by an intramolecular cyclization.

Crystallization:

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent system. The choice of solvent is critical and often determined empirically. Common solvents for crystallization of polar organic molecules include ethanol, ethyl acetate, acetone, and mixtures with less polar solvents like hexane or diethyl ether.

  • Slow Evaporation: The resulting solution is loosely covered and left undisturbed in a vibration-free environment. Slow evaporation of the solvent increases the concentration of the compound, leading to the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[1]

Case Study: X-ray Crystal Structure of Ethyl 4H-Pyran-4-one-2-carboxylate

A study published in Molbank provides a comprehensive crystallographic analysis of ethyl 4H-pyran-4-one-2-carboxylate. The key findings from this study are summarized below:

Crystallographic ParameterValue
Chemical Formula C₈H₈O₄
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.7844(7)
b (Å) 6.4742(6)
c (Å) 15.1151(14)
V (ų) 761.77(12)

The X-ray structure reveals a completely planar heterocyclic ring.[1] The crystal packing is characterized by double ribbons of molecules held together by weak C-H···O=C hydrogen bonds.[1] This planarity is a direct consequence of the sp² hybridization of the carbon atoms in the unsaturated ring.

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B C1_A C(6)-H O1_B C(4)=O C1_A->O1_B C-H···O O1_A C(7)=O C1_B C(3)-H C1_B->O1_A C-H···O

Caption: Key intermolecular hydrogen bonding interactions in the crystal structure.

Conformational Considerations for the Saturated Analog

In contrast to the planar structure of the unsaturated analog, the saturated tetrahydropyran ring of this compound is expected to adopt a non-planar conformation to minimize steric strain. The most stable conformation is likely to be a chair conformation, which is the lowest energy conformation for unsubstituted tetrahydropyran.

The presence of the oxo group at the 4-position and the ethyl carboxylate group at the 2-position will influence the conformational preference. The ethyl carboxylate group, being bulky, is expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The precise conformational details, including the degree of ring puckering and the orientation of the substituents, can only be definitively determined through experimental methods like X-ray crystallography or detailed NMR analysis combined with computational modeling.

Conclusion

The structural elucidation of this compound derivatives is a critical step in harnessing their full potential in drug discovery and development. X-ray crystallography stands out as the most powerful technique for providing a definitive, high-resolution view of their three-dimensional architecture in the solid state. While spectroscopic methods like NMR offer complementary information about their behavior in solution, the precise atomic coordinates from a crystal structure are invaluable for understanding structure-property relationships and for guiding further molecular design. The insights gained from the crystal structure of the unsaturated analog, ethyl 4H-pyran-4-one-2-carboxylate, provide a solid foundation for predicting the structural features of the saturated derivatives and underscore the importance of experimental structural determination in advancing the field of medicinal chemistry.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
  • Aitken, R. A., & Slawin, A. M. Z. (2024).
  • ResearchGate. (2024). (PDF)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its precise three-dimensional structure and reactive ketone and ester functionalities make it a valuable intermediate for synthesizing more complex molecular architectures. In any application, but especially in drug development, the purity of this starting material is paramount. Undetected impurities, such as starting materials, by-products, or isomers, can lead to aberrant reaction outcomes, introduce toxicological risks, and compromise the reproducibility of scientific findings.

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of synthesized this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative analytical principles.

Understanding the Synthetic Landscape: Potential Impurities

A robust purity assessment begins with understanding the potential impurities that could arise from the synthesis. Common synthetic routes, such as those involving Dieckmann condensation or Michael additions, can introduce specific impurities.[1] For instance, a synthesis involving the condensation of ethyl hydroxypropanoate and ethyl acrylate could result in residual starting materials or incompletely cyclized intermediates.[1] Similarly, syntheses starting from precursors like diethyl oxalate and acetone might yield side-products from incomplete hydrolysis or decarboxylation steps.[2]

Potential impurities can be broadly categorized as:

  • Residual Starting Materials and Reagents: Unreacted precursors or catalysts.

  • Intermediates: Incompletely reacted or cyclized compounds.

  • By-products: Compounds formed from side reactions (e.g., isomers, polymers).

  • Residual Solvents: Solvents used during the reaction or purification steps.

A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive purity determination.

A Comparative Analysis of Core Purity Assessment Techniques

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.

G cluster_0 Synthesis & Workup cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Purity Decision & Orthogonal Confirmation cluster_3 Final Steps synthesis Synthesis of Target Compound crude Crude Product Isolation synthesis->crude hplc HPLC-UV Analysis (Primary Purity Assay) crude->hplc lcms LC-MS Analysis (Mass Confirmation) hplc->lcms Identity Check decision Purity > 98%? lcms->decision purify Further Purification (e.g., Recrystallization, Chromatography) decision->purify No report Final Purity Report & Batch Release decision->report Yes nmr NMR Spectroscopy (Structural Integrity) elemental Elemental Analysis (Compositional Verification) purify->hplc Re-analyze report->nmr report->elemental G prep 1. Prepare Mobile Phase & Sample Solution (0.1 mg/mL) equil 2. Equilibrate HPLC System (Wait for stable baseline) prep->equil blank 3. Inject Blank (Diluent) (Checks for system contamination) equil->blank sst 4. System Suitability Test (SST) (Inject standard 5x) Check RSD of Area & RT < 2% blank->sst sample 5. Inject Sample Solution sst->sample process 6. Process Data (Integrate all peaks > 0.05%) sample->process calc 7. Calculate Purity (Area % = [Area_main / Total_Area] * 100) process->calc

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical laboratory experience, ensuring that these procedures not only meet but exceed safety and environmental standards. The protocols outlined below are designed to be self-validating, providing clarity on the causality behind each critical step.

Core Principles: Hazard Assessment and Regulatory Context

Before handling waste, it is imperative to understand the material's intrinsic hazards and the regulatory framework governing its disposal.

1.1 Hazard Profile this compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

The Safety Data Sheet (SDS) explicitly warns against environmental contamination: Do not discharge to sewer systems and do not contaminate water, foodstuffs, feed or seed .[2] This directive forms the basis of our disposal strategy: the chemical must be managed as regulated hazardous waste.

1.2 Regulatory Framework All disposal activities must comply with federal and local regulations. The two principal U.S. frameworks are:

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard mandates the creation of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[3][4][5]

  • EPA Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6][7]

Treating this compound as hazardous waste is a mandatory step to ensure compliance with these standards.

Immediate Safety and Personal Protective Equipment (PPE)

Proper protection is non-negotiable. The following table summarizes the minimum required PPE for handling this chemical, especially during waste consolidation and spill cleanup.

Protection Type Specification Rationale
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene) inspected before use.To prevent skin contact and irritation, as specified in the SDS.[2]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash risk.To protect eyes from direct contact with the chemical, which can cause serious irritation.[1]
Skin and Body Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[2]To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2] A full-face respirator may be necessary if exposure limits are exceeded.[2]To prevent inhalation of vapors or aerosols.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[2]

Standard Operating Procedure for Waste Disposal

This section details the end-to-end workflow for managing this compound waste from the point of generation to its collection by trained professionals.

Step 1: Waste Identification and Segregation

  • Action: Designate any unused, expired, or contaminated this compound as hazardous waste.[8]

  • Rationale: A chemical becomes waste when it is no longer intended for use.[8] Proper identification is the first step in the RCRA compliance process.[9]

  • Action: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility and it is permitted by your institution's hazardous waste management plan.

  • Rationale: Mixing incompatible chemicals can lead to violent reactions or the generation of toxic fumes.[10] Segregation is a fundamental principle of safe chemical waste storage.[7]

Step 2: Container Selection and Management

  • Action: Collect liquid waste in a dedicated, leak-proof container with a screw-top cap. The original container is often the best choice if it is in good condition.[10] Plastic containers are generally preferred for their durability.[11] Do not use food-grade containers.[6]

  • Rationale: The container must be compatible with the chemical to prevent degradation and leaks. EPA regulations strictly forbid the use of open or leaking containers.[6]

  • Action: Keep the waste container securely closed at all times, except when adding waste.

  • Rationale: This is one of the most common EPA violations.[6] Keeping containers closed prevents spills and the release of potentially harmful vapors into the laboratory environment.[8]

Step 3: Labeling the Hazardous Waste Container

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.

  • Rationale: Labeling is required from the moment waste is generated.[8] This practice ensures that the contents and their hazards are always clearly communicated.

  • Action: Complete the label with all required information.

Label Field Required Information
Generator Information Principal Investigator's Name, Department, Building, and Room Number.[8]
Contents The full, unabbreviated chemical name: "this compound". List all components if it is a mixture.[10]
Hazard Identification Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").[10]
Accumulation Start Date The date the first waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation.[10][11]

  • Rationale: The SAA allows for the safe, temporary collection of hazardous waste within the lab, minimizing the need to transport it through hallways. Regulations limit how much waste can be accumulated and for how long.[11]

  • Action: Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection.[10]

  • Action: Submit a chemical waste collection request through your institution's Environmental Health and Safety (EH&S) department.[8]

  • Rationale: Only trained EH&S staff or licensed hazardous waste contractors are permitted to transport hazardous waste.[8] The final disposal method will likely be controlled incineration at a licensed chemical destruction plant, as recommended by the SDS.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different forms of waste related to this chemical.

G start_node start_node process_node process_node decision_node decision_node waste_path_node waste_path_node end_node end_node start Waste Generation Point (this compound) what_type What is the nature of the waste? start->what_type pure_chem Unused/Contaminated Chemical what_type->pure_chem  Pure/Solution spill Spill Residue & Contaminated Materials what_type->spill Spill Debris   empty_cont Empty Original Container what_type->empty_cont Empty Bottle collect_waste Collect in a compatible, closed waste container. pure_chem->collect_waste spill->collect_waste triple_rinse Triple rinse with a suitable solvent? empty_cont->triple_rinse label_waste Affix completed Hazardous Waste Label. collect_waste->label_waste store_saa Store in designated SAA with secondary containment. label_waste->store_saa request_pickup Request pickup from EH&S for incineration. store_saa->request_pickup collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate Yes dispose_trash Deface label and dispose of container in regular trash. triple_rinse->dispose_trash No (or if Acutely Hazardous Rinsate) collect_rinsate->collect_waste

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2] Use non-sparking tools for cleanup.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain the Spill: Prevent further spread of the material. Do not allow the chemical to enter drains.[2]

  • Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Package Waste: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Hazardous Waste & Disposal Considerations. American Chemical Society.
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in synthetic organic chemistry, Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate requires careful handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for its use, moving beyond mere compliance to foster a foundational culture of safety in your laboratory. We will explore the "why" behind each procedural step, ensuring that every action is understood and validated.

Hazard Analysis: Understanding the Compound

Before any handling, a thorough understanding of the compound's potential hazards is critical. While some safety data sheets (SDS) may not classify it as hazardous under specific regulations[1], others indicate potential for irritation and toxicity. A conservative approach is always the most prudent in a research environment.

Key Potential Hazards:

  • Skin and Eye Irritation: The compound is considered a skin and eye irritant[2]. Direct contact can cause redness and discomfort.

  • Respiratory Irritation: Inhalation of aerosols or dusts may lead to respiratory tract irritation[2].

  • Ingestion: It may be harmful if swallowed[3].

Given these risks, all handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk mitigation strategy. The equipment specified below represents the minimum standard for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Prep (in fume hood) Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US)[4].Chemical-impermeable gloves (e.g., Nitrile), inspected before use. Consider double-gloving.Flame-resistant lab coat.Not typically required if work is performed diligently inside a certified chemical fume hood.
Reactions & Purifications (in fume hood) Chemical splash goggles and a face shield for splash hazards.Chemical-impermeable gloves (e.g., Nitrile or Neoprene)[5].Flame-resistant and impervious lab coat or apron[4].A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[4].
Handling Outside Fume Hood (Not Recommended) Chemical splash goggles and face shield.Double-gloving with chemical-impermeable gloves.Impervious clothing over a lab coat[4].N95 respirator or higher is mandatory to prevent inhalation of any potential aerosols[5].

Causality Behind PPE Choices:

  • Eye Protection: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is added during transfers or reactions where the risk of a significant splash is higher.

  • Hand Protection: Gloves are the most direct line of defense. They must be "chemical impermeable" and meet established standards like EN 374[4]. The practice of inspecting gloves before every use is non-negotiable, as even pinhole leaks can lead to exposure.

  • Body Protection: A lab coat protects against incidental contact. For larger quantities or higher-risk operations, impervious or poly-coated gowns are recommended as standard lab coats can absorb spills[6].

  • Respiratory Protection: The primary control for inhalation is engineering—the chemical fume hood. Respirators are a secondary measure for situations where engineering controls may be insufficient or during emergency situations like a spill[4].

Operational Workflow: A Step-by-Step Protocol

This workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Step 1: Preparation and Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and have been recently tested[2].

  • Assemble Materials: Gather all necessary equipment, solvents, and the compound itself. Place absorbent, disposable bench paper on the work surface inside the fume hood to contain minor drips.

  • Don PPE: Put on all required PPE as detailed in the table above before bringing the compound into the work area.

Step 2: Handling and Experimental Procedure

  • Weighing: If weighing the solid, do so within the fume hood. Use disposable weigh boats or papers to prevent contamination of balances.

  • Transfers: Conduct all transfers of the compound, whether solid or in solution, slowly and carefully to avoid splashing or aerosol formation[4]. Use non-sparking tools and ensure equipment is grounded to prevent ignition from electrostatic discharge[4].

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height during the reaction.

Step 3: Post-Handling and Decontamination

  • Decontaminate: Wipe down all surfaces and equipment that came into contact with the compound using a suitable solvent, followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete[3][4].

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and actions for safely handling this compound.

start Start: Prepare for Handling check_controls Verify Fume Hood, Eyewash & Shower start->check_controls don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_controls->don_ppe Controls OK handle_chemical Perform Work in Fume Hood (Weighing, Transfers, Reaction) don_ppe->handle_chemical spill Spill Occurs? handle_chemical->spill spill_procedure Execute Spill Protocol: 1. Evacuate & Alert 2. Don Additional PPE 3. Contain & Clean Up spill->spill_procedure Yes decontaminate Decontaminate Workspace & Equipment spill->decontaminate No spill_procedure->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for Safe Handling of this compound.

Emergency Response: Plan for the Unexpected

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation[4][7]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water[2][4]. Consult a doctor if irritation persists.

  • Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open[2][4]. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[4]. Never give anything by mouth to an unconscious person and seek immediate medical attention[4][7].

Spill Response:

  • Evacuate: Keep personnel away from and upwind of the spill[4].

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition[4].

  • Containment: Prevent further leakage and stop the material from entering drains or sewer systems[4].

  • Cleanup: Use spark-proof tools and an inert absorbent material to collect the spilled substance. Place the absorbed material in a suitable, closed, and labeled container for disposal[4].

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step. All waste streams containing this compound must be treated as hazardous.

  • Chemical Waste: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[4]. Never discharge directly to sewer systems[4].

  • Contaminated Materials: Used PPE, absorbent materials from spills, and empty containers should be collected in a clearly marked hazardous waste container.

  • Container Disposal: Empty containers can be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or punctured to prevent reuse and disposed of in a sanitary landfill[4].

By integrating these expert-level protocols and understanding the rationale behind them, you can build a robust safety framework that protects researchers and ensures the integrity of your work.

References

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

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Retrosynthesis Analysis

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Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.